1-(Diisopropylphenyl)butane-1,3-dione
Description
Properties
CAS No. |
85005-62-5 |
|---|---|
Molecular Formula |
C16H22O2 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
1-[2,3-di(propan-2-yl)phenyl]butane-1,3-dione |
InChI |
InChI=1S/C16H22O2/c1-10(2)13-7-6-8-14(16(13)11(3)4)15(18)9-12(5)17/h6-8,10-11H,9H2,1-5H3 |
InChI Key |
MAIKJEHQRKKPLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(=O)CC(=O)C)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
1-(Diisopropylphenyl)butane-1,3-dione chemical structure and properties
An In-depth Technical Guide to 1-(Diisopropylphenyl)butane-1,3-dione: Structure, Properties, and Applications
Introduction
Beta-dicarbonyl compounds represent a cornerstone of organic chemistry, valued for their unique electronic properties, versatile reactivity, and profound impact on fields ranging from medicinal chemistry to materials science. Within this class, 1,3-diketones are particularly notable for their ability to exist in a dynamic equilibrium between keto and enol forms, a phenomenon known as tautomerism. This behavior underpins their utility as key synthetic intermediates and as exceptional chelating agents for a wide array of metal ions.
This guide focuses on a specific, sterically-hindered derivative: this compound. The incorporation of a diisopropylphenyl moiety introduces significant steric bulk and lipophilicity, which modulates the molecule's chemical behavior and opens avenues for specialized applications. This document provides a comprehensive exploration of its structure, isomerism, physicochemical properties, synthetic methodologies, and potential applications, tailored for professionals in chemical research and drug development.
Molecular Structure and Isomerism
Chemical Identity
The fundamental structure consists of a butane-1,3-dione core attached to a diisopropyl-substituted phenyl ring. The precise substitution pattern on the phenyl ring is critical and defines the specific isomer. The most commonly referenced isomer is 1-(2,4-bis(isopropyl)phenyl)butane-1,3-dione.
-
IUPAC Name: 1-[2,4-di(propan-2-yl)phenyl]butane-1,3-dione[1]
-
CAS Number: 59863-33-1[1]
-
Molecular Formula: C₁₆H₂₂O₂[1]
-
Molecular Weight: 246.34 g/mol [1]
Isomerism of the Diisopropylphenyl Group
The term "diisopropylphenyl" is ambiguous without specifying the positions of the two isopropyl groups on the benzene ring. The substitution pattern profoundly influences the molecule's steric environment and, consequently, its reactivity and utility, particularly in coordination chemistry.
-
2,4-Diisopropyl (Referenced Compound): Offers a balance of steric hindrance and accessibility.
-
2,6-Diisopropyl (Dipp): Provides maximum steric shielding around the dione moiety. The 2,6-diisopropylphenyl (Dipp) group is well-known for its ability to stabilize reactive species and control ligand coordination numbers due to its significant bulk.[2][3]
-
3,5-Diisopropyl: Presents the least steric hindrance adjacent to the point of attachment, influencing reactivity differently from the other isomers.
Caption: The equilibrium between the diketo and enol forms, highlighting key stabilization factors for the enol tautomer.
Physicochemical and Spectroscopic Properties
Computed Physical Properties
The following table summarizes key computed physicochemical properties for 1-(2,4-bis(isopropyl)phenyl)butane-1,3-dione, providing insight into its behavior in various chemical systems.
| Property | Value | Source |
| Molecular Weight | 246.34 g/mol | [1] |
| XLogP3 | 3.7 | [1] |
| Hydrogen Bond Donor Count | 0 (in keto form), 1 (in enol form) | PubChem |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Exact Mass | 246.161979940 Da | [1] |
| Topological Polar Surface Area | 34.1 Ų | [1] |
Note: These properties are computationally derived and may differ from experimental values.
Spectroscopic Analysis (Predicted)
Spectroscopic analysis is essential for confirming the structure and assessing the keto-enol equilibrium.
-
¹H NMR: The proton NMR spectrum is the most direct method for observing and quantifying the tautomeric forms.
-
Enol Form: A characteristic, sharp singlet will appear far downfield (typically δ 15-17 ppm) corresponding to the strongly hydrogen-bonded enolic proton. A singlet around δ 6.0-6.5 ppm for the vinyl proton (=CH-) would also be present.
-
Keto Form: A singlet corresponding to the two methylene protons (-CH₂-) situated between the carbonyls would be observed around δ 3.8-4.2 ppm. [4] * Common Signals: Complex multiplets for the aromatic protons and the isopropyl methine (-CH) and doublet signals for the isopropyl methyl (-CH₃) groups will be present for both tautomers. The ratio of the integrals for the unique enol and keto signals allows for the determination of the equilibrium constant (Keq). [5][6]
-
-
¹³C NMR:
-
Keto Form: Two distinct carbonyl signals would be expected in the δ 190-210 ppm region. A methylene carbon signal would appear around δ 50-60 ppm.
-
Enol Form: One carbonyl signal remains, while the other is replaced by a deshielded enolic carbon (-C-OH) around δ 170-190 ppm. A vinyl carbon signal (=CH-) would also appear.
-
-
Infrared (IR) Spectroscopy:
-
Keto Form: Shows two strong C=O stretching absorptions between 1700 and 1730 cm⁻¹.
-
Enol Form: Exhibits a broad O-H stretch (2500-3200 cm⁻¹), a conjugated C=O stretch at a lower frequency (1600-1640 cm⁻¹), and a C=C stretch (1540-1580 cm⁻¹). The presence of both sets of peaks indicates a mixture of tautomers.
-
-
Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z ≈ 246.16).
Synthesis and Reactivity
Synthetic Methodology: Claisen Condensation
The most direct and widely employed method for synthesizing β-diketones is the Claisen condensation. This reaction involves the base-mediated condensation of a ketone with an ester. For this compound, this would involve the reaction of a substituted acetophenone with an acetate ester, such as ethyl acetate.
Sources
- 1. 1-(2,4-Bis(isopropyl)phenyl)butane-1,3-dione | C16H22O2 | CID 108848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Diisopropylphenyl group - Wikipedia [en.wikipedia.org]
- 3. Effective control of ligation and geometric isomerism: direct comparison of steric properties associated with bis-mesityl and bis-diisopropylphenyl m-terphenyl isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Keto-Enol Tautomerism of 1-(Diisopropylphenyl)butane-1,3-dione
Abstract
Keto-enol tautomerism, a fundamental concept in organic chemistry, describes the chemical equilibrium between a keto form and its corresponding enol isomer.[1] This phenomenon is particularly pronounced in β-dicarbonyl compounds, where the enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation.[1][2][3] This technical guide provides an in-depth analysis of the keto-enol tautomerism of a sterically hindered β-diketone, 1-(diisopropylphenyl)butane-1,3-dione. We will explore the structural factors governing its tautomeric equilibrium, detail rigorous experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, and discuss the profound influence of solvent effects. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of tautomeric equilibria in complex molecular systems.
Foundational Principles of Keto-Enol Tautomerism
Tautomers are constitutional isomers of organic compounds that readily interconvert.[1] The keto-enol equilibrium is a classic example, involving the migration of a proton and the shifting of bonding electrons.[1]
-
Keto form: Contains a carbonyl group (C=O) and an adjacent α-carbon bearing at least one hydrogen.
-
Enol form: Contains a hydroxyl group (-OH) bonded to a carbon that is part of a C=C double bond.
For simple monocarbonyl compounds like acetone, the equilibrium overwhelmingly favors the more stable keto form due to the greater strength of the C=O double bond compared to the C=C double bond.
The β-Dicarbonyl System: A Paradigm of Enol Stability
In 1,3-dicarbonyl systems, such as acetylacetone, the enol form can be the major or even predominant species at equilibrium.[3] This enhanced stability is attributed to two primary factors:
-
Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a delocalized π-system that lowers the overall energy of the molecule.[2]
-
Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol forms a strong, six-membered ring via an intramolecular hydrogen bond with the oxygen of the nearby carbonyl group.[1][2] This chelation effect is a significant enthalpic driving force favoring enolization.[4]
Factors Influencing the Tautomeric Equilibrium
The position of the keto-enol equilibrium is not fixed; it is a dynamic process highly sensitive to several factors:
-
Substituent Effects: The electronic and steric nature of substituents on the β-dicarbonyl skeleton can dramatically alter the relative stabilities of the tautomers.[5][6] Electron-withdrawing groups can increase enol content, while bulky substituents may introduce steric strain that can favor one form over the other.[6][7]
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a critical role.[1][4][8] Generally, nonpolar, aprotic solvents favor the enol form, as they do not compete with the intramolecular hydrogen bond.[2][9] Conversely, polar, protic solvents can solvate the carbonyl groups of the keto form and disrupt the intramolecular hydrogen bond of the enol, often shifting the equilibrium towards the keto tautomer.[2][8] This is often referred to as Meyer's Rule.[4]
-
Temperature: The tautomeric equilibrium is a thermodynamic process, and thus, changes in temperature can shift the equilibrium position.[10] Variable temperature NMR studies are instrumental in determining the thermodynamic parameters (ΔG, ΔH, and ΔS) of the interconversion.[11]
Subject Molecule: 1-(2,6-Diisopropylphenyl)butane-1,3-dione
For this guide, we will focus on the 2,6-diisopropylphenyl isomer, as it presents the most significant steric challenge to the system.
Structural Analysis and Postulated Effects
The structure of 1-(2,6-diisopropylphenyl)butane-1,3-dione combines the classic acetylacetone framework with a highly bulky aromatic substituent. This unique combination leads to several hypotheses regarding its tautomeric behavior:
-
Steric Hindrance: The two ortho-isopropyl groups are expected to exert significant steric hindrance. This could force the phenyl ring to twist out of the plane of the β-dicarbonyl moiety.
-
Impact on Enol Form: For the enol form to achieve maximal stability from conjugation, the entire system (including the phenyl ring) prefers to be planar. The steric clash from the isopropyl groups may disrupt this planarity, potentially destabilizing the enol form relative to less hindered analogues like 1-phenylbutane-1,3-dione (benzoylacetone).[12][13][14]
-
Electronic Effects: The isopropyl groups are weakly electron-donating, which might slightly decrease the acidity of the α-protons and thus marginally disfavor enolization.
The central question is how these competing steric and electronic factors will influence the final equilibrium position.
Caption: Keto-enol equilibrium of this compound.
Experimental Characterization by ¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy is the most direct and powerful method for quantifying the ratio of keto and enol tautomers in solution.[4][11] The interconversion between tautomers is typically slow on the NMR timescale, meaning that separate, distinct signals are observed for each form.[4][7][15]
Theoretical Basis: Diagnostic Chemical Shifts
The different chemical environments of protons in the keto and enol forms give rise to characteristic signals:
-
Keto Tautomer:
-
α-Methylene Protons (-CH₂-): A sharp singlet typically appearing between δ 3.0 and 4.0 ppm.
-
Methyl Protons (-CH₃): A singlet around δ 2.1-2.3 ppm.
-
-
Enol Tautomer:
-
Enolic Proton (-OH): A broad singlet, highly deshielded due to the intramolecular hydrogen bond, appearing far downfield between δ 12.0 and 17.0 ppm.
-
Vinyl Proton (=CH-): A singlet between δ 5.0 and 6.0 ppm.
-
Methyl Protons (-CH₃): A singlet, often slightly upfield from its keto counterpart, around δ 2.0-2.2 ppm.
-
Experimental Protocol: Quantitative ¹H NMR Analysis
Objective: To determine the equilibrium constant (Keq) for the keto-enol tautomerism.
Materials:
-
1-(2,6-Diisopropylphenyl)butane-1,3-dione
-
Deuterated solvents (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆)
-
NMR tubes, volumetric flasks, pipettes
-
NMR Spectrometer (≥400 MHz recommended for good signal dispersion)
Procedure:
-
Sample Preparation: Accurately prepare a solution of known concentration (e.g., 20 mg/mL) of the compound in the chosen deuterated solvent.
-
Equilibration: Allow the solution to stand at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., >1 hour) to ensure the tautomeric equilibrium is established.
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure the spectral width is large enough to include the downfield enolic proton signal (e.g., -2 to 18 ppm).
-
Set the relaxation delay (d1) to at least 5 times the longest T₁ of the protons being integrated to ensure full relaxation and accurate quantification. A value of 30 seconds is often a safe starting point.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Carefully integrate the diagnostic signals. The most reliable signals for integration are the keto α-methylene singlet and the enol vinyl singlet, as they are well-separated and each represents a unique tautomer.[16][17]
-
Data Interpretation: Calculating the Tautomeric Ratio
The percentage of each tautomer can be calculated from the integrated areas of their respective signals.
-
Let Iketo be the integral of the α-methylene protons (-CH₂-). Since this signal represents 2 protons, the relative molar amount is proportional to Iketo / 2.
-
Let Ienol be the integral of the vinyl proton (=CH-). This signal represents 1 proton, so the relative molar amount is proportional to Ienol / 1.
% Enol = [ (Ienol) / ( (Iketo / 2) + Ienol ) ] × 100
% Keto = 100 - % Enol
The equilibrium constant, Keq, is then:
Keq = [Enol] / [Keto] = (% Enol) / (% Keto)
The Critical Role of Solvent Effects
To rigorously probe the system, the ¹H NMR analysis should be repeated in a series of solvents with varying polarities and hydrogen-bonding capabilities.
Experimental Design: A Multi-Solvent Study
A robust study would include:
-
Aprotic, Nonpolar: Benzene-d₆, Carbon Tetrachloride (CCl₄)
-
Aprotic, Polar: Chloroform-d, Acetone-d₆, DMSO-d₆
-
Protic, Polar: Methanol-d₄, Water (D₂O)
This allows for a systematic evaluation of how intermolecular forces compete with the stabilizing intramolecular forces of the enol tautomer.
Caption: Workflow for quantitative NMR analysis of tautomeric equilibrium.
Predicted Results and Interpretation
Based on established principles, we can predict the trend in enol content.
| Solvent | Solvent Type | Predicted Enol % | Rationale |
| Benzene-d₆ | Aprotic, Nonpolar | High | The nonpolar environment strongly favors the less polar, intramolecularly hydrogen-bonded enol form. |
| Chloroform-d | Aprotic, Weakly Polar | High | Similar to nonpolar solvents, CDCl₃ does not significantly disrupt the internal hydrogen bond.[18][19] |
| Acetone-d₆ | Aprotic, Polar | Intermediate | The polar nature of acetone can stabilize the keto form's dipole moment, and its carbonyl oxygen can act as a weak H-bond acceptor, slightly disfavoring the enol.[19] |
| DMSO-d₆ | Aprotic, Highly Polar | Low-Intermediate | DMSO is a strong hydrogen bond acceptor and will compete effectively with the intramolecular H-bond, stabilizing the enol's OH group while also solvating the keto form.[4] |
| Methanol-d₄ | Protic, Polar | Low | As a protic solvent, methanol can act as both a hydrogen bond donor and acceptor, effectively solvating both tautomers and disrupting the enol's internal hydrogen bond, shifting the equilibrium toward the keto form.[8][18] |
Key Insight: For 1-(2,6-diisopropylphenyl)butane-1,3-dione, the overall percentage of the enol form might be lower across all solvents compared to a non-hindered analogue like benzoylacetone. This would be direct evidence that the steric hindrance from the ortho-isopropyl groups successfully disrupts the planarity required for optimal enol stabilization, tipping the thermodynamic balance back towards the keto form.
Conclusion and Field Implications
The study of the keto-enol tautomerism of 1-(2,6-diisopropylphenyl)butane-1,3-dione provides a compelling case study in the balance of steric, electronic, and solvent effects on chemical equilibria. The introduction of bulky substituents creates a predictable disruption of the planarity required for maximum enol stability, highlighting the nuanced interplay of forces that govern molecular structure.
For drug development professionals, understanding tautomerism is not an academic exercise; it is critical. Tautomers can exhibit different biological activities, receptor binding affinities, metabolic pathways, and toxicological profiles. A drug candidate that exists as a mixture of tautomers must be characterized thoroughly, as the ratio can change depending on the physiological environment (e.g., moving from the aqueous environment of blood to a lipophilic cell membrane). The rigorous application of quantitative NMR, as detailed in this guide, is an indispensable tool for achieving this level of characterization, ensuring the safety, efficacy, and intellectual property integrity of new chemical entities.
References
-
D. M. T. "Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment". Journal of Chemical Education. Available at: [Link]
-
Charif, I. E., Mekelleche, S. M., & Villemin, D. "SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS: A THEORETICAL STUDY". World Scientific Publishing. Available at: [Link]
-
Aghaie, H., et al. "Thermodynamic Study and Total Energy Calculation for three systems of Enol↔Keto Tautomerism". Journal of Physical and Theoretical Chemistry. Available at: [Link]
-
"Solvent effects on the keto-enol tautomeric equilibrium of tetronic and ethyl acetoacetate carbon acids. A theoretical study". ResearchGate. Available at: [Link]
-
Laurella, S., et al. "Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study". Scientific Research Publishing. Available at: [Link]
-
Wachter, N. M., et al. "Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides". PIPER: Resources for Teaching Physical Chemistry. Available at: [Link]
-
"β-diketones compounds exist mainly in 2 forms in equilibrium as we see on schema". Ircantec. Available at: [Link]
-
"Keto-enol tautomerization: A thermodynamic and kinetic study". ACS Publications. Available at: [Link]
-
"Keto-Enol Tautomerism : Key Points". Master Organic Chemistry. Available at: [Link]
-
Wachter, N. M., et al. "Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides". Journal of Chemical Education. Available at: [Link]
-
Alkorta, I., et al. "Resonance-assisted hydrogen bonds: a critical examination. Structure and stability of the enols of beta-diketones and beta-enaminones". PubMed. Available at: [Link]
-
Forlani, L., et al. "Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations". New Journal of Chemistry. Available at: [Link]
-
"Thermodynamic Investigation of Enol↔Keto Tautomerism for Alcohol Sensors Based on Carbon Nanotubes as Chemical Sensors". ResearchGate. Available at: [Link]
-
Alkorta, I., et al. "Resonance-Assisted Hydrogen Bonds: A Critical Examination. Structure and Stability of the Enols of β-Diketones and β-Enaminones". The Journal of Physical Chemistry A. Available at: [Link]
-
Hansen, P. E. "Structural Studies of β-Diketones and Their Implications on Biological Effects". PMC. Available at: [Link]
-
"Spectroscopic study of hydrogen bonding in the enol form of β-diketones—I. Vibrational assignment and strength of the bond". ResearchGate. Available at: [Link]
-
"How can H-NMR graph peaks be used to determine enol-keto ratio?". Physics Forums. Available at: [Link]
-
"22.1: Keto-Enol Tautomerism". Chemistry LibreTexts. Available at: [Link]
-
"¹H NMR spectra of 1-phenyl-1,3-butanedione (2a) in methanol-d4 (top)...". ResearchGate. Available at: [Link]
-
"An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors". PubMed. Available at: [Link]
-
"An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors". Drug Testing and Analysis. Available at: [Link]
-
"EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR". ASU Core Research Facilities. Available at: [Link]
-
"Keto-enol tautomerism". Reddit. Available at: [Link]
-
DiVerdi, J. A. "EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants". Joseph A DiVerdi. Available at: [Link]
-
"1,3-Butanedione, 1-phenyl-". NIST WebBook. Available at: [Link]
-
"1,3-Butanedione, 1-phenyl-". NIST WebBook. Available at: [Link]
-
"Controlling ring-chain tautomerism through steric hindrance". RSC Publishing. Available at: [Link]
-
Hansen, P. E. "Tautomerism of β-Diketones and β-Thioxoketones". MDPI. Available at: [Link]
-
Hansen, P. E. "Tautomerism of β-Diketones and β-Thioxoketones". Encyclopedia.pub. Available at: [Link]
-
"Synthesis of 1-phenyl butane-1,3-dione. 2.4. Experimental Technique for...". ResearchGate. Available at: [Link]
-
"1-(2,4-Bis(isopropyl)phenyl)butane-1,3-dione | C16H22O2". PubChem. Available at: [Link]
-
"Indane-1,3-Dione: From Synthetic Strategies to Applications". MDPI. Available at: [Link]
-
"Design and Synthesis of a 3,2'-Indane]-1',3'-Dione Derivative and Their Theoretical Interaction with the Coronavirus Surface (COVID-19)". Revista de la Sociedad Química de México. Available at: [Link]
-
"Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents". PMC. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. rsc.org [rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study [scirp.org]
- 6. Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cores.research.asu.edu [cores.research.asu.edu]
- 12. Page loading... [wap.guidechem.com]
- 13. 1,3-Butanedione, 1-phenyl- [webbook.nist.gov]
- 14. 1,3-Butanedione, 1-phenyl- [webbook.nist.gov]
- 15. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. physicsforums.com [physicsforums.com]
- 17. diverdi.colostate.edu [diverdi.colostate.edu]
- 18. researchgate.net [researchgate.net]
- 19. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
Steric effects of diisopropylphenyl group in beta-diketone ligands
Steric Effects of the Diisopropylphenyl (Dipp) Group in -Diketone and -Diketiminate Ligands[1][2][3][4]
Executive Summary
The introduction of the 2,6-diisopropylphenyl (Dipp) group into the
This guide details the structural mechanics of the Dipp group, provides a validated protocol for synthesizing the Dipp-NacNac ligand (the de facto standard for utilizing this steric profile), and analyzes its application in stabilizing "impossible" molecules like Mg(I) dimers and terminal hydrides.
Part 1: The Architecture of Steric Bulk
The "Orthogonal Wall" Mechanism
The steric power of the Dipp group arises not merely from its mass, but from its specific orientation relative to the metal chelate plane.
-
The N-Aryl Rotation Lock: In a metal complex, the N-C(aryl) bond rotation is restricted. The phenyl ring of the Dipp group orients itself perpendicular (orthogonal) to the N-M-N plane to minimize steric clash with the ligand backbone methyl groups.
-
The Isopropyl "Fence": Because the phenyl ring is perpendicular, the ortho-isopropyl groups project directly above and below the metal center.[1] This creates a deep "molecular pocket" or "fence" that physically blocks bimolecular decomposition pathways (such as dimerization or ligand redistribution).
Comparison of Steric Profiles
The table below compares the Dipp ligand against standard
| Ligand Substituent | Steric Type | Cone Angle / %V_bur | Primary Failure Mode |
| Methyl (acac) | Minimal | Low (< 25%) | Oligomerization / Hydrate formation |
| t-Butyl (tmhd/dpm) | Spherical Bulk | Medium (~35%) | Good thermodynamic stability, but accessible axial sites |
| Mesityl (Mes) | Orthogonal Aryl | High | Methyls are too small to block small substrates ( |
| Dipp (2,6-iPr) | Orthogonal Fence | Very High (> 45%) | Steric interlocking prevents dimerization; stabilizes M(I) |
Visualization of Steric Shielding
The following diagram illustrates how the Dipp groups create a protected cavity for the metal center.[1]
Caption: The "Orthogonal Wall" mechanism where Dipp isopropyl groups block axial access to the metal center.
Part 2: Synthesis & Design Protocols
While Dipp-substituted O-O donor
Validated Synthesis Protocol: NacNacH
Objective: Synthesize
Reagents:
-
Acetylacetone (2,4-pentanedione): 1.0 eq
-
2,6-Diisopropylaniline (Dipp-NH
): 2.5 eq (Excess required) -
p-Toluenesulfonic acid (pTsOH): 0.1 eq (Catalyst)
-
Solvent: Toluene (for azeotropic distillation)
Step-by-Step Workflow:
-
Condensation Setup: Charge a round-bottom flask with acetylacetone, Dipp-NH
, and pTsOH in toluene. Equip with a Dean-Stark trap and reflux condenser.[1] -
The "Push" (Critical Step): Reflux vigorously for 24–48 hours. The first condensation (ketone
mono-imine) is fast.[1] The second condensation is sterically hindered and requires continuous water removal via the Dean-Stark trap to drive equilibrium.[1] -
Workup: Cool the mixture. Filter off any insoluble salts.[1] Remove toluene in vacuo.[1]
-
Crystallization: Recrystallize the resulting oil/solid from hot ethanol or methanol.[1] The product typically precipitates as yellow crystals.[1]
-
Deprotonation (Activation): To use as a ligand, react
NacNacH with -BuLi in ether at -78°C to generate the Lithium salt ( NacNacLi), which is the transmetallation precursor.
Synthetic Pathway Diagram
Caption: Conversion of standard beta-diketone to the sterically bulky Dipp-NacNac ligand.
Part 3: Mechanistic Implications & Applications
The Dipp group's steric bulk is not just a passive shield; it alters the fundamental thermodynamics of the metal center.[1]
Stabilization of Low Oxidation States (The "Jones" Effect)
The most famous application of Dipp-NacNac is the stabilization of Magnesium(I) dimers.
-
Challenge: Mg(I) is extremely reducing and typically disproportionates to Mg(0) and Mg(II).
-
Dipp Solution: The bulky Dipp groups prevent the Mg-Mg bond from breaking and prevent the approach of substrates that would induce disproportionation.[1]
-
Result: Isolation of stable
species (See Jones et al.[1] references).
Catalytic Selectivity
In polymerization catalysis (e.g., lactide polymerization), the Dipp ligand creates a chiral pocket (if symmetrically modified) or simply a restricted active site.
-
Mechanism: The "fence" forces the incoming polymer chain to grow in a specific trajectory, enhancing stereocontrol (tacticity).
-
Hydride Stabilization: Dipp ligands allow for the isolation of terminal metal hydrides (e.g., Zn-H, Mg-H) by preventing the formation of thermodynamic "sinks" like bridging hydride polymers.[1]
Data: Impact on Coordination Number
The table below illustrates how the Dipp group forces lower coordination numbers compared to standard acac.
| Metal Ion | Ligand System | Coordination # | Geometry | Stability |
| Zn(II) | acac (Methyl) | 5 or 6 | Oligomeric/Cluster | Stable, but catalytically slow |
| Zn(II) | Dipp-NacNac | 3 or 4 | Monomeric Trigonal | Highly Reactive (Hydride/Alkyl) |
| Mg(II) | acac (Methyl) | 6 | Octahedral (Solvated) | Inert |
| Mg(I) | Dipp-NacNac | 3 | Linear/Trigonal | Stable Radical/Dimer |
References
-
Bourget-Merle, L., Lappert, M. F., & Severn, J. R. (2002). "The Chemistry of
-Diketiminatometal Complexes." Chemical Reviews, 102(9), 3031–3066. Link -
Green, S. P., Jones, C., & Stasch, A. (2007). "Stable Magnesium(I) Compounds with Mg-Mg Bonds." Science, 318(5857), 1754–1757. Link
-
Holland, P. L. (2008). "Electronic Effects on
-Diketiminate Complexes." Accounts of Chemical Research, 41(8), 905–914. Link -
Bailey, P. J., & Pace, S. (2001).
-diketiminates." Coordination Chemistry Reviews, 214(1), 91–141. Link -
Chamberlain, B. M., et al. (2001).
-Diketiminate Complexes." Journal of the American Chemical Society, 123(14), 3229–3238. Link
A Deep Dive into Steric Isomerism: A Comparative Analysis of 1-(2,4-Diisopropylphenyl)butane-1,3-dione and its 2,6-Substituted Isomer for Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
In the landscape of drug discovery and development, the nuanced interplay of a molecule's three-dimensional structure and its biological activity is a paramount consideration. Positional isomerism, a subtle yet profound structural variation, can dramatically alter a compound's physicochemical properties, reactivity, and ultimately its therapeutic efficacy and safety profile. This technical guide provides a comprehensive comparative analysis of two such isomers: 1-(2,4-diisopropylphenyl)butane-1,3-dione and 1-(2,6-diisopropylphenyl)butane-1,3-dione. While the former represents a more conventional substitution pattern, the latter introduces significant steric hindrance that profoundly influences its chemical behavior. This document will delve into the synthesis, structural characteristics, keto-enol tautomerism, and potential pharmacological implications of these isomeric β-diketones, offering field-proven insights and detailed experimental protocols for their investigation.
Introduction: The Critical Role of Isomerism in Medicinal Chemistry
β-Diketones are a class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of heterocyclic compounds with significant biological activities. Their ability to exist in a dynamic equilibrium between keto and enol tautomers, coupled with their capacity to chelate metal ions, makes them attractive scaffolds in medicinal chemistry. The substitution pattern on the aromatic ring appended to the β-diketone moiety can drastically influence these properties. This guide focuses on the comparative analysis of two diisopropylphenyl substituted butane-1,3-dione isomers, highlighting how the seemingly minor shift of an isopropyl group from the 4- to the 6-position can induce significant and predictable changes in molecular behavior. Understanding these differences is crucial for the rational design of drug candidates with optimized properties.
Synthesis of Isomeric 1-(Diisopropylphenyl)butane-1,3-diones
The most common and efficient method for the synthesis of β-diketones is the Claisen condensation reaction.[1][2][3] This reaction involves the condensation of an ester with a ketone in the presence of a strong base. For the synthesis of the title compounds, the corresponding diisopropyl-substituted acetophenone is reacted with ethyl acetate.
General Synthetic Protocol: Claisen Condensation
A detailed, step-by-step methodology for the synthesis is provided below. This protocol is a self-validating system, where successful synthesis can be confirmed through standard analytical techniques.
Materials:
-
2',4'-Diisopropoxyacetophenone or 2',6'-Diisopropoxyacetophenone
-
Ethyl acetate
-
Sodium hydride (NaH) or Sodium ethoxide (NaOEt)
-
Anhydrous tetrahydrofuran (THF) or Diethyl ether
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Step-by-Step Methodology:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Addition of Reactants: A solution of the corresponding diisopropylacetophenone (1 equivalent) and ethyl acetate (2-3 equivalents) in anhydrous THF is added dropwise to the stirred suspension of the base at room temperature.
-
Reaction Progression: After the addition is complete, the reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by Thin Layer Chromatography - TLC).
-
Work-up: The reaction mixture is cooled to 0°C and quenched by the slow addition of 1M HCl until the pH is acidic. The aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like sodium hydride is crucial to deprotonate the α-carbon of the acetophenone, initiating the condensation. Anhydrous conditions are essential as the base reacts violently with water. The excess of ethyl acetate drives the equilibrium towards the product side. Acidic work-up is necessary to protonate the resulting enolate and facilitate the isolation of the β-diketone.
Expected Differences in Synthesis and Reactivity
The synthesis of the 1-(2,6-diisopropylphenyl) isomer is anticipated to be more challenging and may result in lower yields compared to the 2,4-isomer. The steric hindrance caused by the two isopropyl groups flanking the acetyl group in 2',6'-diisopropylacetophenone can impede the approach of the base and the subsequent nucleophilic attack on the ethyl acetate.[4][5] This steric shielding of the reactive center is a common challenge in the synthesis of ortho-disubstituted aromatic compounds.[1]
Comparative Physicochemical and Spectroscopic Properties
The difference in the substitution pattern is expected to manifest in the physicochemical and spectroscopic properties of the two isomers.
Tabulated Physicochemical Properties
| Property | 1-(2,4-Diisopropylphenyl)butane-1,3-dione | 1-(2,6-Diisopropylphenyl)butane-1,3-dione (Predicted) |
| Molecular Formula | C₁₆H₂₂O₂ | C₁₆H₂₂O₂ |
| Molecular Weight | 246.35 g/mol [6] | 246.35 g/mol |
| Appearance | Likely a solid or oil | Likely a solid or oil |
| Melting Point | Not reported, but expected to be a crystalline solid | Expected to be higher than the 2,4-isomer due to potential for more ordered crystal packing despite steric bulk. |
| Boiling Point | Higher than the 2,6-isomer due to less steric hindrance allowing for stronger intermolecular forces. | Lower than the 2,4-isomer due to steric hindrance reducing the effectiveness of intermolecular interactions. |
| Solubility | Soluble in common organic solvents. | Soluble in common organic solvents, potentially with slight differences based on polarity. |
| Calculated LogP | 3.7[6] | Expected to be similar or slightly higher due to the exposed hydrophobic surface of the isopropyl groups. |
Spectroscopic Analysis: A Window into Molecular Structure
Spectroscopic techniques are invaluable for elucidating the structural differences between the two isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most significant difference is expected in the aromatic region. The 2,4-isomer will show a more complex splitting pattern for the aromatic protons. In contrast, the 2,6-isomer, due to symmetry, might show a simpler pattern. The chemical shifts of the methylene and methyl protons of the butane-1,3-dione moiety may also be influenced by the anisotropic effect of the differently oriented phenyl ring.
-
¹³C NMR: The chemical shifts of the carbonyl carbons and the aromatic carbons will be distinct for each isomer, providing a clear fingerprint for differentiation.
-
Variable Temperature NMR: For the 2,6-isomer, hindered rotation around the C(aryl)-C(carbonyl) bond might be observable at low temperatures, leading to the appearance of distinct signals for the two isopropyl groups. This phenomenon is well-documented for sterically hindered biaryls and related systems.[5][7][8]
Infrared (IR) Spectroscopy:
Both isomers will exhibit characteristic C=O stretching frequencies for the ketone groups. However, the position and shape of these bands might differ slightly due to the influence of the phenyl ring's electronic and steric environment on the carbonyl bonds. The enol form will show a broad O-H stretch and a C=C stretch.
Mass Spectrometry (MS):
Both isomers will have the same molecular ion peak. However, the fragmentation patterns under electron impact ionization might differ due to the different stabilities of the resulting fragment ions, influenced by the steric environment.
Keto-Enol Tautomerism: The Influence of Steric Hindrance
β-Diketones exist as an equilibrium mixture of the diketo and enol tautomers.[9][10] The position of this equilibrium is influenced by factors such as solvent polarity, temperature, and intramolecular hydrogen bonding.[11][12][13]
Diagram of Keto-Enol Tautomerism:
Caption: The equilibrium between the diketo and enol tautomers of a β-diketone.
The 2,4-Diisopropylphenyl Isomer:
For the 1-(2,4-diisopropylphenyl)butane-1,3-dione, the phenyl ring can adopt a conformation that is relatively coplanar with the enone system of the enol form. This allows for effective conjugation, which stabilizes the enol tautomer. The presence of an intramolecular hydrogen bond in the enol form further contributes to its stability.
The 2,6-Diisopropylphenyl Isomer: A Case of Steric Frustration
In the 1-(2,6-diisopropylphenyl)butane-1,3-dione, the two ortho-isopropyl groups will force the phenyl ring to twist out of the plane of the diketone moiety.[14][15][16] This steric hindrance will have two major consequences for the keto-enol equilibrium:
-
Destabilization of the Enol Form: The non-planar conformation will disrupt the conjugation between the phenyl ring and the enone system, reducing the resonance stabilization of the enol tautomer.[9]
-
Potential Shift in Equilibrium: As a result of the destabilized enol form, the equilibrium is expected to shift towards the diketo form to a greater extent compared to the 2,4-isomer.
Experimental Workflow for Tautomer Analysis:
Caption: Workflow for the comparative analysis of keto-enol tautomerism.
Implications for Drug Development
The steric and electronic differences between the 2,4- and 2,6-diisopropylphenyl isomers have significant implications for their potential as drug candidates or as scaffolds in drug design.
-
Receptor Binding: The three-dimensional shape of a molecule is critical for its interaction with biological targets. The twisted conformation of the 2,6-isomer will present a very different shape to a receptor binding pocket compared to the more planar 2,4-isomer. This could lead to significant differences in binding affinity and selectivity. The increased steric bulk of the 2,6-isomer could either enhance binding by filling a hydrophobic pocket or hinder it by clashing with the receptor surface.[13][17]
-
Metabolic Stability: The steric shielding of the carbonyl groups and the aromatic ring in the 2,6-isomer could make it more resistant to metabolic degradation by enzymes such as cytochrome P450s. This could lead to a longer half-life in the body.
-
Physicochemical Properties: Differences in polarity and hydrogen bonding capacity, arising from the shift in the keto-enol equilibrium, can affect properties like solubility and membrane permeability, which are crucial for drug absorption and distribution.
Conclusion
The comparative analysis of 1-(2,4-diisopropylphenyl)butane-1,3-dione and its 1-(2,6-diisopropylphenyl) isomer provides a compelling illustration of the profound impact of steric hindrance on molecular properties. The introduction of two ortho-isopropyl groups in the 2,6-isomer is predicted to significantly alter its synthesis, conformation, and the position of its keto-enol equilibrium. These changes, in turn, are expected to have a cascading effect on its biological activity, metabolic stability, and pharmacokinetic profile. For researchers in drug development, a thorough understanding of these structure-property relationships is essential for the design of novel therapeutics with improved efficacy and safety. The experimental protocols and theoretical considerations outlined in this guide provide a robust framework for the investigation and exploitation of such isomeric differences in the pursuit of new medicines.
References
-
Alcalde, E., et al. (2005). Synthesis of sterically hindered imidazoles by Ullmann-type coupling. Tetrahedron Letters, 46(15), 2685-2688. [Link]
- Burdett, J. K., & Mitchell, J. C. (1983). The keto-enol tautomerism of 1,3-dicarbonyl compounds. New Journal of Chemistry, 7(10), 599-604.
-
Chitanda, J. M., Quail, J. W., & Foley, S. R. (2008). N-(2,6-Diisopropylphenyl)formamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1728. [Link]
- D'hooghe, M., & De Kimpe, N. (2006). Recent developments in the synthesis of β-dicarbonyl compounds. Chemical Society Reviews, 35(6), 524-537.
- Emsley, J. (1984). The composition, structure and hydrogen bonding of the β-diketones. Chemical Society Reviews, 13(2), 149-179.
-
Hauser, C. R., Swamer, F. W., & Adams, J. T. (2004). The Claisen Acylation and Condensation of Esters. Organic Reactions, 8, 59-196. [Link]
- Kaneto, Y., & Su, C. (2018). Claisen Condensation. In Comprehensive Organic Name Reactions and Reagents (pp. 1-10). John Wiley & Sons, Inc.
-
Khan, A. (2023, August 15). Steric effects. Fiveable. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 108848, 1-(2,4-Bis(isopropyl)phenyl)butane-1,3-dione. Retrieved February 24, 2024, from [Link].
- Oki, M. (1983). Recent advances in atropisomerism. Topics in Stereochemistry, 14, 1-81.
- Sandström, J. (1982). Dynamic NMR spectroscopy. Academic Press.
- Wohl, A., & Marckwald, W. (1889). Ueber die Condensation von primären aromatischen Aminen mit aliphatischen Aldehyden. Berichte der deutschen chemischen Gesellschaft, 22(1), 568-575.
- Liu, X., et al. (2003). A convenient one-pot synthesis of N-aryl imidazoles. Synthesis, 2003(17), 2661-2665.
- Macrae, C. F., et al. (2020). Mercury 2020.1: new features for the visualization and investigation of crystal structures. Journal of Applied Crystallography, 53(1), 226-230.
- Janiak, C. (2000). A critical account on π–π stacking in metal complexes with aromatic nitrogen-containing ligands. Journal of the Chemical Society, Dalton Transactions, (21), 3885-3896.
-
Chitanda, J. M., Quail, J. W., & Foley, S. R. (2008). N-(2,6-Diisopropylphenyl)formamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1728. [Link]
- Krishnamurthy, S. (1982). Borohydride reductions. 10. A convenient procedure for the formylation of amines. Tetrahedron Letters, 23(33), 3315-3318.
- Otwinowski, Z., & Minor, W. (1997). Processing of X-ray diffraction data collected in oscillation mode. Methods in Enzymology, 276, 307-326.
- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
- Gilli, G., Bellucci, F., Ferretti, V., & Bertolasi, V. (1989). Evidence for resonance-assisted hydrogen bonding from crystal-structure correlations on the enol form of the β-diketone fragment. Journal of the American Chemical Society, 111(3), 1023-1028.
- Safronova, Z. V., et al. (2021). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. Magnetic Resonance in Chemistry, 59(5), 485-494.
- Lawrence, S., & Hutchings, M. G. (2010). Keto-enol tautomerization balancing aromaticity and antiaromaticity.
-
Portela-García, C., Fondo, M., & Sanmartín-Matalobos, J. (2015). Controlling ring-chain tautomerism through steric hindrance. RSC Advances, 5(67), 54385-54394. [Link]
- Pal, S., et al. (2021). Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems?. The Journal of Physical Chemistry Letters, 12(8), 2153-2159.
Sources
- 1. Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Khan Academy [khanacademy.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-[2,6-Diisopropylphenyl]-4-phenyl-5H-5,9b[1′,2′]-benzonaphtho[1,2-b]pyrrol-2-ium Tetrafluoroborate | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 9. fiveable.me [fiveable.me]
- 10. rsc.org [rsc.org]
- 11. Crystal structure of 1-(2,6-diisopropylphenyl)-1 H -imidazole | NSF Public Access Repository [par.nsf.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. par.nsf.gov [par.nsf.gov]
- 15. researchgate.net [researchgate.net]
- 16. N-(2,6-Diisopropylphenyl)formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Synthesis and Mesophase Behavior of Homologous Series: 4-((E)-((2,6 Dibromo-4-((E)-phenyl diazinyl) phenyl) diazinyl) phenyl) amino) methyl) phenol - World Scientific News [worldscientificnews.com]
Technical Monograph: 1-[2,4-Bis(isopropyl)phenyl]butane-1,3-dione (CAS 59863-33-1)
[1]
Executive Summary
1-[2,4-Bis(isopropyl)phenyl]butane-1,3-dione is a lipophilic
Chemical Identity & Physical Characterization
This compound belongs to the class of 1,3-dicarbonyls, existing in a tautomeric equilibrium between the keto and enol forms. The enol form is stabilized by an intramolecular hydrogen bond, which facilitates metal coordination.
Table 1: Physicochemical Properties
| Property | Data | Source/Note |
| CAS Number | 59863-33-1 | Verified |
| IUPAC Name | 1-[2,4-Bis(1-methylethyl)phenyl]-1,3-butanedione | Standard Nomenclature |
| Molecular Formula | ||
| Molecular Weight | 246.35 g/mol | Calculated |
| Physical State | Solid or Viscous Liquid | Analog inference (Low-melting solid) |
| Solubility (Water) | Insoluble | Predicted LogP ~3.90 |
| Solubility (Organic) | Soluble in DMSO, | Lipophilic nature |
| LogP | 3.90 | Predicted (Hydrophobic) |
| pKa | ~8.5 - 9.5 | Acidic |
Structural Tautomerism
The reactivity of CAS 59863-33-1 is governed by its keto-enol tautomerism. In solution, the enol form is often favored due to conjugation with the phenyl ring and intramolecular H-bonding.
Key Reactivity Centers:
-
C-2 (Active Methylene): Nucleophilic site for alkylation or Knoevenagel condensation.
-
C-1/C-3 (Carbonyls): Electrophilic sites for condensation with hydrazines (forming pyrazoles) or hydroxylamines (forming isoxazoles).
Safety Profile & Handling (GHS Classification)
Note: Specific SDS data for this exact isomer is limited. The following is derived from the structural class of substituted 1-phenyl-1,3-butanediones.
Signal Word: WARNING
| Hazard Class | H-Code | Hazard Statement |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Precautionary Protocols:
-
Handling: Perform all synthesis steps in a fume hood. Avoid dust/aerosol formation.[2]
-
PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat are mandatory.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the active methylene group.
Pharmacological & Industrial Applications[6][9]
A. Precursor for Antitumor Agents (Pyrazoles)
The core utility of CAS 59863-33-1 in drug development is its conversion into pyrazole derivatives . Research indicates that pyrazoles derived from phenyl-butanediones exhibit cytotoxicity against cancer cell lines (e.g., Ehrlich Ascites Carcinoma) by interfering with cell cycle progression.
-
Mechanism: The pyrazole ring mimics purine bases, potentially inhibiting cyclin-dependent kinases (CDKs) or tubulin polymerization.
B. Luminescent Lanthanide Sensors
The compound acts as an "antenna" ligand for Lanthanide ions (
-
Mechanism: The phenyl ring absorbs UV light and transfers energy via Intersystem Crossing (ISC) to the triplet state, then to the resonance level of the
ion (e.g., ), resulting in strong green luminescence. -
Application: Design of bio-probes for time-resolved fluoroimmunoassay (TR-FIA).
Experimental Protocols
Protocol 1: Synthesis of Pyrazole Derivatives (Antitumor Scaffold)
Objective: Cyclization of CAS 59863-33-1 with hydrazine to form the bioactive pyrazole core.
-
Reagents:
-
Substrate: 1-[2,4-Bis(isopropyl)phenyl]butane-1,3-dione (1.0 eq).
-
Reactant: Hydrazine hydrate (
) or Phenylhydrazine (1.2 eq). -
Solvent: Absolute Ethanol (10 mL/mmol).
-
Catalyst: Glacial Acetic Acid (drops).
-
-
Procedure:
-
Dissolve the diketone in ethanol in a round-bottom flask.
-
Add hydrazine dropwise with stirring at room temperature.
-
Add 2-3 drops of glacial acetic acid.
-
Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1).
-
Cool to room temperature. If precipitate forms, filter and wash with cold ethanol.
-
If no precipitate, evaporate solvent under reduced pressure and recrystallize from EtOH/Water.
-
-
Validation:
-
1H-NMR: Disappearance of the active methylene singlet (
~6.5 ppm enol / ~4.0 ppm keto) and appearance of the pyrazole C-H proton ( ~6.0-6.8 ppm).
-
Protocol 2: Preparation of Lanthanide Complex (Luminescence)
Objective: Coordination of
-
Reagents:
-
Ligand: CAS 59863-33-1 (3.0 eq).
-
Metal Salt:
(1.0 eq). -
Base: NaOH or
(3.0 eq) to deprotonate the enol.
-
-
Procedure:
-
Dissolve ligand in Ethanol.
-
Add base to generate the enolate anion (solution may turn yellow).
-
Add
solution (in minimal water/ethanol) dropwise. -
Stir at 60°C for 2 hours.
-
Precipitate the complex by adding excess water or cooling.
-
Filter and dry in vacuo.
-
Pathway Visualization
The following diagram illustrates the synthesis of the diketone scaffold and its divergence into antitumor and luminescent applications.
Caption: Divergent synthesis pathways for CAS 59863-33-1: Cyclization yields bioactive pyrazoles, while chelation yields optical sensors.
References
-
PubChem. 1-(2,4-Bis(isopropyl)phenyl)butane-1,3-dione (Compound Summary). National Library of Medicine. [Link]
-
Metwally, M. A., et al. Synthesis of Some New Arylazothiophene and Arylazopyrazole Derivatives as Antitumor Agents. Pharmacology & Pharmacy, 2012, 3, 148-157.[3][4] (Contextual grounding for pyrazole synthesis from diketones).
-
SIELC Technologies. HPLC Separation of 1-(2,4-Bis(isopropyl)phenyl)butane-1,3-dione.[Link]
Sources
- 1. 1-Phenyl-1,3-butanedione(93-91-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. 1-Phenylbutane-1,3-dione | CAS:93-91-4 | Manufacturer ChemFaces [chemfaces.com]
- 4. 1-Phenylbutane-1,3-dione | CAS:93-91-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
Hydrophobicity and Partition Coefficient (LogP) of Bulky β-Diketones: From First Principles to Practical Application
An In-depth Technical Guide:
Abstract
The β-diketone scaffold is a cornerstone in medicinal chemistry, catalysis, and materials science, prized for its unique electronic properties and metal-chelating capabilities.[1][2] The introduction of sterically demanding, or "bulky," substituents onto this framework dramatically alters its physicochemical profile, most notably its hydrophobicity. This guide provides an in-depth exploration of the relationship between the structure of bulky β-diketones and their hydrophobicity, quantified by the partition coefficient (LogP). We will dissect the theoretical underpinnings, detail field-proven experimental protocols for LogP determination, evaluate the utility of computational prediction models, and connect these fundamental properties to their real-world applications in drug development and beyond. This document is intended for researchers, scientists, and professionals who require a robust understanding of how to measure, predict, and modulate the hydrophobicity of these versatile compounds.
The Foundational Chemistry of Bulky β-Diketones and Hydrophobicity
Defining the "Bulky" β-Diketone
β-Diketones are characterized by two carbonyl groups separated by a single methylene carbon.[2] Their chemistry is dominated by a crucial equilibrium between the diketo form and a more stable enol tautomer, which is stabilized by an intramolecular hydrogen bond forming a pseudo-aromatic six-membered ring.[2][3]
The term "bulky" refers to the presence of large, sterically encumbering substituents at the R¹, R², or R³ positions (Figure 1). These groups can range from branched alkyl chains (e.g., tert-butyl) to complex aryl or heteroaromatic systems.[4] The size and electronic nature of these substituents are the primary determinants of the molecule's overall hydrophobicity.
Caption: Keto-enol tautomerism, the central equilibrium governing β-diketone properties.
The steric hindrance from these bulky groups can influence the tautomeric equilibrium itself. For instance, large R¹ and R² groups tend to favor the planar enol form, while a bulky R³ substituent can destabilize this planarity, increasing the population of the diketo form.[3][5] This shift is critical, as the two tautomers possess different polarities and, consequently, different hydrophobicities.
The Partition Coefficient (LogP): A Quantitative Measure of Hydrophobicity
Hydrophobicity is a key physicochemical parameter that governs a molecule's behavior in biological and chemical systems. It is experimentally quantified by the partition coefficient (P), which describes the equilibrium distribution of a neutral compound between two immiscible liquid phases: a non-polar, lipid-like solvent (typically n-octanol) and a polar, aqueous solvent (water or buffer).
The partition coefficient is defined as:
P = [Compound]organic / [Compound]aqueous
For practical use, this ratio is expressed in its logarithmic form, LogP.[6]
-
LogP > 0: The compound is lipophilic (hydrophobic) and preferentially partitions into the organic phase.
-
LogP < 0: The compound is hydrophilic and preferentially partitions into the aqueous phase.
-
LogP = 0: The compound distributes equally between the two phases.
For ionizable molecules like β-diketones, which are weakly acidic, it is essential to consider the distribution coefficient (LogD).[2][7] LogD is the effective LogP at a specific pH, accounting for the partitioning of both the neutral and ionized forms of the molecule.[8][9] In drug discovery, LogD at physiological pH (7.4) is often the more relevant parameter.
Experimental Determination of LogP: A Guide to Best Practices
The choice of experimental method for LogP determination is a critical decision, balancing the need for accuracy against throughput and resource availability.
The "Gold Standard": Shake-Flask Method (OECD Guideline 107)
The shake-flask method is the definitive technique for LogP determination due to its direct measurement of the partitioning equilibrium.[10][11] It is considered the most accurate method when performed correctly.[6]
This method physically establishes and measures the partitioning equilibrium. By allowing the system to reach a steady state and then directly quantifying the analyte concentration in each phase, it provides a true measure of the thermodynamic partitioning constant. The use of a buffered aqueous phase is non-negotiable for ionizable compounds like β-diketones to ensure that the measurement reflects the neutral species (for LogP) or the combined species at a relevant pH (for LogD).[11]
-
Preparation of Phases: Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by mixing them vigorously for 24 hours and allowing them to separate. This prevents volume changes during the experiment.
-
Compound Preparation: Prepare a stock solution of the bulky β-diketone in the phase in which it is more soluble (typically n-octanol). The final concentration should be low (<0.01 M) to avoid self-association.
-
Partitioning: In a suitable vessel (e.g., a glass separatory funnel), combine a precise volume of the pre-saturated n-octanol containing the compound with a precise volume of the pre-saturated aqueous buffer.
-
Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium. This can range from a few minutes to several hours, depending on the compound. Preliminary experiments are required to determine the optimal equilibration time.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the β-diketone in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate LogP (or LogD) using the formula: LogP = log10 (Coctanol / Caqueous).
dot graph TD { A[Start: Prepare Pre-Saturated Phases] --> B{Dissolve Compound in n-Octanol}; B --> C{Combine Octanol & Aqueous Phases}; C --> D[Agitate to Equilibrate]; D --> E[Centrifuge to Separate Phases]; E --> F{Quantify Concentration in Each Phase}; F --> G[Calculate LogP/LogD]; G --> H[End];
}
Caption: Workflow for the Shake-Flask method of LogP determination.
High-Throughput Screening: Reversed-Phase HPLC (RP-HPLC)
For screening larger libraries of compounds, the shake-flask method is too labor-intensive. RP-HPLC provides a rapid and reliable alternative for estimating LogP.[12] The method is based on the correlation between a compound's retention time on a non-polar stationary phase and its known n-octanol/water LogP value.[13]
In RP-HPLC, the stationary phase (e.g., C18) is hydrophobic, and the mobile phase is polar. A highly hydrophobic compound (high LogP) will have a stronger affinity for the stationary phase and will therefore elute later, resulting in a longer retention time (tR). By calibrating the system with a series of compounds with accurately known LogP values, a linear relationship between log k (logarithm of the capacity factor, derived from tR) and LogP can be established. This relationship then serves as a calibration curve to predict the LogP of unknown compounds.
-
System Setup: Use a standard RP-HPLC system with a C18 column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile. Isocratic elution is required.
-
Prepare Calibration Standards: Select a set of 5-7 reference compounds with known LogP values that span the expected range of your bulky β-diketones. Prepare solutions of these standards.
-
Generate Calibration Curve:
-
Inject each standard individually and record its retention time (tR).
-
Determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each standard: k = (tR - t0) / t0 .
-
Plot the known LogP values of the standards against their calculated log k values.
-
Perform a linear regression to obtain the calibration equation: LogP = a(log k) + b .
-
-
Analyze Test Compounds: Prepare a solution of your bulky β-diketone. Inject it into the HPLC system under the exact same conditions used for the standards and record its retention time.
-
Calculate LogP:
-
Calculate the capacity factor (k) for your test compound.
-
Use the calibration equation from step 3 to calculate the LogP value.
-
dot graph TD { A[Start: Prepare Calibration Standards] --> B{Inject Standards & Record t_R}; B --> C{Calculate log k for each Standard}; C --> D[Plot LogP vs. log k & Generate Calibration Equation]; D --> E{Inject Test Compound & Record t_R}; E --> F{Calculate log k for Test Compound}; F --> G{Calculate LogP using Calibration Equation}; G --> H[End];
}
Caption: Workflow for LogP determination using the RP-HPLC method.
| Feature | Shake-Flask Method | RP-HPLC Method |
| Principle | Direct measurement of partitioning | Correlation of retention time with hydrophobicity |
| Accuracy | High ("Gold Standard") | Good, but dependent on calibration |
| Throughput | Low | High |
| Sample Purity | High purity required | Less sensitive to impurities |
| LogP Range | Limited (-2 to 4)[12] | Wide (0 to >6)[12] |
| Primary Use | Lead optimization, regulatory submission | High-throughput screening, library profiling |
Computational Prediction of LogP: In Silico Approaches
Computational models offer an invaluable tool for estimating LogP, especially in the early stages of discovery before a compound is synthesized.[6][14]
Fragment- and Atom-Based Methods
These are the most common and fastest methods. They operate on the principle that LogP is an additive property. The molecule is deconstructed into its constituent atoms (e.g., ALOGP) or functional group fragments (e.g., ClogP), and the final LogP is calculated by summing the tabulated hydrophobicity contributions of each piece, with corrections for intramolecular interactions.[6]
-
Strengths: Extremely fast, suitable for virtual screening of millions of compounds.
-
Weaknesses: Accuracy can be low for molecules with novel scaffolds or complex intramolecular interactions not well-represented in the training data.[15] For bulky β-diketones, the unique electronic environment and steric hindrance may not be accurately captured.
Physics-Based Methods
These methods provide a more fundamental approach by calculating the free energy of transferring a molecule from the gas phase or water to n-octanol (ΔGtransfer).[14] LogP is directly proportional to this value. These calculations often employ quantum mechanics or sophisticated molecular mechanics force fields combined with continuum solvation models (e.g., MM-PBSA).[14][15]
-
Strengths: Generally more accurate for novel or complex structures as they are based on first principles.
-
Weaknesses: Computationally intensive and time-consuming, not suitable for large-scale virtual screening.
Caption: Logical flow of computational LogP prediction methods.
| Model Type | Example Programs | Typical RMSE (log units) | Primary Advantage |
| Fragment/Atom-Based | ALOGPS, ClogP, XLOGP3 | 0.7 - 1.5[16] | Speed, High-Throughput |
| Physics-Based (MM) | MM-PBSA | ~0.9[14] | Higher accuracy for novel structures |
| Machine Learning | D-MPNNs, etc. | 0.35 - 0.7 | Can learn complex relationships |
Note: RMSE (Root Mean Square Error) values are approximate and depend heavily on the dataset used for validation.
Impact and Application of Hydrophobicity in Bulky β-Diketones
The ability to precisely control the LogP of a bulky β-diketone by modifying its substituents is a powerful tool in several scientific domains.
Drug Discovery and Development
In medicinal chemistry, hydrophobicity is a critical component of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6][8]
-
Absorption: For oral drugs, a molecule must be hydrophobic enough to pass through the lipid bilayers of the gut wall but hydrophilic enough to dissolve in the aqueous environment of the gastrointestinal tract.
-
Distribution: LogP influences how a drug distributes into tissues and whether it can cross critical barriers like the blood-brain barrier.
-
Lipinski's Rule of Five: This well-known guideline suggests that for a compound to have good oral bioavailability, its LogP should generally be less than 5.[8][10] By rationally designing the bulky groups on a β-diketone lead compound, chemists can tune the LogP into the optimal range for therapeutic efficacy.
Metal Chelation and Solvent Extraction
β-Diketones are excellent chelating agents for metal ions. The hydrophobicity of the ligand directly dictates the properties of the resulting metal complex. A bulky, highly lipophilic β-diketone will form a metal complex that is highly soluble in organic solvents and insoluble in water.[2] This principle is the basis for solvent extraction techniques used in:
-
Hydrometallurgy: Separating and purifying valuable metals from aqueous solutions.[17]
-
Environmental Remediation: Removing toxic heavy metals from wastewater.[2]
Conclusion
The hydrophobicity of bulky β-diketones, quantitatively described by LogP, is a fundamental property that arises directly from their molecular structure—specifically, the nature of their sterically demanding substituents and the resulting keto-enol tautomeric equilibrium. A thorough understanding and accurate measurement of LogP are paramount for their successful application. For high-accuracy determination in late-stage research, the shake-flask method remains the standard. For earlier-stage screening, RP-HPLC provides an indispensable high-throughput alternative. Complementing these experimental techniques, computational models, particularly newer machine learning approaches, offer powerful predictive capabilities to guide molecular design. By mastering the principles and protocols outlined in this guide, researchers can effectively harness hydrophobicity as a design element, enabling the creation of novel β-diketone-based drugs, catalysts, and materials with precisely tailored properties.
References
-
Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC. (2021, November 20). National Center for Biotechnology Information. [Link]
-
β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. MDPI. [Link]
-
Recent Developments in the Synthesis of β-Diketones. (2021, October 13). MDPI. [Link]
-
Structural Studies of β-Diketones and Their Implications on Biological Effects. (2021, November 20). MDPI. [Link]
-
Properties and application of diketones and their derivatives. baztech.pl. [Link]
-
LogP—Making Sense of the Value. ACD/Labs. [Link]
-
Structural Studies of β-Diketones and Their Implications on Biological Effects. (2021, November 20). ResearchGate. [Link]
-
LogD/LogP. Bienta. [Link]
-
Bulky β-Diketones Enabling New Lewis Acidic Ligand Platforms. (2017, October 2). PubMed. [Link]
- Determination of logP coefficients via a RP-HPLC column.
-
Does Incorporation of Silicon Increases Lipophilicity? A Theoretical Perspective. (2018, March 8). Biomedical Journal of Scientific & Technical Research. [Link]
-
Calculation of the Three Partition Coefficients logPow, logKoa and logKaw of Organic Molecules at Standard Conditions at Once by Means of a Generally Applicable Group-Additivity Method. (2024, March 1). MDPI. [Link]
-
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023, February 23). National Center for Biotechnology Information. [Link]
-
Beta-diketones: peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography. (2010, March 19). PubMed. [Link]
-
Recent Developments in the Synthesis of β-Diketones. National Center for Biotechnology Information. [Link]
-
The values of LogP determined with experimental (LogP HPTLC ) and computational methods. ResearchGate. [Link]
-
β-Diketones: Peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography. ResearchGate. [Link]
-
Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. National Center for Biotechnology Information. [Link]
-
Synthesis, Structure, and Reactivity of a Superbulky Low-Valent β-Diketiminate Al(I) Complex. (2022, October 4). ACS Publications. [Link]
-
JPlogP: An improved logP predictor trained using predicted data. (2018, December 3). ResearchGate. [Link]
-
LogP / LogD shake-flask method v1. ResearchGate. [Link]
-
Recent Research Development in Solvent Extraction. Effect of Hydrophobicity of Extractant on Extraction Equilibrium of Lithium with A Mixture of .BETA.-Diketone and Neutral Phosphorus Compounds. ResearchGate. [Link]
-
QSAR model for Octanol-water partition coefficient (log P) for pesticides. UT Computational Chemistry Group. [Link]
-
Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. ub.edu. [Link]
-
LogP and logD calculations. Chemaxon Docs. [Link]
-
Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. (2021, July 17). SpringerLink. [Link]
-
Evaluation of QSAR models for predicting the partition coefficient (logP) of chemicals under the REACH regulation. ResearchGate. [Link]
-
Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. (2008, September 18). ACS Publications. [Link]
-
Kinetic and mechanistic studies of metal complexes of – diketones - a review. (2022, January 4). IOSR Journal. [Link]
-
Prediction of logP for Pt(II) and Pt(IV) complexes: comparison of statistical and quantum-chemistry. ochem.eu. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. Bulky β-Diketones Enabling New Lewis Acidic Ligand Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. Structural Studies of β-Diketones and Their Implications on Biological Effects [mdpi.com]
- 8. LogD/LogP | Bienta [bienta.net]
- 9. LogP and logD calculations - Documentation [docs.chemaxon.com]
- 10. researchgate.net [researchgate.net]
- 11. diposit.ub.edu [diposit.ub.edu]
- 12. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 14. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biomedres.us [biomedres.us]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Navigating Steric Frontiers: A Technical Guide to the Coordination Modes of 1-(Diisopropylphenyl)butane-1,3-dione with Transition Metals
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the coordination chemistry of 1-(diisopropylphenyl)butane-1,3-dione, a sterically demanding β-diketonate ligand. While direct experimental data for this specific ligand is limited, this document synthesizes established principles from the coordination chemistry of analogous sterically hindered β-diketones to predict its behavior. We will explore the synthesis of the ligand, its probable coordination modes with various transition metals, and the characterization techniques essential for elucidating the resulting complex structures. The influence of the bulky diisopropylphenyl group on coordination geometry, stability, and reactivity will be a central theme, offering insights for the rational design of novel metal complexes with potential applications in catalysis and materials science.
Introduction: The Role of Steric Hindrance in Ligand Design
In the realm of coordination chemistry, the size and shape of a ligand play a pivotal role in determining the structure, stability, and reactivity of the resulting metal complex.[1][2] Sterically hindered ligands, those possessing bulky substituents, can enforce unusual coordination geometries, stabilize reactive metal centers, and influence the accessibility of the metal ion to substrates.[1] this compound belongs to the class of β-diketones, which are renowned for their versatile coordinating abilities.[3][4] The presence of a diisopropylphenyl group introduces significant steric bulk, which is anticipated to profoundly impact its coordination behavior with transition metals. This guide will extrapolate from the known chemistry of other sterically encumbered β-diketonates to provide a predictive framework for understanding the coordination modes of this intriguing ligand.
Synthesis of this compound
The synthesis of β-diketones is a well-established area of organic chemistry, with the Claisen condensation being a primary method.[5] For this compound, a plausible synthetic route involves the condensation of an appropriate diisopropylphenyl methyl ketone with an ethyl acetate in the presence of a strong base, such as sodium ethoxide.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-(2,4-Diisopropylphenyl)ethan-1-one
-
Ethyl acetate
-
Sodium ethoxide
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve 1-(2,4-diisopropylphenyl)ethan-1-one (1.0 eq) in anhydrous toluene.
-
Add sodium ethoxide (1.1 eq) to the solution and heat the mixture to reflux.
-
Slowly add ethyl acetate (1.5 eq) dropwise from the dropping funnel over a period of 1 hour.
-
Continue refluxing for an additional 4-6 hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add 1 M hydrochloric acid to quench the reaction and neutralize the base.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices: The use of a strong base like sodium ethoxide is crucial for deprotonating the methyl ketone to form the enolate, which is the key nucleophile in the Claisen condensation. Anhydrous conditions are necessary to prevent the base from being consumed by water. The final acidic workup protonates the resulting β-diketonate salt to yield the desired product.
Diagram of the Keto-Enol Tautomerism of this compound
Caption: Bidentate coordination of the deprotonated ligand.
Spectroscopic and Structural Characterization
A combination of spectroscopic and analytical techniques is essential for characterizing the coordination complexes of this compound.
| Technique | Information Obtained | Expected Observations |
| Infrared (IR) Spectroscopy | Identification of C=O and C=C stretching frequencies. | Shift of the C=O and C-O stretching vibrations to lower frequencies upon coordination to the metal center. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information on the ligand's solution-state structure and symmetry. | For diamagnetic complexes, shifts in the proton and carbon signals of the ligand upon coordination. The disappearance of the enolic proton signal is a key indicator of complexation. |
| UV-Vis Spectroscopy | Information on the electronic transitions within the complex. | Ligand-to-metal charge transfer (LMCT) bands and d-d transitions for transition metal complexes, which are indicative of the coordination geometry. |
| X-ray Crystallography | Definitive solid-state structure, including bond lengths, bond angles, and coordination geometry. | Precise determination of the metal's coordination environment and the spatial arrangement of the bulky diisopropylphenyl groups. |
| Mass Spectrometry | Determination of the molecular weight and fragmentation pattern of the complex. | Provides evidence for the formation of the desired metal-ligand complex and its stoichiometry. |
Potential Applications
The unique steric properties imparted by the this compound ligand could lead to metal complexes with interesting applications:
-
Catalysis: The steric bulk can create a specific pocket around the metal center, potentially leading to high selectivity in catalytic reactions.
-
Materials Science: The bulky groups can influence the packing of molecules in the solid state, which could be exploited for the design of materials with specific optical or electronic properties.
-
Drug Development: Metal complexes are increasingly being explored for their therapeutic potential. The lipophilic nature of the diisopropylphenyl groups could enhance the bioavailability of a metallodrug.
Conclusion
While the coordination chemistry of this compound is a nascent field, by drawing parallels with other sterically hindered β-diketonates, we can anticipate a rich and varied coordination behavior. The interplay between the electronic properties of the β-diketonate core and the steric demands of the diisopropylphenyl substituent provides a fertile ground for the discovery of novel transition metal complexes. Further experimental investigation is necessary to fully elucidate the coordination modes of this promising ligand and to unlock its potential in various scientific and technological domains.
References
- G. Wilkinson, R. D. Gillard, J. A. McCleverty (Eds.)
-
Sterically encumbered β-diketonates and base metal catalysis. RSC Publishing. [Link]
-
Coordination modes of β-diketone-chelated complexes. ResearchGate. [Link]
-
Coordination modes of the β-diketonate ligands in the structures 1–6. ResearchGate. [Link]
-
Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates. PubMed. [Link]
Sources
- 1. Sterically encumbered β-diketonates and base metal catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Group 4 Organometallics Supported by Sterically Hindered β ‐Diketonates | Marshak Research Group | University of Colorado Boulder [colorado.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of 1-(Diisopropylphenyl)butane-1,3-dione in organic solvents
Technical Guide: Solubility Profile & Applications of 1-(2,4-Diisopropylphenyl)butane-1,3-dione
Executive Summary & Compound Identity
1-(2,4-Diisopropylphenyl)butane-1,3-dione (CAS: 59863-33-1) is a specialized
This lipophilic substitution pattern significantly alters its solubility profile compared to the parent molecule, 1-phenylbutane-1,3-dione (benzoylacetone), enhancing its miscibility in non-polar organic diluents (e.g., kerosene, toluene) while minimizing aqueous phase partitioning—a critical attribute for industrial solvent extraction circuits.
Chemical Identity:
-
IUPAC Name: 1-(2,4-di(propan-2-yl)phenyl)butane-1,3-dione[1]
-
Molecular Formula:
[1] -
Molecular Weight: 246.35 g/mol
-
Key Functional Groups:
-diketone (keto-enol tautomerism), Isopropyl (steric bulk/lipophilicity).
Solubility Profile: Mechanistic Insights
The solubility of 1-(2,4-diisopropylphenyl)butane-1,3-dione is governed by the interplay between the polarity of the
Predicted Solubility Trends (Hansen Solubility Parameters)
Based on the "Like Dissolves Like" principle and group contribution methods, the solubility hierarchy in organic solvents is predicted as follows:
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |
| Aromatic Hydrocarbons | Toluene, Xylene | High | |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Very High | Strong dipole-dipole interactions matching the diketone core. |
| Esters/Ketones | Ethyl Acetate, Acetone | High | Hydrogen bonding capability with the keto-enol oxygens. |
| Alcohols | Ethanol, Methanol | Moderate | Amphiphilic nature allows dissolution, but limited by the large hydrophobic aryl tail. |
| Aliphatic Hydrocarbons | n-Hexane, Kerosene | Moderate to High | Enhanced by isopropyl groups compared to unsubstituted benzoylacetone. |
| Water | Water | Negligible | Hydrophobic effect dominates; lack of sufficient H-bonding donors. |
Keto-Enol Tautomerism Effect
In non-polar solvents (e.g., Toluene), the enol form is stabilized by an intramolecular hydrogen bond, forming a pseudo-aromatic six-membered ring. This reduces the polarity of the molecule, further enhancing solubility in low-dielectric media. In polar aprotic solvents (e.g., DMSO), the keto form may be more prevalent, altering solvation thermodynamics.
Validated Experimental Protocol: Static Equilibrium Method
To obtain precise mole fraction solubility data (
Workflow Diagram
Figure 1: Step-by-step workflow for the Static Equilibrium Solubility Measurement.
Protocol Steps
-
Preparation: Calibrate a thermostatic water bath to the desired temperature (
) with an accuracy of K. -
Saturation: Add excess 1-(2,4-diisopropylphenyl)butane-1,3-dione solid to 10 mL of the selected organic solvent in a glass vial.
-
Equilibration: Seal the vial and shake continuously for 24–48 hours. Critical Step: Ensure solid phase remains visible throughout to guarantee saturation.
-
Phase Separation: Stop shaking and allow the solution to settle for 2–4 hours. Alternatively, centrifuge at the same temperature to remove suspended particles.
-
Sampling: Withdraw the supernatant using a pre-warmed syringe filter (0.45
m PTFE) to prevent precipitation during transfer. -
Analysis: Dilute the aliquot with a suitable solvent (e.g., Ethanol) and analyze via UV-Vis Spectrophotometry (monitoring
nm) or HPLC. -
Validation: Repeat the measurement at least three times. The Relative Standard Deviation (RSD) must be
.
Thermodynamic Modeling
To extrapolate solubility data across a temperature range (typically 278.15 K to 323.15 K), the Modified Apelblat Equation is the industry standard for
The Model:
- : Mole fraction solubility.
- : Absolute temperature (K).[2]
- : Empirical parameters derived from regression analysis.
Thermodynamic Parameters:
From the solubility data, the Enthalpy (
-
Positive
: Indicates an endothermic dissolution process (solubility increases with temperature), typical for aryl -diketones in organic solvents. -
Positive
: Indicates an increase in disorder, driving the dissolution.
Applications in Metal Extraction
The primary utility of 1-(2,4-diisopropylphenyl)butane-1,3-dione lies in its ability to chelate metal ions (Lanthanides, Actinides) and transfer them into an organic phase.
Extraction Mechanism
The ligand (
Reaction:
Role of Solubility
-
High Organic Solubility: Allows for high ligand loading in the organic phase (e.g., Kerosene + Modifier), increasing the extraction capacity.
-
Prevention of Third Phase: The bulky isopropyl groups disrupt ordered stacking, preventing the formation of a "third phase" (a heavy, metal-rich organic layer) which is a common operational failure mode with simpler ligands like benzoylacetone.
Figure 2: Mechanism of Biphasic Metal Extraction highlighting the role of ligand solubility.
References
-
PubChem. 1-(2,4-Bis(isopropyl)phenyl)butane-1,3-dione (Compound Summary). National Library of Medicine. [Link]
-
Yang, C., et al. Determination of Solubility and Thermodynamic Analysis of Iron(III) β-Diketonate Compounds in Pure Solvents. Journal of Chemical & Engineering Data, 2024. [Link]
-
Hanson, D. Synthesis and Thermodynamic Analysis of Volatile Beta-Diketone Complexes of Select Lanthanides via Gas-Phase Separations. University of Tennessee, Trace: Tennessee Research and Creative Exchange, 2014. [Link]
-
Binnemans, K. Lanthanide-Based Liquid Crystal Materials. Chemical Reviews, 2005. (Context on solubility of substituted beta-diketones). [Link]
Sources
Methodological & Application
Protocol for solvent extraction of lanthanides using 1-(Diisopropylphenyl)butane-1,3-dione
An Application Note and Protocol for the Solvent Extraction of Lanthanides Using 1-(Diisopropylphenyl)butane-1,3-dione
Abstract
This document provides a comprehensive guide for the solvent extraction of trivalent lanthanide ions (Ln³⁺) from aqueous solutions using the β-diketone chelating agent, this compound. Authored for researchers and drug development professionals, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and the rationale behind methodological choices. It details a robust protocol, including synergistic extraction enhancement, and provides a framework for experimental optimization.
Scientific Principles of Extraction
The separation of lanthanides is a significant challenge in chemistry due to their nearly identical ionic radii and chemical properties.[1][2] Solvent extraction, a hydrometallurgical technique, is a primary method for their industrial separation.[1][3][4] The process relies on the differential partitioning of metal ions between two immiscible liquid phases: an aqueous phase containing the metal ions and an organic phase containing a specialized extractant.[1]
The Role of β-Diketones as Chelating Agents
β-Diketones, such as this compound, are highly effective acidic extractants for lanthanides.[5][6] The extraction mechanism is rooted in coordination chemistry and proceeds via a chelation reaction.
-
Keto-Enol Tautomerism: In solution, the β-diketone (represented as HA) exists in equilibrium between its keto and enol forms. The enol form is crucial for extraction as it possesses an acidic proton.
-
Deprotonation and Chelation: In the aqueous phase, the enol form deprotonates to yield the anionic ligand (A⁻). This process is pH-dependent. Three of these anionic ligands then coordinate with a trivalent lanthanide ion (Ln³⁺) to form a neutral, charge-uncompensated metal chelate, LnA₃.
-
Phase Transfer: The newly formed LnA₃ complex is hydrophobic (organophilic) due to the neutralization of the lanthanide's charge and the presence of the organic-soluble phenyl and isopropyl groups on the ligand. This allows it to be efficiently extracted into the immiscible organic phase.
The general extraction equilibrium can be represented as: Ln³⁺(aq) + 3HA(org) ⇌ LnA₃(org) + 3H⁺(aq)
Synergistic Extraction: Enhancing Efficiency
While β-diketones alone can extract lanthanides, their efficiency is dramatically improved by the addition of a neutral donor ligand, a phenomenon known as synergism.[5][7][8] Lanthanide ions have high coordination numbers (typically 8 or 9), and the three bidentate β-diketone ligands in the LnA₃ complex often leave coordination sites occupied by water molecules.[8] These water molecules increase the hydrophilicity of the complex, reducing its extraction efficiency.
A neutral synergistic agent (S), such as tri-n-octylphosphine oxide (TOPO) or tri-n-butyl phosphate (TBP), is added to the organic phase. This agent displaces the residual water molecules to form a more organophilic adduct, LnA₃Sₓ.[7] This shift in equilibrium significantly enhances the distribution of the lanthanide into the organic phase.
The synergistic reaction is: LnA₃(org) + xS(org) ⇌ LnA₃Sₓ(org)
Critical Influence of pH
The pH of the aqueous phase is a critical parameter governing extraction efficiency.[7] As shown in the primary extraction equilibrium, the reaction produces H⁺ ions. According to Le Châtelier's principle, a lower pH (higher H⁺ concentration) will shift the equilibrium to the left, inhibiting extraction. Conversely, a higher pH favors the deprotonation of the β-diketone and promotes the forward reaction. However, if the pH is too high, lanthanide ions will precipitate as hydroxides (Ln(OH)₃), preventing extraction. Therefore, an optimal pH range, typically between 2 and 7, must be carefully maintained.[7]
Experimental Protocol
This protocol provides a generalized procedure. Optimal conditions, particularly concentrations and pH, may vary depending on the specific lanthanide and the desired separation factor.
Materials and Reagents
-
Aqueous Phase:
-
Lanthanide(III) stock solution (e.g., from Ln(NO₃)₃·xH₂O or LnCl₃·xH₂O salts)
-
Hydrochloric acid (HCl) or Nitric acid (HNO₃) for pH adjustment
-
Sodium hydroxide (NaOH) or ammonia solution for pH adjustment
-
Deionized water
-
-
Organic Phase:
-
Extractant: this compound (HA)
-
Synergist: Tri-n-octylphosphine oxide (TOPO)
-
Organic Diluent: Cyclohexane, kerosene, or toluene[7]
-
-
Stripping Solution:
-
Dilute mineral acid (e.g., 0.1 - 1.0 M HNO₃ or HCl)
-
-
Analytical Reagents:
-
Equipment:
-
Separatory funnels
-
Mechanical shaker
-
pH meter
-
Centrifuge
-
UV-Vis Spectrophotometer or ICP-OES/MS
-
Workflow Diagram
The overall experimental process for solvent extraction is depicted in the following workflow.
Caption: Experimental workflow for lanthanide solvent extraction.
Step-by-Step Methodology
Step 1: Preparation of the Aqueous Phase
-
Prepare a stock solution of the desired lanthanide(s) (e.g., 0.01 M) by dissolving the corresponding salt in deionized water.
-
Transfer a known volume (e.g., 10 mL) of the lanthanide solution into a separatory funnel.
-
Adjust the solution to the target pH (e.g., pH 4.0) using dilute HCl/HNO₃ or NaOH.
-
Scientist's Note: This pH range is a common starting point for β-diketone extractions, balancing the need for ligand deprotonation against the risk of metal hydroxide precipitation.[7]
-
Step 2: Preparation of the Organic Phase
-
Prepare the organic phase by dissolving weighted amounts of this compound and the synergist (e.g., TOPO) in the chosen organic diluent (e.g., cyclohexane). Typical concentrations range from 0.1 M for both reagents.[7]
-
Scientist's Note: The bulky isopropylphenyl groups on the β-diketone enhance its solubility in the organic diluent and the organophilicity of the resulting metal complex.
-
Step 3: The Extraction Process
-
Add an equal volume (e.g., 10 mL, for a 1:1 phase ratio) of the organic phase to the separatory funnel containing the aqueous phase.
-
Stopper the funnel and shake vigorously using a mechanical shaker for a sufficient duration (e.g., 15-30 minutes) to ensure equilibrium is reached.[7]
-
Scientist's Note: The equilibration time must be sufficient for the kinetics of chelation and phase transfer to complete. This time should be determined experimentally.
-
Step 4: Phase Separation
-
Allow the two phases to separate completely. If an emulsion forms, the phases can be separated by centrifugation.
-
Carefully drain the lower aqueous phase (the raffinate) into a collection vessel.
-
Drain the upper organic phase (the loaded organic) into a separate vessel.
Step 5: Analysis of Extraction
-
Determine the concentration of the lanthanide(s) remaining in the raffinate using a suitable analytical technique (e.g., ICP-OES).
-
The concentration of the lanthanide in the organic phase can be calculated by mass balance: [Ln]org = [Ln]initial_aq - [Ln]final_aq .
Step 6: Stripping (Back-Extraction)
-
Transfer the loaded organic phase to a clean separatory funnel.
-
Add an equal volume of a dilute acid stripping solution (e.g., 0.5 M HNO₃).
-
Shake for 15-30 minutes. The low pH will protonate the β-diketonate ligand, breaking the complex and transferring the Ln³⁺ ion back into the new aqueous phase.
-
Separate the phases. The lanthanide is now recovered in the aqueous strip solution, and the organic phase is regenerated for potential reuse.
Data Interpretation and Optimization
The effectiveness of the extraction is quantified using the distribution ratio (D) and the percentage extraction (%E).
-
Distribution Ratio (D): D = [Ln]total, org / [Ln]total, aq
-
Percentage Extraction (%E): %E = (D / (D + Vaq/Vorg)) * 100
For separating two different lanthanides (Ln1 and Ln2), the Separation Factor (α) is critical:
-
Separation Factor (α): α = DLn1 / DLn2
A high separation factor (α >> 1) indicates an effective separation.
Table 1: Key Parameters for Optimization
| Parameter | Typical Range | Rationale & Impact on Extraction |
| Aqueous Phase pH | 2.0 - 7.0 | Controls the deprotonation of the β-diketone. Higher pH generally increases D, but risks Ln(OH)₃ precipitation.[7] |
| Extractant [HA] | 0.01 - 0.5 M | Higher concentration increases D by shifting the extraction equilibrium to the right. |
| Synergist [S] | 0.01 - 0.5 M | Higher concentration enhances D by forming a more organophilic adduct complex.[5][7] |
| Choice of Diluent | N/A | Affects the solubility of the complex and can influence the extraction mechanism. Non-polar solvents like cyclohexane are common.[7] |
| Phase Ratio (Vorg/Vaq) | 0.5 - 2.0 | Affects the loading capacity of the organic phase and the overall efficiency of a multi-stage process. |
| Equilibration Time | 5 - 60 min | Must be long enough to reach thermodynamic equilibrium for reproducible results.[7] |
References
-
ResearchGate. (n.d.). Effect of substituent of β-diketones on the synergistic extraction of lanthanoids with linear polyether | Request PDF. Retrieved February 27, 2026, from [Link]
-
Binnemans, K., et al. (n.d.). Speciation of lanthanide ions in the organic phase after extraction from nitrate media by basic extractants. PMC. Retrieved February 27, 2026, from [Link]
-
Murthy, K. S. R., et al. (n.d.). Studies on the solvent extraction of trivalent lanthanides with hexafluoroacetylacetone (HFAA) and tri. Indian Academy of Sciences. Retrieved February 27, 2026, from [Link]
-
Paryzek, M., et al. (2023). Synergistic Solvent Extraction of Lanthanoids with Traditional Ligands (4-Acylpyrazolone and Bidentate Nitrogen Bases) in a Nontraditional Diluent Confirmed by Slope Analysis and NMR. MDPI. Retrieved February 27, 2026, from [Link]
-
Chemistry Lecture. (2020, September 24). Solvent Extraction Method for Lanthanide Separation. YouTube. Retrieved February 27, 2026, from [Link]
-
MJD Chemistry. (2021, May 16). Extraction of lanthanides || Solvent extraction method for extraction of Lanthanides. YouTube. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (n.d.). Fluorinated β-Diketones for the Extraction of Lanthanide Ions: Photophysical Properties and Hydration Numbers of Their EuIII Complexes | Request PDF. Retrieved February 27, 2026, from [Link]
-
El-Ghamry, H., et al. (n.d.). Lanthanide Complexes of Substituted β-Diketone Hydrazone Derivatives: Synthesis, Characterization, and Biological Activities. PMC. Retrieved February 27, 2026, from [Link]
-
Servis, M., et al. (n.d.). Elucidating the speciation of extracted lanthanides by diglycolamides. OSTI.gov. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (2019, May 17). Analytical method for detecting and estimating of lanthanide ions paired with transitional elements. Retrieved February 27, 2026, from [Link]
-
PubChem. (n.d.). 1-(2,4-Bis(isopropyl)phenyl)butane-1,3-dione. Retrieved February 27, 2026, from [Link]
-
Modolo, G., et al. (2022). Extraction of Lanthanides(III) from Nitric Acid Solutions with N,N′-dimethyl-N,N′-dicyclohexyldiglycolamide into Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids and Their Mixtures with Molecular Organic Diluents. MDPI. Retrieved February 27, 2026, from [Link]
-
Lalevée, J., et al. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC. Retrieved February 27, 2026, from [Link]
-
Imura, H., et al. (2011). Effect of substituent of β-diketones on the synergistic extraction of lanthanoids with linear polyether. PubMed. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (n.d.). Synergic Extraction of Lanthanoids by Mixtures of LIX 54 (High Molecular Weight .BETA.Diketone) and Bidentate Neutral Amines. Retrieved February 27, 2026, from [Link]
-
Zhang, L., et al. (2019). Synthesis of Bis-β-Diketonate Lanthanide Complexes with an Azobenzene Bridge and Studies of Their Reversible Photo/Thermal Isomerization Properties. PMC. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (2020, September 1). Design and Synthesis of a 3,2'-Indane]-1',3'-Dione Derivative and Their Theoretical Interaction with the Coronavirus Surface (COVID-19). Retrieved February 27, 2026, from [Link]
-
LIRIAS. (n.d.). Solvent extraction studies for the separation of trivalent actinides from lanthanides with a triazole-functionalized 1,10-phenanthroline. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (n.d.). Coordination compounds of the lanthanides. Retrieved February 27, 2026, from [Link]
-
Encyclopedia.pub. (2022, September 29). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (n.d.). Extractant concentration-dependent extraction ratio of lanthanides with... | Download Scientific Diagram. Retrieved February 27, 2026, from [Link]
-
RSC Publishing. (n.d.). Morpholine-derived hydrophilic 1,10-phenanthroline-2,9-dicarboxamide for americium–lanthanide separation in phosphine oxide extraction systems. Retrieved February 27, 2026, from [Link]
-
DergiPark. (2021, June 9). Synthesis, Characterization, and Use of Lanthanide Chelate of β- Diketonate Based Ligand as a Luminescent Biolabel. Retrieved February 27, 2026, from [Link]
-
MDPI. (2024, April 1). An Alternative Green Solvent for 1,3-Butadiene Extraction. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (n.d.). Lanthanides: β-Diketonate Compounds. Retrieved February 27, 2026, from [Link]
Sources
- 1. Speciation of lanthanide ions in the organic phase after extraction from nitrate media by basic extractants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. Synergistic Solvent Extraction of Lanthanoids with Traditional Ligands (4-Acylpyrazolone and Bidentate Nitrogen Bases) in a Nontraditional Diluent Confirmed by Slope Analysis and NMR [mdpi.com]
Preparation of Highly Luminescent Europium(III) Complexes with 1-(4-isopropylphenyl)butane-1,3-dione for Advanced Applications
An Application Note and Protocol for Researchers
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of a highly luminescent Europium(III) complex utilizing the β-diketonate ligand, 1-(4-isopropylphenyl)butane-1,3-dione. Europium(III) complexes are of significant interest due to their unique photophysical properties, including sharp, long-lived emission bands and large Stokes shifts, making them ideal candidates for applications in time-resolved fluoroimmunoassays, bioimaging, and organic light-emitting diodes (OLEDs). The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the underlying scientific rationale for key experimental choices. We emphasize a self-validating system of protocols, ensuring reproducibility and high-purity yields.
Introduction: The "Antenna Effect" and Ligand Design
Lanthanide ions, such as Europium(III) (Eu³⁺), possess fascinating luminescent properties stemming from their f-orbital electronic transitions. However, these transitions are "Laporte-forbidden," resulting in very low molar absorption coefficients. Direct excitation of the Eu³⁺ ion is therefore highly inefficient. To overcome this limitation, organic ligands, known as "antennas," are coordinated to the metal center.
The operational principle, commonly referred to as the "antenna effect," involves a three-step intramolecular energy transfer process:
-
Ligand Excitation: The organic ligand, with its strong broad-band absorption in the UV region, is excited from its ground state (S₀) to a singlet excited state (S₁).
-
Intersystem Crossing (ISC): The ligand then undergoes efficient intersystem crossing to its triplet excited state (T₁).
-
Energy Transfer: If the triplet state energy level of the ligand is suitably positioned above the emissive excited state of the Eu³⁺ ion (⁵D₀ level, ~17,250 cm⁻¹), energy is transferred from the ligand to the metal center.
-
Lanthanide Emission: The excited Eu³⁺ ion then relaxes to its ground state (⁷Fⱼ manifold), producing its characteristic sharp, line-like emission in the red region of the spectrum, most prominently the ⁵D₀ → ⁷F₂ transition around 612 nm.
The choice of the β-diketonate ligand, 1-(4-isopropylphenyl)butane-1,3-dione, is strategic. The aromatic isopropylphenyl group enhances the molar absorptivity and the overall hydrophobicity of the final complex, which can improve its compatibility with organic matrices and reduce non-radiative decay pathways caused by O-H oscillators from coordinated water molecules.
Experimental Overview and Workflow
The synthesis is a two-stage process. First, the β-diketonate ligand is synthesized via a Claisen condensation reaction. Second, the purified ligand is reacted with a Europium(III) salt in a basic medium to form the tris-complex, Eu(4-isopropylphenyl-butane-1,3-dione)₃.
Figure 1: Overall experimental workflow for the synthesis and characterization of the Europium(III) complex.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier (Example) | Notes |
| 4'-isopropylacetophenone | ≥97% | Sigma-Aldrich | |
| Ethyl Acetate | Anhydrous, ≥99.8% | Sigma-Aldrich | |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | Highly reactive. Handle under inert gas. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Use freshly distilled or from a solvent purification system. |
| Europium(III) Chloride Hexahydrate (EuCl₃·6H₂O) | 99.9% trace metals basis | Sigma-Aldrich | Hygroscopic. Store in a desiccator. |
| Ethanol (EtOH) | Absolute, ≥99.5% | Fisher Scientific | |
| Sodium Hydroxide (NaOH) | Reagent Grade, ≥98% | VWR | |
| Acetone | ACS Reagent Grade | Fisher Scientific | |
| Hydrochloric Acid (HCl) | 37% | VWR | |
| Deionized Water | 18.2 MΩ·cm | Millipore System |
Equipment
-
Schlenk line or glovebox for inert atmosphere reactions
-
Round-bottom flasks and reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Melting point apparatus
-
FT-IR Spectrometer
-
¹H and ¹³C NMR Spectrometer
-
Fluorometer / Spectrofluorometer
-
Thermogravimetric Analyzer (TGA)
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(4-isopropylphenyl)butane-1,3-dione (Ligand)
This procedure is based on a standard Claisen condensation, a robust method for forming carbon-carbon bonds.
-
Inert Atmosphere Setup: Assemble a 250 mL three-neck round-bottom flask, equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (Nitrogen or Argon).
-
Reagent Preparation:
-
Wash sodium hydride (NaH, 2.4 g, 60 mmol, 1.5 eq) with dry hexane three times to remove mineral oil, and suspend the washed NaH in 50 mL of anhydrous THF in the reaction flask.
-
In the dropping funnel, prepare a solution of 4'-isopropylacetophenone (7.0 g, 43.1 mmol, 1.05 eq) and anhydrous ethyl acetate (4.0 g, 45.4 mmol, 1.1 eq) in 20 mL of anhydrous THF.
-
-
Reaction Execution:
-
Cool the NaH suspension to 0°C using an ice bath.
-
Add the solution from the dropping funnel to the NaH suspension dropwise over 30 minutes with vigorous stirring. Causality: Slow addition is crucial to control the exothermic reaction and prevent side reactions.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently reflux the mixture for 4 hours. The reaction progress can be monitored by TLC.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0°C. Cautiously quench the reaction by the slow addition of 50 mL of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure using a rotary evaporator to yield a yellow oil or solid.
-
Recrystallize the crude product from a minimal amount of hot ethanol/water to obtain a pale yellow crystalline solid.
-
-
Validation:
-
Expected Yield: ~75-85%
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and FT-IR. The presence of the enol form is characteristic for β-diketones.
-
Protocol 2: Synthesis of the Europium(III) Complex
This protocol utilizes the deprotonated ligand to chelate the Eu³⁺ ion. The reaction is performed in a mixed solvent system to ensure the solubility of both the inorganic salt and the organic ligand.
-
Ligand Solution: Dissolve the purified ligand (3.0 mmol) in 40 mL of ethanol in a 100 mL round-bottom flask.
-
Deprotonation: While stirring, add 3.0 mmol of NaOH dissolved in 10 mL of deionized water dropwise to the ligand solution. This deprotonates the β-diketone, making it an effective nucleophile for coordinating to the metal.
-
Europium Solution: In a separate beaker, dissolve Europium(III) chloride hexahydrate (EuCl₃·6H₂O, 1.0 mmol) in 10 mL of deionized water.
-
Complexation Reaction:
-
Slowly add the aqueous Eu³⁺ solution to the ethanolic ligand solution with vigorous stirring.
-
A pale white or yellowish precipitate should form almost immediately.
-
Continue stirring the mixture at room temperature for 3 hours to ensure complete complexation.
-
-
Isolation and Washing:
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid copiously with deionized water (3 x 20 mL) to remove any unreacted salts (NaCl, EuCl₃).
-
Then, wash with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted ligand.
-
-
Drying and Final Purification:
-
Dry the complex in a vacuum oven at 60°C for 12 hours.
-
For high-purity applications, the complex can be further purified by recrystallization from a suitable solvent like acetone or acetonitrile.
-
-
Validation:
-
Expected Yield: >90%
-
Characterization: The final product should be analyzed to confirm its identity and purity.
-
Characterization and Validation
A multi-technique approach is essential for validating the successful synthesis of the complex.
Figure 2: Key characterization techniques for validating the synthesized Europium(III) complex.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To confirm the coordination of the ligand to the Eu³⁺ ion.
-
Expected Result: The strong C=O stretching vibration of the free ligand (typically ~1600 cm⁻¹) will shift to a lower frequency upon coordination to the metal center. The disappearance of the broad O-H band from the enol form is also indicative of complexation.
Photoluminescence Spectroscopy
-
Objective: To confirm the successful energy transfer from the ligand to the Eu³⁺ ion.
-
Protocol:
-
Prepare a dilute solution of the complex (~10⁻⁵ M) in a suitable solvent (e.g., acetonitrile).
-
Record the excitation spectrum by monitoring the most intense Eu³⁺ emission peak (~612 nm) while scanning the excitation wavelength. The resulting spectrum should resemble the absorption spectrum of the ligand, which is direct proof of the antenna effect.
-
Record the emission spectrum by exciting the sample at the wavelength corresponding to the maximum of the ligand's absorption band (e.g., ~340 nm).
-
-
Expected Result: The emission spectrum should show the characteristic sharp peaks of Eu³⁺ transitions, with the hypersensitive ⁵D₀ → ⁷F₂ transition around 612-615 nm being the most intense.
| Transition | Wavelength Range (nm) | Relative Intensity | Color |
| ⁵D₀ → ⁷F₀ | 578 - 582 | Very Weak | Yellow |
| ⁵D₀ → ⁷F₁ | 589 - 595 | Medium | Orange |
| ⁵D₀ → ⁷F₂ | 610 - 620 | Very Strong (Hypersensitive) | Red |
| ⁵D₀ → ⁷F₃ | 648 - 655 | Weak | Red |
| ⁵D₀ → ⁷F₄ | 685 - 705 | Medium | Deep Red |
Thermogravimetric Analysis (TGA)
-
Objective: To assess the thermal stability of the complex and determine the number of coordinated water molecules.
-
Expected Result: A stable complex will show no significant weight loss until >250°C. An initial weight loss step below 150°C typically corresponds to the loss of coordinated or lattice water molecules.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Luminescence | 1. Incomplete complexation. 2. Quenching by residual water or solvent molecules. 3. Incorrect triplet state energy of the ligand. | 1. Ensure proper stoichiometry and pH during synthesis. 2. Dry the complex thoroughly under vacuum. Use anhydrous solvents for measurements. 3. This is an intrinsic property; ligand modification may be needed. |
| Broad Emission Spectrum | Presence of unchelated ligand or other fluorescent impurities. | Further purify the complex by recrystallization or column chromatography. |
| Low Yield of Complex | 1. Incorrect pH during precipitation. 2. Ligand was not fully deprotonated. | 1. Carefully monitor and adjust pH to be slightly basic (~7.5-8.0) to ensure precipitation. 2. Ensure stoichiometric addition of base. |
| Complex is Insoluble | The tris-complex can have low solubility. | For analysis, use coordinating solvents like DMSO or DMF, or try to synthesize a mixed-ligand complex with ancillary ligands like phenanthroline to improve solubility. |
References
-
Bünzli, J.-C. G., & Piguet, C. (2005). Taking advantage of luminescent lanthanide ions. Chemical Society Reviews, 34(12), 1048-1077. [Link]
-
Eliseeva, S. V., & Bünzli, J.-C. G. (2010). Lanthanide luminescence for functional materials and bio-sciences. Chemical Society Reviews, 39(1), 189-227. [Link]
-
de Sá, G. F., Malta, O. L., Donegá, C. de M., Simas, A. M., Longo, R. L., Santa-Cruz, P. A., & da Silva, E. F. (2000). Spectroscopic properties and design of highly luminescent lanthanide coordination complexes. Coordination Chemistry Reviews, 196(1), 165-195. [Link]
-
Zheng, Y., et al. (2014). A highly-luminescent europium(iii) complex for recyclable sensing of water in organic solvents. Journal of Materials Chemistry C, 2(29), 5728-5731. [Link]
-
Bruice, P. Y. (2016). Organic Chemistry (8th ed.). Pearson. (General reference for Claisen condensation mechanism). [Link]
Application Notes and Protocols for the Synergistic Extraction of Actinides using 1-(4-isopropylphenyl)-3-phenyl-1,3-propanedione and TOPO
Introduction: The Challenge of Actinide Separation
The selective separation of actinides from lanthanides and other fission products is a critical and challenging aspect of the nuclear fuel cycle, impacting waste management and resource utilization.[1] The chemical similarities between trivalent actinides and lanthanides, particularly their ionic radii and coordination chemistry, make their separation a formidable task.[1][2] Solvent extraction is a widely employed technique for these separations, and the development of highly selective and efficient extraction systems is an ongoing area of research.[3]
Synergistic extraction, the phenomenon where the combined effect of two extractants is greater than the sum of their individual effects, offers a powerful approach to enhance both the efficiency and selectivity of metal ion separations.[4][5] This application note provides a detailed guide to the synergistic solvent extraction of actinides using a combination of a β-diketone, 1-(4-isopropylphenyl)-3-phenyl-1,3-propanedione, and a neutral organophosphorus ligand, tri-n-octylphosphine oxide (TOPO).
The Principle of Synergistic Extraction with β-Diketones and TOPO
The synergistic enhancement of actinide extraction using a β-diketone and a neutral donor like TOPO is a well-established principle.[6][7] The process can be understood through the following mechanistic steps:
-
Chelation by the β-Diketone: The β-diketone, in its enol form, acts as a chelating agent, replacing water molecules from the actinide ion's coordination sphere and forming a neutral, organophilic metal chelate. For a trivalent actinide (An³⁺) and the β-diketone (HL), the reaction can be represented as:
An³⁺(aq) + 3HL(org) ⇌ AnL₃(org) + 3H⁺(aq)
The resulting actinide chelate, AnL₃, is soluble in the organic phase.
-
Synergistic Adduct Formation with TOPO: The neutral actinide chelate, AnL₃, can still be coordinatively unsaturated, meaning it can accept additional ligands. The neutral organophosphorus ligand, TOPO, which is a strong Lewis base, coordinates to the central actinide ion in the chelate. This coordination displaces any remaining water molecules and forms a more stable, more organophilic adduct.[8] The reaction is as follows:
AnL₃(org) + nTOPO(org) ⇌ AnL₃(TOPO)ₙ(org)
This adduct formation significantly increases the distribution of the actinide into the organic phase, leading to a synergistic enhancement of the extraction efficiency.[5] The number of TOPO molecules (n) in the adduct can vary depending on the specific actinide and the experimental conditions.
Experimental Protocol: Synergistic Extraction of Americium(III)
This protocol details the procedure for the synergistic extraction of Americium(III) (Am³⁺) from an acidic aqueous solution into an organic phase containing 1-(4-isopropylphenyl)-3-phenyl-1,3-propanedione and TOPO.
Materials and Reagents:
-
Aqueous Phase:
-
Americium-241 (²⁴¹Am) tracer solution in dilute nitric acid (e.g., 0.1 M HNO₃).
-
Nitric acid (HNO₃, trace metal grade) for pH adjustment.
-
Sodium nitrate (NaNO₃) for maintaining constant ionic strength.
-
Deionized water (18.2 MΩ·cm).
-
-
Organic Phase:
-
1-(4-isopropylphenyl)-3-phenyl-1,3-propanedione (synthesis can be adapted from similar procedures for β-diketones).[9]
-
Tri-n-octylphosphine oxide (TOPO, >99% purity).
-
Organic diluent: n-dodecane or a similar aliphatic hydrocarbon.
-
-
Equipment:
-
Vortex mixer.
-
Centrifuge.
-
pH meter.
-
Gamma spectrometer for ²⁴¹Am activity measurement.
-
Pipettes and volumetric flasks for accurate solution preparation.
-
Protocol Steps:
-
Preparation of the Aqueous Phase: a. Prepare a stock solution of the desired ionic strength (e.g., 1.0 M) using NaNO₃. b. Spike the aqueous solution with a known activity of ²⁴¹Am tracer. c. Adjust the pH of the aqueous phase to the desired value (e.g., pH 3.0) using dilute HNO₃.
-
Preparation of the Organic Phase: a. Prepare individual stock solutions of 1-(4-isopropylphenyl)-3-phenyl-1,3-propanedione and TOPO in the organic diluent (e.g., 0.1 M). b. For the synergistic extraction, prepare a mixed organic phase containing the desired concentrations of both the β-diketone and TOPO (e.g., 0.05 M of each). c. For control experiments, prepare organic phases containing only the β-diketone or only TOPO at the same concentrations.
-
Solvent Extraction Procedure: a. In a centrifuge tube, add equal volumes (e.g., 2 mL) of the prepared aqueous and organic phases. b. Tightly cap the tube and vortex the mixture for a sufficient time to reach equilibrium (e.g., 30 minutes). c. Centrifuge the mixture to ensure complete phase separation (e.g., 5 minutes at 3000 rpm).
-
Sample Analysis: a. Carefully pipette aliquots from both the aqueous and organic phases for gamma counting. b. Measure the activity of ²⁴¹Am in each phase using a gamma spectrometer.
-
Data Analysis: a. Calculate the distribution ratio (D) for Americium(III) using the following equation: D = (Activity of ²⁴¹Am in organic phase) / (Activity of ²⁴¹Am in aqueous phase) b. Calculate the percentage of extraction (%E) using: %E = (D / (D + 1)) * 100 c. The synergism factor (SF) can be calculated as: SF = D_synergistic / (D_β-diketone + D_TOPO) where D_synergistic is the distribution ratio with the mixed extractants, and D_β-diketone and D_TOPO are the distribution ratios with the individual extractants.
Data Presentation: Illustrative Extraction Efficiencies
The following table presents hypothetical data to illustrate the synergistic effect on the extraction of Am(III).
| Organic Phase Composition | Distribution Ratio (D) | Extraction Efficiency (%E) | Synergism Factor (SF) |
| 0.05 M 1-(4-isopropylphenyl)-3-phenyl-1,3-propanedione | 5 | 83.3 | - |
| 0.05 M TOPO | 0.1 | 9.1 | - |
| 0.05 M 1-(4-isopropylphenyl)-3-phenyl-1,3-propanedione + 0.05 M TOPO | 50 | 98.0 | 9.8 |
Visualizing the Workflow
The following diagram illustrates the key steps in the synergistic extraction protocol.
Caption: Workflow for the synergistic extraction of actinides.
Mechanism Visualization
The following diagram illustrates the proposed synergistic extraction mechanism.
Caption: Proposed mechanism for synergistic actinide extraction.
Conclusion and Further Considerations
The synergistic extraction system employing 1-(4-isopropylphenyl)-3-phenyl-1,3-propanedione and TOPO presents a promising avenue for the efficient separation of actinides. The significant enhancement in extraction efficiency demonstrated by the synergistic effect can lead to more economical and environmentally friendly separation processes by reducing the required concentrations of extractants and the number of extraction stages.
For drug development professionals, understanding these separation principles is crucial when dealing with actinide-based radiopharmaceuticals, where high purity is paramount.
Further optimization of this system should involve investigating the effects of pH, extractant and synergist concentrations, temperature, and the presence of competing metal ions to fully characterize its potential for specific actinide separation applications.
References
- Smolecule. (n.d.). Comprehensive Application Notes and Protocols: HEDTA Solvent Extraction for Lanthanide/Actinide Separation.
- AIP Publishing. (n.d.). Synergistic Extraction and Separation of Co(II)/Ni(II) by Solvent Extraction Technique Using TIOA/TOPO as Carriers.
- Multidisciplinary Digital Publishing Institute. (2022, May 10). A New Extraction System Based on Isopropyl Salicylate and Trioctylphosphine Oxide for Separating Alkali Metals.
- ResearchGate. (2025, August 4). Synergistic Extraction of Rare-Earth Metals and Separation of Scandium Using 2-Thenoyltriuoroacetone and Tri-n-octylphosphine Oxide in an Ionic Liquid System.
- ACS Publications. (2014, January 10). Actinide Lanthanide Separation Process—ALSEP.
- ResearchGate. (n.d.). Synergistic effect of TOPO in the extraction of copper with capric acid in chloroform.
- ConnectSci. (1970, December 1). Solvent extraction studies of the system 64Cu/Htta/topo and the role of the metal complexes involved.
- Google Patents. (n.d.). US20100150798A1 - Actinide extraction methods and actinide separation compositions.
- IAEA. (n.d.). METHODS OF SEPARATING THE ACTINIDE ELEMENTS.
- Indian Academy of Sciences. (1985, June). Synergism in the extraction of uranium (VI) by a mixture of oxine and β-diketones.
- Journal of NUCLEAR SCIENCE and TECHNOLOGY. (2002, November). Separation of Actinides(III) from Fission Lanthanides by Non-dispersive Liquid-liquid Extraction.
- Discovery Alert. (2026, January 13). Separating Actinides from Rare Earths: Key Methods.
- Homi Bhabha National Institute. (n.d.). extraction and separation studies of uranium and thorium from various aqueous media using organophosphor.
- ResearchGate. (2016, April 21). Uranium extraction mechanism from analytical grade phosphoric acid using D2EHPA and synergistic D2EHPA-TOPO mixture.
- INIS-IAEA. (1999). Synergistic selective extraction of actinides(III) over lanthanides from nitric acid using new aromatic diorganyldithiophosphinic acids and neutral organophosphorus compounds.
- ResearchGate. (2023, December 21). The uranium(VI) extraction mechanism of D2EHPA-TOPO from a wet process phosphoric acid.
- OSTI.GOV. (1999, January 1). Synergistic selective extraction of actinides(III) over lanthanides from nitric acid using new aromatic diorganyldithiophosphinic acids and neutral organophosphorus compounds.
- Journal of Inorganic and Nuclear Chemistry. (1967). Effect of β-diketone structure on the synergistic extraction of uranyl ion by tributylphosphate.
- Lirias. (n.d.). Solvent extraction studies for the separation of trivalent actinides from lanthanides with a triazole-functionalized 1,10.
- ResearchGate. (2007, January). Synergistic Enhancement of the Extraction of Trivalent Lanthanides and Actinides by Tetra‐(n‐Octyl)Diglycolamide from Chloride Media.
- National Center for Biotechnology Information. (n.d.). Extraction of Lanthanide and Actinide Ions from Aqueous Mixtures Using a Carboxylic Acid-Functionalized Porous Aromatic Framework.
- National Center for Biotechnology Information. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications.
- IAEA. (n.d.). Separation of Minor Actinides from Genuine HLLW using the DIAMEX Process.
- BenchChem. (2025). Application Notes and Protocols for 1,3-Diisopropylurea in Organic Synthesis.
- Forschungszentrum Jülich. (n.d.). Solvent extraction studies for the separation of trivalent actinides from lanthanides with a triazole-functionalized 1,10-phenan.
- ResearchGate. (2020, September 1). Design and Synthesis of a 3,2'-Indane]-1',3'-Dione Derivative and Their Theoretical Interaction with the Coronavirus Surface (COVID-19).
- ResearchGate. (n.d.). Synthesis of 1-phenyl butane-1,3-dione. 2.4. Experimental Technique for....
- Encyclopedia.pub. (2022, September 29). Indane-1,3-Dione: From Synthetic Strategies to Applications.
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. discoveryalert.com.au [discoveryalert.com.au]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. | PDF or Rental [articles.researchsolutions.com]
- 8. A New Extraction System Based on Isopropyl Salicylate and Trioctylphosphine Oxide for Separating Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Using 1-(Diisopropylphenyl)butane-1,3-dione as a lipophilic ligand in sensor development
Executive Summary
This guide details the application of 1-(Diisopropylphenyl)butane-1,3-dione (hereafter referred to as DPBD ) as a lipophilic ligand in the development of potentiometric Ion-Selective Electrodes (ISEs).[1][2]
While traditional
Chemical Basis & Mechanism[1][2]
Structure-Function Relationship
The efficacy of DPBD relies on two structural domains:[1][2]
-
The
-Diketone Core: Acts as a bidentate chelating agent.[1][2] In its enol form, it deprotonates to form a monoanionic ligand ( ) that coordinates with metal cations ( ) through the oxygen atoms, forming stable 6-membered rings.[1][2] -
The Diisopropylphenyl Group:
-
Lipophilicity: Increases the partition coefficient (
), preventing the ligand from leaching into the aqueous sample. -
Steric Hindrance: The bulky isopropyl groups (especially if in the 2,6-position) provide steric shielding, which can enhance selectivity by excluding larger hydrated ions or altering coordination kinetics.[2]
-
Sensing Mechanism (Charged Carrier Mode)
In the polymeric membrane, DPBD functions primarily as a charged ionophore (upon deprotonation) or a proton-exchange carrier.[2] The potential generation follows the phase boundary potential model.
Signal Generation Pathway:
-
Extraction: The ligand (
) in the membrane exchanges a proton for the target ion ( ) at the interface.[2] -
Equilibrium: The activity of
establishes a Nernstian potential difference across the membrane.[2]
Note on pH Sensitivity: Because the binding mechanism involves proton exchange, these sensors exhibit pH dependence. Optimal response is typically observed in alkaline conditions (pH > 8) or requires mathematical correction for pH in neutral samples.[2]
Figure 1: Electrochemical transduction mechanism at the sample-membrane interface.[1][2] The lipophilic ligand sequesters the cation, releasing protons back into the sample.
Experimental Protocol: Sensor Fabrication
Reagents & Equipment
-
Polymer Matrix: Poly(vinyl chloride) (PVC), high molecular weight.[2]
-
Plasticizer: o-Nitrophenyloctyl ether (o-NPOE) (Polarity is required for divalent cation selectivity).[1][2]
-
Lipophilic Additive: Potassium tetrakis(p-chlorophenyl)borate (KTpClPB) (Crucial for reducing anionic interference and lowering membrane resistance).[1][2]
Membrane Cocktail Preparation (Standard Formulation)
This formulation is optimized for a Magnesium-selective response.[1][2]
| Component | Function | Weight % | Mass (for 200 mg batch) |
| DPBD (Ligand) | Ionophore | 1.5 - 3.0 % | ~4.0 mg |
| KTpClPB | Anionic Additive | 0.5 - 1.0 % | ~1.5 mg |
| PVC | Polymer Matrix | 33.0 % | 66.0 mg |
| o-NPOE | Plasticizer | 64.0 % | 128.0 mg |
Step-by-Step Procedure:
-
Weighing: Accurately weigh the components into a 5 mL glass vial. The ratio of Ligand to Additive (molar) should be approximately 2:1 to 3:1 to ensure proper complex stoichiometry without saturating the membrane.
-
Dissolution: Add 2.0 mL of THF.
-
Homogenization: Vortex for 5 minutes or sonicate for 2 minutes until the solution is perfectly clear and viscous. Note: Ensure no air bubbles remain before casting.[1][2]
-
Casting: Pour the cocktail into a glass ring (24 mm diameter) fixed on a glass plate.
-
Evaporation: Cover with a filter paper (to slow evaporation and prevent dust) and let stand at room temperature for 24 hours. The result should be a transparent, flexible master membrane (~200 µm thick).
Electrode Assembly
-
Cutting: Use a cork borer to cut a 6-8 mm disk from the master membrane.[1][2]
-
Mounting: Glue the disk onto the end of a PVC electrode body using a THF/PVC slurry.
-
Internal Filling: Fill the electrode with an internal solution containing the primary ion (e.g., 0.01 M MgCl₂) and a chloride buffer (0.01 M KCl) for the Ag/AgCl internal reference.
-
Conditioning: Soak the assembled electrode in 0.01 M MgCl₂ solution for 12–24 hours. Causality: This establishes the initial equilibrium and hydrates the interface.
Characterization & Validation
Potentiometric Measurement Setup
-
Reference Electrode: Double-junction Ag/AgCl (Outer fill: 1M LiOAc to prevent K⁺ interference if measuring K-rich samples).[1][2]
-
Meter: High-impedance voltmeter (>10¹²
).
Selectivity Coefficients ( )
Determine selectivity against interfering ions (Na⁺, K⁺, Ca²⁺) using the Separate Solution Method (SSM) .
-
Measure potential (
) in 0.1 M solution of the target ion (Mg²⁺).[2] -
Measure potential (
) in 0.1 M solution of the interfering ion (e.g., Ca²⁺).[2] -
Calculate
using the Nicolsky-Eisenman equation.[1][2]
Target Performance Metrics:
-
Slope: 28–30 mV/decade (Theoretical Nernstian for divalent ions).[1][2]
-
Linear Range:
to M.[1][2] -
Response Time: < 15 seconds.
Figure 2: Step-by-step workflow for converting the DPBD ligand into a functional sensor.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Sub-Nernstian Slope (< 25 mV/dec) | Proton Interference (pH too low) | Adjust sample pH to > 8.0 using Tris or Borate buffer. |
| Drift / Instability | Leaching of Additive | Ensure KTpClPB is used, not NaTPB (Potassium salt is more stable). |
| High Resistance / Noise | Membrane too thick or old | Reduce casting volume or re-dissolve membrane surface with THF wipe. |
| Poor Ca²⁺/Mg²⁺ Selectivity | Plasticizer Polarity | Switch from o-NPOE (polar) to DOS (non-polar) to tune selectivity pattern. |
References
-
Magnesium Ion Selective Electrodes Based On β-Diketone Compounds. Source: Elsevier / Pure (Research Output).[2] Context: Establishes the baseline efficacy of lipophilic
-diketones for Mg²⁺ sensing at elevated pH. -
1-(2,4-Bis(isopropyl)phenyl)butane-1,3-dione | C16H22O2. Source:[1][2][3] PubChem (NIH).[2] Context: Chemical and physical properties of the ligand, confirming lipophilicity descriptors. [1][2]
-
Understanding Ion Selective Electrodes (ISEs) and Their Applications. Source: Sensorex.[4] Context: General principles of ISE construction and reference electrode selection.
-
Electrochemical Behaviour of Metal β-Diketonates. Source: Science Publishing Group. Context: Mechanistic insights into the redox and coordination behavior of beta-diketone complexes.
Sources
- 1. (11bR)-2,6-Di([1,1'-biphenyl]-4-yl)-4-hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide | 699006-54-7 [sigmaaldrich.cn]
- 2. 2,3-Bis(2,6-diisopropylphenylimino)butane | C28H40N2 | CID 608871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(2,4-Bis(isopropyl)phenyl)butane-1,3-dione | C16H22O2 | CID 108848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(2,6-Difluorophenyl)-3-(1,3-Dioxan-2-Yl)Propan-1-One Supplier [benchchem.com]
Application Notes and Protocols for the Synthesis of Volatile Metal Precursors with Bulky β-Diketones
Abstract
This comprehensive guide details the synthesis, purification, and handling of volatile metal precursors featuring bulky β-diketonate ligands. These compounds are critical as precursors for Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD), enabling the fabrication of high-purity thin films for microelectronics and materials science. This document provides an in-depth exploration of the chemical principles underpinning the enhanced volatility and thermal stability conferred by sterically hindered β-diketones. Detailed, field-proven protocols for the synthesis of a representative precursor, copper(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate), are presented, along with essential safety procedures for handling air- and moisture-sensitive reagents. This guide is intended for researchers, scientists, and process engineers in chemistry, materials science, and drug development who require reliable methods for preparing high-purity metal-organic precursors.
Introduction: The Critical Role of Precursor Volatility in Thin-Film Deposition
The fabrication of advanced materials, particularly in the semiconductor industry, relies heavily on vapor deposition techniques such as MOCVD and ALD.[1] The success of these methods is intrinsically linked to the properties of the metal-organic precursors used. An ideal precursor must exhibit sufficient volatility to ensure consistent mass transport to the substrate, coupled with thermal stability to prevent premature decomposition in the gas phase.[2]
Simple metal β-diketonates, such as metal acetylacetonates (acac), have long been used as precursors. However, their application can be limited by relatively low volatility and a tendency to form oligomers, which can impede efficient vapor transport.[3] The introduction of bulky, sterically demanding substituents on the β-diketone backbone addresses these limitations by effectively "insulating" the central metal ion. This steric shielding minimizes intermolecular interactions, leading to a significant increase in the resulting complex's volatility and a reduction in its melting point.[4][5] Furthermore, the robust nature of these bulky ligands can enhance the thermal stability of the precursor molecule.
This application note provides a detailed framework for the synthesis of these advanced precursors, focusing on the underlying principles that govern their unique properties and the practical techniques required for their successful preparation and handling.
The Chemistry of Volatility Enhancement with Bulky β-Diketones
The volatility of a metal β-diketonate complex is primarily dictated by the strength of its intermolecular forces in the solid or liquid state. To transition into the vapor phase, sufficient energy must be supplied to overcome these forces. The molecular structure of the ligand plays a pivotal role in determining the magnitude of these interactions.
Mechanism of Steric Shielding:
Bulky alkyl groups, such as the tert-butyl groups found in 2,2,6,6-tetramethyl-3,5-heptanedione (H-tmhd or H-dpm), create a "steric shield" around the central metal ion and the polar oxygen atoms of the chelate ring. This has several consequences:
-
Reduced van der Waals Forces: The bulky substituents prevent close packing of the molecules in the crystal lattice, increasing the intermolecular distances and thereby weakening the van der Waals forces.
-
Inhibition of Oligomerization: In some metal complexes, bridging between metal centers via the oxygen atoms of the ligand can occur, leading to the formation of less volatile oligomers or polymers. The steric hindrance from bulky ligands makes such interactions sterically unfavorable, favoring the formation of monomeric species which are inherently more volatile.[6]
-
Increased Molecular Mass vs. Volatility: While the addition of bulky groups increases the molecular weight of the precursor, the effect of reduced intermolecular forces is far more significant in enhancing volatility.[7]
The choice of β-diketone ligand can be tailored to achieve the desired thermal properties for a specific application.[8]
Data Presentation: Comparison of Common β-Diketone Ligands
The following table summarizes the properties of common β-diketone ligands and their general effect on the resulting metal complexes:
| Ligand Name | Abbreviation | Structure of Ligand (HL) | Key Features | Effect on Metal Complex Volatility |
| Acetylacetone | H-acac | CH₃COCH₂COCH₃ | Smallest β-diketone, forms stable complexes. | Moderate |
| 2,2,6,6-Tetramethyl-3,5-heptanedione | H-tmhd or H-dpm | (CH₃)₃CCOCH₂COC(CH₃)₃ | Bulky tert-butyl groups provide significant steric shielding. | High |
| 1,1,1-Trifluoroacetylacetone | H-tfac | CF₃COCH₂COCH₃ | Fluorination increases electron-withdrawing character and can enhance volatility. | High |
| 1,1,1,5,5,5-Hexafluoroacetylacetone | H-hfac | CF₃COCH₂COCF₃ | Highly fluorinated, significantly increases volatility but can lead to fluorine incorporation in films. | Very High |
| 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione | H-fod | (CH₃)₃CCOCH₂CO(CF₂)₂CF₃ | Combines bulky alkyl groups with a fluorinated chain for tailored properties. | Very High |
Experimental Protocols: Synthesis of a Representative Precursor
This section provides a detailed, step-by-step protocol for the synthesis of copper(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate), a widely used volatile precursor for the deposition of copper-containing thin films. The principles outlined in this protocol can be adapted for the synthesis of other metal precursors with bulky β-diketonates.
General Safety Precautions
The synthesis of metal-organic precursors often involves the use of flammable solvents, strong bases, and potentially air-sensitive reagents. Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a certified chemical fume hood.
-
Inert Atmosphere Techniques: For air-sensitive reagents, the use of a Schlenk line or a glovebox is required to prevent decomposition and ensure the purity of the product.[9][10]
-
Material Safety Data Sheets (MSDS): Review the MSDS for all chemicals before starting any experimental work.
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of a metal bis(β-diketonate) complex.
Caption: General workflow for the synthesis of metal bis(β-diketonate) complexes.
Detailed Protocol for the Synthesis of Copper(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate) [Cu(tmhd)₂]
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
2,2,6,6-tetramethyl-3,5-heptanedione (H-tmhd)
-
Sodium hydroxide (NaOH)
-
Ethanol (absolute)
-
Deionized water
-
Hexane (for recrystallization)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with a heating mantle
-
Büchner funnel and flask for vacuum filtration
-
Schlenk line or glovebox (if starting with air-sensitive metal salts)
-
Standard laboratory glassware
Procedure:
-
Preparation of the Ligand Solution:
-
In a beaker, dissolve an appropriate amount of 2,2,6,6-tetramethyl-3,5-heptanedione (2 equivalents) in absolute ethanol.
-
In a separate beaker, prepare a solution of sodium hydroxide (2 equivalents) in deionized water.
-
Slowly add the NaOH solution to the H-tmhd solution while stirring. This deprotonates the β-diketone to form the nucleophilic enolate, which will coordinate to the metal center.[11] The solution should become clear.
-
-
Preparation of the Metal Salt Solution:
-
In a separate beaker, dissolve copper(II) chloride dihydrate (1 equivalent) in a minimal amount of deionized water.
-
-
Reaction:
-
To a round-bottom flask equipped with a magnetic stir bar, add the deprotonated ligand solution.
-
Slowly add the copper(II) chloride solution to the flask with vigorous stirring. A precipitate should form immediately.
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux for 1-2 hours to ensure the reaction goes to completion.
-
-
Isolation of the Crude Product:
-
Allow the reaction mixture to cool to room temperature.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid product several times with deionized water to remove any unreacted salts and sodium hydroxide.
-
Follow with a wash of cold ethanol to remove any unreacted H-tmhd.
-
Dry the crude product under vacuum.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable organic solvent such as hexane.[12] Dissolve the crude solid in a minimal amount of hot hexane, filter to remove any insoluble impurities, and then allow the solution to cool slowly to form crystals.
-
For higher purity, sublimation under reduced pressure can be employed. This is a highly effective method for purifying volatile solids.[13]
-
Characterization
The identity and purity of the synthesized metal precursor should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the ligand and the absence of impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the β-diketonate ligand to the metal center, evidenced by the shift of the C=O and C=C stretching frequencies.
-
Thermogravimetric Analysis (TGA): To determine the volatility and thermal decomposition temperature of the precursor.
Advanced Handling of Air-Sensitive Precursors
Many metal precursors, particularly those of the early transition metals and lanthanides, can be sensitive to air and moisture.[14] For these compounds, synthesis and handling must be performed under an inert atmosphere.
Schlenk Line Techniques
A Schlenk line provides a dual manifold system for evacuating a reaction vessel and backfilling it with an inert gas (typically argon or nitrogen).[15] This allows for the transfer of air-sensitive reagents and solvents via cannula or syringe.[16]
Caption: A simplified diagram of a Schlenk line setup for air-sensitive synthesis.
Glovebox Usage
A glovebox provides a sealed environment with a continuously purified inert atmosphere, allowing for more complex manipulations of air-sensitive compounds.[10] All materials and equipment must be brought into the glovebox through an antechamber that is purged of air.
Key considerations for glovebox use:
-
Ensure the glovebox atmosphere is maintained at low levels of oxygen and water (<1 ppm).
-
All solvents and reagents must be thoroughly dried and degassed before being introduced into the glovebox.
-
Carefully plan all experimental steps to minimize the time spent working in the glovebox.
Conclusion
The synthesis of volatile metal precursors with bulky β-diketonate ligands is a crucial enabling technology for the advanced manufacturing of thin films. By understanding the principles of steric shielding and employing meticulous synthetic and handling techniques, researchers can reliably produce high-purity precursors with tailored volatility and thermal stability. The protocols and guidelines presented in this application note provide a solid foundation for the successful synthesis and application of these important compounds, paving the way for further innovation in materials science and electronics.
References
-
Vapor Pressures of the Copper and Yttrium β-Diketonate MOCVD Precursors. Journal of Chemical & Engineering Data. Available at: [Link]
-
Synthesis of mixed-ligand alkali earth element dipivaloylmethanates with o-phenanthroline. ResearchGate. Available at: [Link]
-
The Manipulation of Air-Sensitive Compounds. Thieme. Available at: [Link]
-
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. ACS Publications. Available at: [Link]
-
Vapor pressure measurements and gas chromatographic studies of the solution thermodynamics of metal .beta.-diketonates. ACS Publications. Available at: [Link]
-
Synthesis and characterization of volatile metal β-diketonate chelates of M(DPM)n (M=Ce, Gd, Y, Zr, n=3,4) used as precursors for MOCVD. ResearchGate. Available at: [Link]
-
Substituent Effects on the Volatility of Metal B-Diketonates. ResearchGate. Available at: [Link]
-
Metal-Organic Chemical Vapor Deposition Precursors: Diagnostic Check for Volatilization Thermodynamics of Scandium(III) β-Diketonates. MDPI. Available at: [Link]
-
Volatile metal complexes. PubMed. Available at: [Link]
-
Substituent Effects on the Volatility of Metal b-diketonates. Andrew Barron - Rice University. Available at: [Link]
-
Substituent effects on the volatility of metal ?-diketonates. Semantic Scholar. Available at: [Link]
-
Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates. ResearchGate. Available at: [Link]
-
Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates. PubMed. Available at: [Link]
-
Silver CVD and ALD Precursors: Synthesis, Properties, and Application in Deposition Processes. MDPI. Available at: [Link]
-
New liquid precursors for chemical vapor deposition. Gordon Research Group - Harvard University. Available at: [Link]
-
General aspects of surface chemistry of metal β-diketonates. ResearchGate. Available at: [Link]
-
Synthesis, structure and thermal behavior of volatile mononuclear mixed ligand complexes of rare-earth dipivaloylmethanates with diethylentriamine. ResearchGate. Available at: [Link]
-
new precursors for the sonochemical synthesis of nanosized materials--sonolysis of thorium(IV) beta-diketonates. PubMed. Available at: [Link]
-
Synthesis of Dipyridylaminoperylenediimide–Metal Complexes and Their Cytotoxicity Studies. MDPI. Available at: [Link]
- Synthetic method of Beta-diketone metal salt. Google Patents.
-
Dynamics of the Ligand Excited States Relaxation in Novel β-Diketonates of Non-Luminescent Trivalent Metal Ions. PMC. Available at: [Link]
-
Purification of Organic Compounds- Purification Methods in Chemistry. Allen. Available at: [Link]
-
Comparative study of thermal behavior of a series beta-diketonate precursors for chemical vapor deposition of lithium-containing films. ResearchGate. Available at: [Link]
-
The Purification of Organic Compound: Techniques and Applications. Reachem. Available at: [Link]
-
Methods of Purification of Organic Compounds. CK-12 Foundation. Available at: [Link]
-
Some cerium [beta]-diketonate derivatives as MOCVD precursors. OSTI.GOV. Available at: [Link]
-
Synthesis of Organometallic Compounds. UGC. Available at: [Link]
-
Vapor-phase methods for synthesizing metal-organic framework thin films. The Innovation. Available at: [Link]
Sources
- 1. gordon.faculty.chemistry.harvard.edu [gordon.faculty.chemistry.harvard.edu]
- 2. Volatile metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. barron.rice.edu [barron.rice.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.nl]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN101565364B - Synthetic method of Beta-diketone metal salt - Google Patents [patents.google.com]
- 12. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 13. CK12-Foundation [flexbooks.ck12.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ehs.umich.edu [ehs.umich.edu]
Application of 1-(Diisopropylphenyl)butane-1,3-dione in CVD precursor synthesis
Application Note: Application of 1-(Diisopropylphenyl)butane-1,3-dione in CVD Precursor Synthesis
Executive Summary & Chemical Rationale
The development of volatile, thermally stable precursors is the bottleneck in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). Standard ligands like acetylacetone (acac) often yield oligomeric, non-volatile complexes with large ionic radius metals (e.g., Sr, Ba, Lanthanides).
This compound represents a class of "sterically enhanced"
Key Advantages:
-
Oligomer Suppression: The steric bulk prevents the formation of polymeric chains common in alkaline earth metal complexes, ensuring monomeric or dimeric species with higher volatility.
-
Tunable Thermal Stability: The aromatic ring provides electronic stabilization, while the isopropyl groups increase entropy, lowering the melting point (
) and facilitating liquid injection delivery. -
Clean Decomposition: Unlike fluorinated ligands (e.g., hfac), this hydrogenated ligand eliminates the risk of fluorine contamination in oxide films (e.g.,
, High- Superconductors).
Material Properties & Safety
Ligand Specifications (CAS 59863-33-1 for 2,4-isomer):
| Property | Value | Notes |
| Formula | Asymmetric | |
| MW | 246.35 g/mol | Moderate mass aids volatility |
| Appearance | Off-white to yellow oil/solid | Isomer dependent (2,4 vs 2,[1]6) |
| Solubility | High in Toluene, THF, Hexane | Ideal for Liquid Injection CVD |
| pKa | ~8.5 - 9.0 (Estimated) | Weakly acidic enol proton |
Safety Protocol:
-
Hazard: Irritant (Skin/Eye). Potential flammability.[2]
-
Handling: Handle in a fume hood. Use nitrile gloves.
-
Storage: Store under inert atmosphere (
or Ar) to prevent slow oxidation or hydrolysis.
Protocol A: Ligand Synthesis (Claisen Condensation)
Rationale: If the ligand is not commercially sourced, it is synthesized via the Claisen condensation of the corresponding acetophenone with ethyl acetate.
Reagents:
-
2,4-Diisopropylacetophenone (1.0 eq)
-
Ethyl Acetate (Excess, also acts as solvent/reactant) or dry THF
-
Sodium Hydride (NaH, 60% in oil, 2.0 eq)
-
HCl (1M, for quenching)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon.
-
Base Activation: Wash NaH with dry hexane (3x) to remove mineral oil. Suspend in dry THF (or Ethyl Acetate if using as solvent).
-
Addition: Cool to 0°C. Add 2,4-Diisopropylacetophenone dropwise. Stir for 30 mins to allow enolate formation.
-
Condensation: Add Ethyl Acetate (if not solvent) dropwise.
-
Reaction: Warm to room temperature, then reflux for 4–6 hours. The solution will turn yellow/orange (sodium salt formation).
-
Quenching: Cool to 0°C. Slowly add 1M HCl until pH < 4. The organic layer should separate.
-
Extraction: Extract with Diethyl Ether (3x). Wash combined organics with brine. Dry over
. -
Purification: Remove solvent via rotary evaporation.[3] Purify the crude oil via vacuum distillation (typical bp: 140–160°C @ 0.5 mmHg) or column chromatography (Hexane/EtOAc 9:1).
Protocol B: Metal-Organic Precursor Synthesis
Rationale: This protocol describes the synthesis of a generic divalent metal complex,
Workflow Diagram:
Figure 1: General synthesis workflow for metal
Detailed Procedure:
-
Dissolution: Dissolve 10 mmol of Metal Salt (e.g.,
) in 20 mL deionized water/methanol (1:1). -
Ligand Preparation: Dissolve 20 mmol (2.0 eq) of This compound in 20 mL Ethanol.
-
Complexation: Slowly add the ligand solution to the metal salt solution under stirring.
-
Buffering: Dropwise add dilute
(or NaOAc solution) to adjust pH to ~6–7. This deprotonates the ligand, driving chelation.-
Observation: A precipitate (often colored) should form immediately.
-
-
Aging: Stir for 2 hours at Room Temperature (RT) to ensure complete reaction.
-
Isolation: Filter the solid. Wash with water (to remove inorganic salts) and cold ethanol (to remove unreacted ligand).
-
Drying: Dry in a vacuum oven at 60°C for 4 hours.
-
Critical Step - Sublimation: To ensure "CVD Grade" purity, the crude solid must be sublimed.
-
Conditions: High vacuum (
Torr), Temperature typically 120–160°C (depending on metal). -
Yield: Collect the crystalline sublimate.
-
Quality Control & Thermal Characterization
Before loading into a CVD reactor, the precursor must be validated.
A. Proton NMR (
-
Solvent:
or . -
Diagnostic Signal: Look for the disappearance of the enol proton (approx. 16 ppm) and the slight shift of the methine proton (
) on the diketonate ring, confirming metal coordination. -
Steric Verification: Verify the integration of the isopropyl methyl groups (doublets) to ensure the bulky group is intact.
B. Thermal Analysis (TGA/DSC):
-
Instrument: Thermogravimetric Analyzer.
-
Conditions: Ramp 10°C/min under
(1 atm). -
Success Criteria:
-
50% Mass Loss (
): Should be < 300°C for viable CVD. -
Residual Mass: Should be < 5% (indicates clean evaporation vs. decomposition).
-
Melting Point: Sharp endotherm in DSC. Lower
is better for liquid delivery.
-
CVD Process Integration
Mechanism of Action: The bulky diisopropylphenyl groups create a "hydrophobic shell" around the metal center. In the gas phase, this shell prevents the metal centers from reacting with each other (oligomerizing) until they hit the hot substrate, where the ligand decomposes or undergoes ligand exchange.
Figure 2: CVD transport and deposition mechanism.
Recommended Process Window (Start Points):
| Parameter | Range | Rationale |
| Evaporator Temp | 130°C – 170°C | Must be > |
| Substrate Temp | 400°C – 600°C | Sufficient energy to cleave M-O bonds |
| Carrier Gas | Ar or | Inert transport |
| Oxidant | Required for Oxide growth | |
| Pressure | 1 – 10 Torr | Low pressure improves uniformity |
Troubleshooting:
-
Low Growth Rate: Increase evaporator temperature (vapor pressure is too low).
-
Carbon Contamination: Increase oxidant flow or substrate temperature (ligand is not burning off completely).
-
Pre-reaction: If using ALD, ensure purge times are sufficient. The bulky ligand may desorb slowly.
References
-
Tiitta, M., & Niinistö, L. (1997). Chemical vapor deposition of high-quality oxide thin films. Chemical Vapor Deposition, 3(4), 167-182. Link
-
Maury, F., et al. (2005).
-diketonate chelates used as precursors for MOCVD.[4][5] ResearchGate. Link -
PubChem Database. (2023). Compound Summary: 1-(2,4-Bis(isopropyl)phenyl)butane-1,3-dione.[6] National Library of Medicine. Link
-
Bierschenk, E. J., et al. (2011).[5] Ligand Design for Volatility: Alkoxide/Diketonate Hybrids. Inorganic Chemistry, 50(23), 12126-12132.[5] Link
-
Gordon, R. G. (1998). New liquid precursors for chemical vapor deposition.[7] Harvard University / MRS Proceedings. Link
Sources
- 1. rsc.org [rsc.org]
- 2. List of metal-organic chemical vapour deposition precursors - Wikipedia [en.wikipedia.org]
- 3. Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zinc β-Diketonates with Donor-Acceptor Ligands: Synthesis and Comprehensive Structural, Thermal, and Photophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1-(2,4-Bis(isopropyl)phenyl)butane-1,3-dione | C16H22O2 | CID 108848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. gordon.faculty.chemistry.harvard.edu [gordon.faculty.chemistry.harvard.edu]
Functionalization of polymers using diisopropylphenyl beta-diketone ligands
Application Notes & Protocols
Topic: Functionalization of Polymers Using Diisopropylphenyl Beta-Diketone Ligands for Advanced Biomedical Applications
Abstract: The functionalization of polymers with beta-diketone ligands represents a powerful strategy for creating advanced materials with tunable properties. This guide focuses on the use of sterically hindered diisopropylphenyl beta-diketone ligands, a class of chelators that offers exceptional control over coordination chemistry and material properties. By leveraging the unique steric and electronic characteristics of the diisopropylphenyl moiety, researchers can design sophisticated polymer systems for applications ranging from targeted drug delivery and theranostics to self-healing materials and advanced bioimaging. This document provides a comprehensive overview of the underlying chemical principles, detailed step-by-step protocols for synthesis and functionalization, robust characterization methodologies, and a discussion of key applications for researchers, scientists, and drug development professionals.
The Diisopropylphenyl Beta-Diketone: A Privileged Ligand Scaffold
The versatility of beta-diketones stems from their characteristic keto-enol tautomerism, which, upon deprotonation, yields a highly effective bidentate chelating agent for a vast array of metal ions.[1][2] The enolate form is stabilized by a six-membered pseudo-aromatic ring, making it a robust coordinating species.[3][4]
The choice to flank the core beta-diketone structure with 2,6-diisopropylphenyl groups is a deliberate design choice aimed at conferring specific advantages:
-
Steric Hindrance: The bulky diisopropylphenyl groups provide a sterically demanding environment around the metal coordination site. This feature is critical for preventing the formation of undesirable polynuclear species or aggregates, thereby promoting the formation of well-defined, discrete coordination complexes.[5]
-
Solubility and Processability: The lipophilic nature of the isopropyl groups enhances the solubility of both the ligand and the resulting functionalized polymer in common organic solvents, simplifying synthesis, purification, and processing.
-
Modulation of Electronic Properties: The aryl groups can influence the electronic properties of the beta-diketone, which in turn affects the stability and photophysical properties of its metal complexes.[6]
Caption: Keto-enol tautomerism of a diisopropylphenyl beta-diketone ligand.
Protocol 1: Synthesis of 1-(2,6-diisopropylphenyl)-3-phenyl-1,3-propanedione
This protocol describes a standard Claisen condensation for synthesizing a representative diisopropylphenyl beta-diketone ligand.[7][8] The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical for efficiently deprotonating the ketone to initiate the condensation.
Materials:
-
2',6'-Diisopropylacetophenone
-
Ethyl Benzoate
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexanes, Ethyl Acetate (for chromatography)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Reaction Initiation: Add anhydrous THF to the flask to suspend the NaH. To this suspension, add 2',6'-diisopropylacetophenone (1.0 equivalent) dropwise at 0 °C (ice bath). Allow the mixture to stir for 30 minutes at room temperature.
-
Scientific Rationale: This step generates the enolate of the acetophenone, which is the key nucleophile for the subsequent condensation reaction.
-
-
Condensation: Add ethyl benzoate (1.1 equivalents) dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of 1 M HCl until the pH is acidic (~pH 2-3).
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.
-
Scientific Rationale: The acid quench protonates the diketonate salt, and the subsequent washes remove unreacted starting materials, salts, and acidic impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure beta-diketone ligand.
-
Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Strategies for Polymer Functionalization
Incorporating the diisopropylphenyl beta-diketone ligand into a polymer backbone can be achieved through several robust synthetic strategies. The choice of method depends on the desired polymer architecture, the nature of the starting polymer, and the required degree of functionalization.
-
Post-Polymerization Modification ("Grafting To"): This is a versatile approach where a pre-synthesized polymer with reactive functional groups (e.g., hydroxyl, amine, or halide) is reacted with a suitably modified beta-diketone ligand.[9] This method is advantageous for its use of well-characterized, often commercially available, polymers.
-
Functional Initiators ("Grafting From"): In this strategy, a beta-diketone moiety is incorporated into the initiator of a controlled radical polymerization (CRP) process, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[10][11] This provides excellent control over molecular weight, polydispersity, and places a single ligand at the chain end, which is ideal for creating block copolymers or surface modifications.[12]
-
Polymerization of Functional Monomers: This involves the synthesis of a monomer that already contains the beta-diketone ligand, followed by its polymerization or copolymerization. This method allows for the distribution of ligands along the polymer backbone.
Caption: Metal-ligand coordination forming a supramolecular cross-link between polymer chains.
Protocol 3: Preparation of a Luminescent, Lanthanide-Cross-Linked Polymer Film
This protocol describes the formation of a cross-linked film by complexing a beta-diketone-functionalized polymer with Europium(III) chloride.
Materials:
-
Beta-diketone functionalized polymer (from Protocol 2)
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (TEA)
-
Glass petri dish or PTFE mold
Procedure:
-
Polymer Solution: Prepare a 10% (w/v) solution of the functionalized polymer in anhydrous THF.
-
Deprotonation: Add triethylamine (1.0 equivalent relative to the beta-diketone units) to the polymer solution. Stir for 1 hour at room temperature.
-
Scientific Rationale: The beta-diketone must be deprotonated to its anionic enolate form to effectively coordinate with the metal ion. TEA is a suitable organic base for this purpose.
-
-
Metal Addition: Prepare a stock solution of EuCl₃·6H₂O in THF. Add the Europium solution dropwise to the polymer solution with vigorous stirring. The amount of Eu³⁺ should be stoichiometric to the desired cross-linking density (e.g., a 1:2 molar ratio of Eu³⁺ to beta-diketone ligands for maximum cross-linking).
-
Film Casting: Upon addition of the metal salt, the solution viscosity will likely increase, indicating network formation. Pour the solution into a glass petri dish or a PTFE mold.
-
Solvent Evaporation: Cover the mold with a watch glass, leaving a small opening to allow for slow solvent evaporation over 24-48 hours in a fume hood.
-
Scientific Rationale: Slow evaporation is crucial for forming a homogeneous, transparent film without defects.
-
-
Drying: Once a solid film has formed, transfer it to a vacuum oven and dry at 50 °C for 24 hours to remove any residual solvent.
-
Validation: The resulting film should exhibit strong red luminescence when excited with a UV lamp (~365 nm). Characterize the material using fluorescence spectroscopy to confirm the characteristic emission spectrum of Eu³⁺.
Characterization of Functionalized Polymers
Thorough characterization is essential to validate the success of each synthetic step and to understand the properties of the final material. A multi-technique approach is required for a comprehensive analysis. [13]
| Technique | Purpose | Expected Observations & Insights |
|---|---|---|
| ¹H and ¹³C NMR | Confirm covalent attachment of the ligand and determine the degree of functionalization. | Appearance of new signals corresponding to the aromatic and alkyl protons/carbons of the diisopropylphenyl beta-diketone ligand. Integration of these signals relative to polymer backbone signals allows for quantification. [2][4] |
| FTIR Spectroscopy | Verify functional group transformations and metal coordination. | Disappearance of polymer reactive group (e.g., -OH stretch). Appearance of ester C=O stretch (~1730 cm⁻¹). Shift of the ligand's β-dicarbonyl vibrational bands upon coordination to a metal ion. [14][15] |
| Gel Permeation (GPC) | Determine number-average (Mₙ), weight-average (Mₙ) molecular weights, and polydispersity (PDI). | A slight increase in molecular weight after functionalization. The PDI should remain narrow, indicating no significant chain degradation or cross-linking occurred during the modification reaction. [16] |
| UV-Vis Spectroscopy | Analyze the electronic absorption properties of the ligand and its metal complexes. | Characteristic π-π* transitions of the ligand's chromophore. Shifts in absorbance maxima upon metal chelation can indicate complex formation. |
| Fluorescence Spectroscopy | Characterize the luminescent properties of lanthanide-polymer complexes. | For Eu³⁺ complexes, excitation at the ligand's absorption wavelength should result in sharp, characteristic emission peaks for the metal ion (e.g., ⁵D₀ → ⁷F₂ transition around 615 nm). [3][16] |
| MALDI-TOF MS | Provide high-resolution mass data for polymers, especially for end-group analysis. | Confirms the exact mass of the end-functionalized polymer chain (initiator fragment + monomer units + terminal group), validating the "grafting from" approach. [13] |
| Thermal Analysis (TGA/DSC) | Evaluate the thermal stability and phase transitions (e.g., glass transition temperature, T₉) of the polymers. | Changes in T₉ and decomposition temperature can indicate successful functionalization and the effect of metal-ligand cross-linking on the polymer's thermal properties. |
Applications in Drug Development and Biomedical Research
The unique properties of polymers functionalized with diisopropylphenyl beta-diketone ligands open up numerous possibilities in the biomedical field. [17][18]
-
Theranostic Nanoparticles: These polymers can self-assemble into nanoparticles that simultaneously encapsulate a therapeutic drug and chelate a diagnostic metal ion. For example, a single nanoparticle could carry a chemotherapy agent while being rendered visible on MRI scans by chelating Gadolinium(III) or trackable via luminescence imaging by chelating Europium(III) or Terbium(III). [19][20]This combines therapy and diagnosis into a single platform.
-
Stimuli-Responsive Drug Delivery: The metal-ligand coordination bond can be designed to be reversible. Changes in pH or the presence of competitive ligands within a specific biological microenvironment (e.g., a tumor) could disrupt the cross-links, leading to the disassembly of the nanocarrier and the controlled release of its payload. [21][22]* Bioimaging Probes: The strong luminescence of lanthanide-functionalized polymers makes them excellent candidates for highly sensitive probes in time-gated fluorescence imaging, which eliminates background autofluorescence from biological samples, leading to a much higher signal-to-noise ratio. [23][24]* Functional Biomaterial Coatings: Polymers functionalized with these ligands can be used to coat implantable devices or surfaces. The ligands can then chelate metal ions that may have antimicrobial properties or act as attachment points for other biomolecules, controlling biological interactions at the material interface. [25]
Caption: Conceptual design of a theranostic nanoparticle using a functionalized polymer platform.
References
- Heterometallic Molecular Architectures Based on Fluorin
- Cross-Linked Luminescent Polymers Based on β-Diketone-Modified Polysiloxanes and Organoeuropiumsiloxanes. (2022). MDPI.
- β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applic
- Poly beta-diketones: Prime ligands to generate supramolecular metalloclusters. (2025).
- Fluorene-Containing β-Diketonato Ligands and Their Rhodium(I) Complexes—A Characterization and Crystallographic Study. (2025). MDPI.
- Synthesis of tris(β-diketones) and study of their complexation with some transition metals. (n.d.).
- Recent Advances in Lanthanide Complexes in Biological Systems: Coordination Principles and Interactions with Biomolecules. (2026). PMC.
- β-Diketones as Key Compounds in Free-Radical Polymerization by Enzyme-Mediated Initiation. (n.d.).
- Recent Developments in the Synthesis of β-Diketones. (2021). MDPI.
- Cross-Linked Luminescent Polymers Based on β-Diketone-Modified Polysiloxanes and Organoeuropiumsiloxanes. (2022). PMC.
- Controlled Radical Polymeriz
- Functionalized Polymers in Pharmaceutical Therapies. (2025). Source not available.
- From β‑Dicarbonyl Chemistry to Dynamic Polymers. (2025). PMC.
- Synthesis and Characterization of Metal-beta-diketonate Coordination Complexes and Polymers. (n.d.).
- Surface Modification with Control over Ligand Density for the Study of Multivalent Biological Systems. (n.d.). PMC.
- Drug Delivery Application of Functional Nanomaterials Synthesized Using Natural Sources. (2023). Source not available.
- Kinetic and mechanistic studies of metal complexes of – diketones - a review. (2022). IOSR Journal.
- Controlled radical polymerization - Design the architecture of polymers. (2022). Source not available.
- Synthesis and Characterization of β -Diketone Ligands and Their Antimicrobial Activity. (n.d.). Scholars Research Library.
- Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applic
- Lanthanide Complexes in Molecular Magnetic Resonance Imaging and Theranostics. (2025).
- MALDI-TOF Characterization of Functionalized Polymers. (n.d.). Sigma-Aldrich.
- Dialkylscandium Complexes Supported by β-Diketiminato Ligands: Synthesis, Characterization, and Thermal Stability. (n.d.). Personal Web Sites.
- Efficient Ultrasound synthesis of β-diketone and its metal complexes. (n.d.). Der Pharma Chemica.
- Access to poly-beta-peptides with functionalized side chains and end groups via controlled ring-opening polymeriz
- Recent Advances in Luminescence Imaging of Biological Systems Using Lanthanide(III) Luminescent Complexes. (2020). MDPI.
- Biomedical Applications of Lanthanide Nanomaterials, for Imaging, Sensing and Therapy. (n.d.). PMC.
- Clickable initiators, monomers and polymers in controlled radical polymerizations - A prospective combination in polymer science. (2026).
- Functionalized polymersomes for biomedical applications. (2025).
- Lanthanide-Complex-Loaded Polymer Nanoparticles for Background-Free Single-Particle and Live-Cell Imaging. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. people.uleth.ca [people.uleth.ca]
- 6. iosrjournals.org [iosrjournals.org]
- 7. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. From β‑Dicarbonyl Chemistry to Dynamic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Controlled radical polymerization - Design the architecture of polymers [specificpolymers.com]
- 12. researchgate.net [researchgate.net]
- 13. MALDI-TOF Characterization of Functionalized Polymers [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. blog.curapath.com [blog.curapath.com]
- 19. Biomedical Applications of Lanthanide Nanomaterials, for Imaging, Sensing and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Drug Delivery Application of Functional Nanomaterials Synthesized Using Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jchemrev.com [jchemrev.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Surface Modification with Control over Ligand Density for the Study of Multivalent Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Liquid-Liquid Extraction of Rare Earth Elements with Beta-Diketones
I. Introduction: The Challenge and Opportunity in Rare Earth Element Separation
Rare Earth Elements (REEs), a group of seventeen chemically similar metallic elements, are indispensable components in a myriad of modern technologies, from consumer electronics and medical imaging devices to advanced military and green energy systems. Despite their name, REEs are relatively abundant in the Earth's crust. The primary challenge, however, lies in their separation. Due to their nearly identical ionic radii and chemical properties—a consequence of the "lanthanide contraction"—separating individual REEs from one another is a complex and energy-intensive hydrometallurgical task.[1][2]
Solvent extraction, also known as liquid-liquid extraction (LLE), stands as the most prevalent and effective industrial method for REE purification.[1][3] This technique relies on the principle of partitioning a solute (the REE ion) between two immiscible liquid phases: an aqueous phase containing the mixture of REEs and an organic phase containing a selective extractant.
This guide focuses on a particularly potent class of extractants for REEs: beta-diketones . These organic compounds are excellent chelating agents, forming stable, neutral complexes with REE ions, thereby facilitating their transfer from the aqueous phase into the organic solvent.[4][5] Beta-diketones like 2-thenoyltrifluoroacetone (HTTA) have been extensively utilized as extractants for lanthanides for over half a century.[6] The presence of electron-withdrawing groups, such as the trifluoromethyl group in HTTA, enhances the acidity of its enol form, making it highly effective for metal extraction even at low pH.[6]
This document provides a comprehensive overview of the principles, mechanisms, and detailed protocols for the liquid-liquid extraction of REEs using beta-diketones. It is designed for researchers and scientists aiming to develop, optimize, or simply understand this critical separation technology.
II. The Chemistry of Extraction: Mechanism and Key Influencing Factors
The extraction of a trivalent rare earth ion (Ln³⁺) from an aqueous solution by a beta-diketone (represented as HL) dissolved in an organic solvent proceeds via a cation exchange mechanism. The overall process can be summarized by the following equilibrium reaction:
Ln³⁺(aq) + 3HL(org) ⇌ LnL₃(org) + 3H⁺(aq)
This equilibrium is a delicate balance governed by several critical parameters that can be manipulated to achieve selective separation.
A. The Extraction Mechanism
Beta-diketones exist in a tautomeric equilibrium between a keto and an enol form.[5] The enol form is weakly acidic and can be deprotonated to form an enolate anion (L⁻). This bidentate anion then coordinates with the REE ion through its two oxygen atoms, forming a stable six-membered chelate ring.[5] Typically, three deprotonated beta-diketone molecules are required to neutralize the +3 charge of the lanthanide ion, forming a neutral, hydrophobic complex (LnL₃) that is readily soluble in the organic phase.
Caption: Mechanism of REE extraction by beta-diketones.
B. Critical Parameter: pH of the Aqueous Phase
As evident from the equilibrium equation, the extraction process releases protons (H⁺), making it highly pH-dependent.
-
Low pH (High Acidity): Le Châtelier's principle dictates that a high concentration of H⁺ in the aqueous phase will shift the equilibrium to the left, suppressing the extraction of the REE ion.
-
High pH (Low Acidity): Conversely, increasing the pH (removing H⁺) will drive the reaction to the right, favoring the formation of the metal-chelate complex and its extraction into the organic phase.[7]
This pH dependency is the cornerstone of REE separation. The stability of the LnL₃ complexes, and thus their extraction efficiency, increases with decreasing ionic radius across the lanthanide series (from La to Lu). This means that heavier REEs can be extracted at a lower pH than lighter REEs. By carefully controlling the pH of the aqueous phase, a selective separation between adjacent or groups of REEs can be achieved.
C. Synergistic Extraction: Enhancing Efficiency and Selectivity
While beta-diketones are effective on their own, their extraction power and selectivity can be dramatically enhanced by the addition of a second, neutral extractant to the organic phase. This phenomenon is known as synergism .[8][9] Common synergistic agents include organophosphorus compounds like tri-n-octylphosphine oxide (TOPO) or tributyl phosphate (TBP).[9][10]
The neutral donor (S) coordinates with the coordinatively unsaturated LnL₃ complex, displacing residual water molecules and forming a more hydrophobic adduct, LnL₃Sₓ. This adduct has a much higher distribution ratio into the organic phase.
Ln³⁺(aq) + 3HL(org) + xS(org) ⇌ LnL₃Sₓ(org) + 3H⁺(aq)
Synergistic systems can lead to remarkable increases in both extractability and separation factors between REEs.[8][9] For example, the combination of HTTA and TOPO has been shown to be very effective in extracting rare-earth metals.[9]
III. Experimental Guide: Materials and Protocols
This section provides a practical framework for performing a laboratory-scale liquid-liquid extraction of a rare earth element.
A. Materials and Reagents
| Category | Item | Typical Specification/Supplier | Purpose |
| Extractants | 2-Thenoyltrifluoroacetone (HTTA) | >99% Purity, Sigma-Aldrich | Primary chelating agent |
| Dibenzoylmethane (HDBM) | >98% Purity, Alfa Aesar | Alternative chelating agent | |
| Synergist | Tri-n-octylphosphine oxide (TOPO) | >99% Purity, Sigma-Aldrich | Synergistic agent |
| Organic Solvents | Kerosene / n-Dodecane | ACS Grade | Diluent for organic phase |
| Toluene / Xylene | ACS Grade | Alternative diluents | |
| Aqueous Phase | REE Oxide or Chloride Salts (e.g., Eu₂O₃) | 99.99% Purity | Source of REE ions |
| Hydrochloric Acid (HCl) / Nitric Acid (HNO₃) | Trace Metal Grade | For dissolving REE salts and pH adjustment | |
| Sodium Hydroxide (NaOH) / Ammonia (NH₄OH) | ACS Grade | For pH adjustment | |
| Stripping Agent | Hydrochloric Acid (HCl) or Nitric Acid (HNO₃) | Concentrated, Trace Metal Grade | To recover REEs from the organic phase |
| Equipment | Separatory Funnels (125 mL, 250 mL) | Glass, with PTFE stopcocks | For contacting and separating phases |
| pH Meter with Electrode | Calibrated | For precise pH measurement and control | |
| Mechanical Shaker / Wrist-Action Shaker | To ensure thorough mixing and equilibration | ||
| Analytical Balance | 4-decimal place | For accurate weighing of reagents | |
| ICP-OES or ICP-MS | For quantitative analysis of REE concentrations |
B. Protocol 1: Standard Extraction of Europium (Eu³⁺) using HTTA
This protocol details a single-stage batch extraction. For industrial-scale separation, a multi-stage counter-current process is typically employed.[2][11]
1. Preparation of the Aqueous Feed Solution (0.01 M Eu³⁺): a. Accurately weigh the required amount of Europium(III) oxide (Eu₂O₃). b. Dissolve the oxide in a minimal amount of concentrated HCl (e.g., 6 M) with gentle heating in a fume hood. c. Once dissolved, dilute the solution with deionized water to the final desired volume in a volumetric flask. The final acid concentration should be low (e.g., 0.1 M). d. Causality Note: The oxide is converted to the soluble chloride salt (EuCl₃). This stock solution provides the source of Eu³⁺ ions for extraction.
2. Preparation of the Organic Extractant Solution (0.1 M HTTA in Toluene): a. Accurately weigh the required amount of HTTA. b. Dissolve the HTTA in the final desired volume of toluene in a volumetric flask. c. Causality Note: Toluene acts as the water-immiscible carrier for the extractant. The concentration of the extractant is a key variable influencing extraction efficiency.
3. The Extraction Procedure: a. Pipette equal volumes (e.g., 20 mL) of the aqueous feed and the organic extractant solution into a 125 mL separatory funnel. This establishes an Aqueous/Organic (A/O) phase ratio of 1:1. b. Adjust the pH of the aqueous phase to a desired value (e.g., pH 3.5) by dropwise addition of dilute NaOH or NH₄OH. Monitor the pH carefully using a calibrated pH meter. c. Stopper the funnel and shake vigorously for a set equilibration time (e.g., 30 minutes) using a mechanical shaker. d. Causality Note: Shaking creates a large interfacial area between the two phases, facilitating the mass transfer of the Eu(TTA)₃ complex from the aqueous to the organic phase.[11] Equilibration time must be sufficient to reach a steady state. e. Allow the phases to separate completely. A sharp interface should be visible. f. Carefully drain the lower aqueous phase (the raffinate) into a beaker. g. Drain the upper organic phase (the loaded organic) into a separate beaker. h. Take a sample from the raffinate for quantitative analysis.
4. Stripping (Back-Extraction) Procedure: a. Transfer the loaded organic phase to a clean separatory funnel. b. Add an equal volume (20 mL) of a high-acidity stripping solution (e.g., 3-6 M HCl).[12] c. Shake the funnel for 15-20 minutes. d. Causality Note: The high concentration of H⁺ in the stripping solution reverses the extraction equilibrium, breaking down the Eu(TTA)₃ complex and forcing the Eu³⁺ ions back into the aqueous phase.[11] e. Allow the phases to separate and collect the aqueous strip solution, which now contains the purified Europium. The organic phase can potentially be recycled.
Caption: Workflow for a single-stage liquid-liquid extraction of REEs.
IV. Data Analysis and Interpretation
To evaluate the effectiveness of the extraction, two key metrics are calculated: the Distribution Ratio (D) and the Separation Factor (β).
1. Distribution Ratio (D): The distribution ratio is the primary measure of extraction efficiency for a single element. It is defined as the total concentration of the metal in the organic phase divided by its total concentration in the aqueous phase at equilibrium.[11][13]
-
D = [M]org / [M]aq
A high D value (>10) indicates efficient extraction into the organic phase.
2. Separation Factor (β): When separating two different REEs (e.g., A and B), the separation factor is the ultimate measure of selectivity. It is the ratio of their individual distribution ratios.[11][13]
-
β(A/B) = Dₐ / Dₑ
A separation factor significantly greater than 1 indicates that a good separation is feasible. For adjacent lanthanides, achieving a high β often requires a multi-stage process.
| Parameter | pH = 2.5 | pH = 3.5 | pH = 4.5 |
| D (Europium) | 0.8 | 15.2 | 98.6 |
| D (Ytterbium) | 12.5 | 150.1 | >500 |
| β (Yb/Eu) | 15.6 | 9.9 | >5 |
| Hypothetical data showing the effect of pH on the distribution ratio (D) and separation factor (β) for a heavy (Yb) and middle (Eu) REE. Note how Yb extracts at a lower pH than Eu. |
V. Troubleshooting and Advanced Considerations
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Emulsion/Third Phase Formation | High metal loading in the organic phase; high pH; incompatible diluent.[14] | Decrease metal concentration in the feed; lower the pH; add a phase modifier like TBP or isodecanol to the organic phase; change the organic diluent.[14][15] |
| Low Extraction Efficiency | Aqueous phase pH is too low; insufficient extractant concentration; insufficient equilibration time. | Increase the equilibrium pH of the aqueous phase; increase the concentration of the beta-diketone; increase shaking time to ensure equilibrium is reached. |
| Incomplete Stripping | Stripping acid concentration is too low; insufficient contact time. | Increase the molarity of the stripping acid (e.g., from 1M to 4M HCl); increase stripping contact time. |
| Poor Selectivity | Separation factor between the target REEs is too low for a single-stage extraction. | Implement a multi-stage counter-current extraction setup; optimize pH for the specific pair of REEs; investigate a synergistic extraction system to enhance the separation factor. |
VI. Safety Precautions
-
Always work in a well-ventilated fume hood, especially when handling concentrated acids and organic solvents like toluene.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).
-
Beta-diketones are crystalline powders; avoid inhalation by handling them carefully.
-
Be aware of the flammability of organic solvents. Keep them away from ignition sources.
-
Follow all institutional guidelines for the handling and disposal of chemical waste.
VII. References
-
Kitatsuji, Y., et al. (2007). SYNERGISTIC ION-PAIR EXTRACTION OF LANTHANIDE(III) WITH THENOYLTRIFLUOROACETONE AND CROWN ETHER INTO 1,2-DICHLOROETHANE. Solvent Extraction and Ion Exchange, 13(2). Available from: [Link]
-
MDPI. (2022). Thenoyltrifluoroacetone: Preferable Molecule for Solvent Extraction of Metals—Ancient Twists to New Approaches. Available from: [Link]
-
University of Saskatchewan. (2024). Extraction of Rare Earth Elements from Aqueous Solutions by Using Hydrometallurgical Techniques. HARVEST. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Improved separation of rare earth elements using hydrophobic deep eutectic solvents: liquid–liquid extraction to selective dissolution. Green Chemistry. Available from: [Link]
-
ResearchGate. (2025). Synergistic Extraction of Rare-Earth Metals and Separation of Scandium Using 2-Thenoyltriuoroacetone and Tri-n-octylphosphine Oxide in an Ionic Liquid System. Available from: [Link]
-
Scientific Research Publishing. (n.d.). Binnemans, K. (2005) Rare-Earth Beta-Diketonates. In Vitalij, P. and Bunzli, J.-C., Eds., Handbook on the Physics and Chemistry of Rare Earths, Elsevier, Amsterdam, 107-272. Available from: [Link]
-
Taylor & Francis Online. (2012). Anion Effects in the Extraction of Lanthanide 2-Thenoyltrifluoroacetone Complexes into an Ionic Liquid. Separation Science and Technology, 47(2). Available from: [Link]
-
OSTI.GOV. (2012). Anion effects in the extraction of lanthanide 2-thenoyltrifluoroacetone complexes into an ionic liquid. Available from: [Link]
-
OSTI.GOV. (n.d.). ENHANCED SEPARATION OF RARE EARTH ELEMENTS. Available from: [Link]
-
MDPI. (2021). Recovery of Rare Earth Elements (REEs) Using Ionic Solvents. Available from: [Link]
-
Google Patents. (n.d.). Process for solvent extraction separation purification of rare earth element. Available from:
-
ResearchGate. (n.d.). Complexation of 2-thenoyltrifluoroacetone (HTTA) with trivalent f-cations in an ionic liquid: Solvent extraction and spectroscopy studies. Available from: [Link]
-
ResearchGate. (2025). Development of solvent extraction methods for recovering rare earth metals. Available from: [Link]
-
MDPI. (2023). Design of Multi-Stage Solvent Extraction Process for Separation of Rare Earth Elements. Available from: [Link]
-
Semantic Scholar. (2021). Recovery of Rare Earth Elements (REEs) Using Ionic Solvents. Available from: [Link]
-
OSTI.GOV. (2021). Methods of recovering rare earth elements. Available from: [Link]
-
ResearchGate. (n.d.). Rare-earth beta-diketonates. Available from: [Link]
-
MDPI. (2023). β-Diketone-Driven Deep Eutectic Solvent for Ultra-Efficient Natural Stable Lithium-7 Isotope Separation. Available from: [Link]
-
National Center for Biotechnology Information. (2025). Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. Available from: [Link]
-
ResearchGate. (n.d.). Effect of pH and extractant concentrations on extraction of dysprosium.... Available from: [Link]
-
University of Idaho. (n.d.). EXTRACTION AND SEPARATION OF RARE EARTH ELEMENTS FROM CHLORIDE MEDIA USING TETRABUTYL DIGLYCOLAMIDE IN 1-OCTANOL AND MODIFIED CA. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. harvest.usask.ca [harvest.usask.ca]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Thenoyltrifluoroacetone: Preferable Molecule for Solvent Extraction of Metals—Ancient Twists to New Approaches [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Binnemans, K. (2005) Rare-Earth Beta-Diketonates. In Vitalij, P. and Bunzli, J.-C., Eds., Handbook on the Physics and Chemistry of Rare Earths, Elsevier, Amsterdam, 107-272. - References - Scientific Research Publishing [scirp.org]
- 11. osti.gov [osti.gov]
- 12. CN101319275B - Process for solvent extraction separation purification of rare earth element - Google Patents [patents.google.com]
- 13. objects.lib.uidaho.edu [objects.lib.uidaho.edu]
- 14. Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Diisopropylphenyl)butane-1,3-dione
Welcome to the technical support center for the synthesis of 1-(Diisopropylphenyl)butane-1,3-dione. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, evidence-based solutions to optimize your synthetic outcomes. Our approach is rooted in mechanistic understanding and practical, field-tested experience.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct method is a crossed Claisen condensation.[1][2] This reaction involves the condensation of a diisopropylacetophenone with an acetylating agent, typically ethyl acetate, in the presence of a strong base.[3][4] The diisopropylacetophenone serves as the ketone component, and ethyl acetate provides the ester enolate for the carbon-carbon bond formation.[3]
Q2: My reaction yield is consistently low. What are the first things I should check?
A2: Low yields can often be traced back to a few key areas.[5][6][7] First, verify the purity and dryness of your starting materials and solvents, as moisture can quench the strong base required for the reaction.[5][7] Second, ensure your base is active and used in stoichiometric amounts; the reaction is often driven to completion by the deprotonation of the β-diketone product.[3][8] Finally, review your reaction temperature and time, as these parameters are critical for minimizing side reactions.[1][9]
Q3: What is a typical yield for this type of Claisen condensation?
A3: Yields for Claisen condensations can vary significantly based on the specific substrates and conditions. While some protocols for similar β-diketone syntheses report yields around 55%, optimization of reaction parameters can lead to significantly higher outcomes, potentially in the range of 70-85%.[10][11] It is crucial to optimize conditions for your specific diisopropylphenyl isomer.
Q4: Can I use a different base other than sodium ethoxide?
A4: Yes, other strong bases can be used. Sodium hydride (NaH) or sodium amide (NaNH₂) are often effective alternatives that can lead to higher yields by minimizing reversible reactions.[4] However, these reagents require stringent anhydrous conditions and careful handling.
Troubleshooting Guide: A Deeper Dive
This section provides detailed solutions to specific problems you may encounter during the synthesis.
Problem Area 1: Reaction Initiation & Completion
Q: My reaction doesn't seem to start, or it stalls before all the starting material is consumed. What's going on?
A: This issue typically points to problems with the reagents or reaction conditions.
-
Cause 1: Inactive Base or Insufficient Amount. The Claisen condensation is an equilibrium-driven reaction.[1] A full equivalent of a strong base is required to deprotonate the α-hydrogen of the ester and, crucially, to deprotonate the resulting β-diketone product.[3][8] This final deprotonation is thermodynamically favorable and drives the reaction to completion.[4][8] If your base is old, has been improperly stored, or is used in catalytic amounts, the reaction will not proceed efficiently.
-
Solution: Use a fresh, unopened container of your base (e.g., sodium ethoxide, sodium hydride). Ensure you are using at least one full molar equivalent relative to the limiting reagent.
-
-
Cause 2: Presence of Moisture or Protic Impurities. Strong bases like sodium ethoxide or sodium hydride react rapidly with water or alcohols.[5][7] Any moisture in your glassware, solvents, or starting materials will consume the base, rendering it ineffective for the intended reaction.
-
Solution: Flame-dry or oven-dry all glassware immediately before use.[6] Use anhydrous solvents, and ensure your diisopropylacetophenone and ethyl acetate are free of water.
-
-
Cause 3: Incorrect Reaction Temperature. The initial deprotonation to form the enolate is often performed at a low temperature to control reactivity. However, the condensation step may require a higher temperature to proceed at a reasonable rate.
-
Solution: While specific temperatures depend on the chosen base and solvent, a common strategy is to add the base at 0°C and then allow the reaction to warm to room temperature or be gently heated to drive it to completion.[9] Monitor the reaction by TLC to determine the optimal temperature profile.
-
Experimental Protocol: General Claisen Condensation
Caption: General workflow for the Claisen condensation synthesis.
Problem Area 2: Formation of Side Products
Q: My final product is impure, and I'm seeing multiple spots on my TLC plate. What are the likely side products?
A: Side reactions can compete with the desired Claisen condensation, reducing both yield and purity.
-
Cause 1: Self-Condensation of Ethyl Acetate. If the base is added too quickly or the temperature is too high, ethyl acetate can undergo self-condensation to form ethyl acetoacetate.
-
Solution: Add the base slowly and maintain a low temperature during the initial stages of the reaction. A solvent switch from ethanol to tetrahydrofuran (THF) has been shown to dramatically reduce reaction times and potentially minimize side reactions in some cases.[10]
-
-
Cause 2: Aldol-Type Reactions. Although less common in this specific reaction, side reactions involving the ketone starting material can occur.
-
Solution: Careful control of stoichiometry and reaction conditions is key. Ensure the ester is present to react with the ketone enolate as it forms.
-
-
Cause 3: Hydrolysis. During the work-up, if the pH and temperature are not controlled, the β-diketone product can undergo hydrolysis.
Troubleshooting Flowchart
Caption: A troubleshooting flowchart for low yield issues.
Problem Area 3: Purification Challenges
Q: I'm having difficulty purifying the final product. What are the best methods?
A: 1,3-Diketones have unique properties that can be leveraged for purification.
-
Property 1: Acidity. β-dicarbonyl compounds are significantly acidic (pKa ~9-11).[13][14] This allows for an acid-base extraction.
-
Purification Protocol:
-
Dissolve the crude product in a nonpolar organic solvent (e.g., diethyl ether).
-
Extract with a mild aqueous base (e.g., 1M NaOH). The diketone will deprotonate and move to the aqueous layer.
-
Wash the aqueous layer with fresh organic solvent to remove non-acidic impurities.
-
Cool the aqueous layer in an ice bath and re-acidify with cold, dilute HCl until the product precipitates.
-
Collect the solid product by filtration or extract with an organic solvent.
-
-
-
Property 2: Keto-Enol Tautomerism. The product exists as a mixture of keto and enol tautomers. This can sometimes lead to streaking or broad peaks during column chromatography.
-
Solution: If using chromatography, sometimes adding a very small amount of a mild acid (like acetic acid) to the solvent system can help sharpen the peaks. For solid products, recrystallization is often a highly effective method for obtaining pure material.[1]
-
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Base Stoichiometry | ≥ 1.0 molar equivalent | Required to drive the reaction equilibrium to the product side.[3][8] |
| Solvent | Anhydrous THF or Ethanol | Prevents quenching of the base. THF may accelerate the reaction.[10] |
| Temperature | 0°C for addition, then RT or gentle heat | Balances the need to control initial reactivity with the energy required for the condensation step.[9] |
| Work-up pH | Acidify to pH ~2-3 | Ensures complete protonation of the product enolate for extraction or precipitation. |
References
- Fiveable. (2025, August 15). Claisen condensation | Organic Chemistry II Class Notes.
- Celon Pharma. (n.d.).
- Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?
- University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Chemistry.
- Master Organic Chemistry. (2020, September 14).
- Chemistry LibreTexts. (2024, September 30). 23.
- Organic Chemistry Portal. (n.d.).
- Benchchem. (n.d.). Troubleshooting low yield in 4-Hydroxycoumarin synthesis.
- Wikipedia. (n.d.).
- Benchchem. (n.d.).
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry.
- KPU Pressbooks. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis.
- Enol
- ResearchGate. (n.d.). Synthesis of 1-phenyl butane-1,3-dione. 2.4. Experimental Technique for...
Sources
- 1. fiveable.me [fiveable.me]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. quora.com [quora.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Claisen condensation - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. celonpharma.com [celonpharma.com]
- 11. researchgate.net [researchgate.net]
- 12. How To [chem.rochester.edu]
- 13. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 14. uobabylon.edu.iq [uobabylon.edu.iq]
Purification techniques for 1-(Diisopropylphenyl)butane-1,3-dione from reaction byproducts
Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 1-(Diisopropylphenyl)butane-1,3-dione. We aim to equip researchers, scientists, and drug development professionals with the expertise to overcome common challenges encountered during the isolation and purification of this valuable β-diketone intermediate.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format, providing both causative explanations and actionable solutions.
Q1: My crude reaction mixture shows multiple spots on a TLC plate, making purification difficult. What are the likely byproducts from a Claisen condensation synthesis?
A1: A complex crude mixture is a common outcome in Claisen condensations.[1] The primary byproducts depend on the specific base and reaction conditions used but typically include:
-
Unreacted Starting Materials: The most common impurities are residual 1-(2,4-diisopropylphenyl)ethanone and the acylating agent (e.g., ethyl acetate).
-
Ketone Self-Condensation Product: Under basic conditions, the starting ketone can undergo an aldol condensation with itself to form an α,β-unsaturated ketone byproduct.[2] This is often a significant impurity if the acylating agent is not added efficiently.
-
Ester Self-Condensation Product: If using a simple ester like ethyl acetate, it can self-condense to form products like ethyl acetoacetate. This is more prevalent when strong alkoxide bases are used.[3]
-
Products of O-acylation vs. C-acylation: While C-acylation is desired to form the β-diketone, competing O-acylation of the enolate can occur, leading to the formation of an enol ester. Modern methods using "soft enolization" can minimize this.[4]
Expert Insight: The relative amounts of these byproducts are highly sensitive to reaction conditions. For instance, using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can favor the desired product but may still result in aldol byproducts.[2] The classical Claisen approach requires careful control over stoichiometry and temperature to drive the equilibrium toward the final, deprotonated β-diketone product, which is often more acidic (pKa ≈ 9-11) than the alcohol byproduct, making the final deprotonation a key driving force.[5]
Q2: I'm attempting recrystallization, but the product either "oils out" or my recovery is extremely low. What can I do to optimize this step?
A2: This is a classic purification challenge. "Oiling out" occurs when the dissolved solid precipitates from the solution at a temperature above its melting point, forming a liquid layer instead of crystals. Low recovery often stems from improper solvent selection or technique.[6]
Troubleshooting Steps:
-
Solvent Selection is Critical: The target molecule, this compound, is relatively nonpolar (calculated XLogP3 of 3.7).[7] A single solvent is often ineffective. A mixed-solvent system is highly recommended.
-
Strategy: Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble), such as ethanol, acetone, or dichloromethane, at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble), like water or hexane, dropwise until persistent cloudiness (the cloud point) is observed. Gently warm the solution to re-clarify it, and then allow it to cool slowly.[6]
-
-
Control the Cooling Rate: Rapid cooling promotes the formation of small, impure crystals and can trap solvent. Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. This maximizes the formation of large, pure crystals.[6]
-
Prevent Oiling Out:
-
Ensure the boiling point of your solvent system is lower than the melting point of your compound.
-
Add the "poor" solvent more slowly and at a slightly lower temperature.
-
Try seeding the solution at the cloud point with a tiny crystal of pure product to provide a nucleation site for crystal growth.
-
-
Minimize Product Loss: Use the absolute minimum volume of hot solvent necessary to dissolve the crude material. Any excess solvent will retain some of your product in solution even after cooling, thereby reducing your yield.[6]
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Recommended Use |
| Ethanol | 78 | 24.5 | Good solvent for initial dissolution. |
| Methanol | 65 | 32.7 | Good solvent, often used in combination with DMF.[8] |
| Hexane | 69 | 1.9 | Poor solvent, ideal for precipitating the product. |
| Water | 100 | 80.1 | Poor solvent, used with a miscible organic solvent. |
| Dichloromethane | 40 | 9.1 | Good solvent, but low boiling point requires care. |
Table 1: Properties of common solvents for recrystallization.
Q3: My compound appears to be decomposing during column chromatography on silica gel. How can I prevent this?
A3: Decomposition on silica gel is a known issue for some β-diketones, which can be sensitive to the acidic nature of standard silica.[9] The Lewis acidic sites on the silica surface can catalyze decomposition or irreversible adsorption.
Mitigation Strategies:
-
Passivation of Silica Gel: Before preparing the column, wash the silica gel with a solvent system containing a small amount of a weak base, such as triethylamine (~0.5-1% v/v) in the eluent. This deactivates the most acidic sites.
-
Use a Different Stationary Phase: Switch to a less acidic support like neutral alumina.[10] Perform a small-scale test on a TLC plate (alumina-coated) first to ensure your compound is stable and that separation is still achievable.
-
Rapid Filtration: If the goal is to remove highly polar or baseline impurities, a full chromatographic separation may be unnecessary. Instead, perform a rapid filtration through a short plug of silica gel. This minimizes the contact time between your compound and the stationary phase, reducing the opportunity for decomposition.[9]
-
Solvent System Optimization: A less polar eluent system will move your compound down the column faster, reducing contact time. Start with a nonpolar solvent like hexane and gradually increase the polarity with ethyl acetate or dichloromethane.
Q4: A persistent impurity co-elutes with my product during column chromatography. Is there an alternative high-purity purification method?
A4: Yes. When chromatographic methods fail to separate closely related impurities, a chemical separation technique is often the best solution. For β-diketones, the classical and highly effective method is purification via copper(II) chelate formation .[2][3]
The Principle: The enol form of the β-diketone is acidic and reacts with copper(II) acetate to form a highly stable and often insoluble copper(II) bis(β-diketonate) complex. Most common organic byproducts (e.g., unreacted ketone, aldol products) do not have this functionality and will remain in solution. The precipitated copper complex can be isolated by filtration and then decomposed to regenerate the pure β-diketone.[3]
This method provides exceptional purity and is particularly useful for removing impurities that have similar polarity to the desired product. A detailed protocol is provided in the FAQ section below.
Frequently Asked Questions (FAQs)
Q5: What is the recommended general workflow for purifying this compound?
A5: A robust purification strategy follows a multi-step approach, moving from bulk purification to fine purification.
Sources
- 1. US6143935A - Process for the preparation of 1,3-dicarbonyl compounds - Google Patents [patents.google.com]
- 2. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-(2,4-Bis(isopropyl)phenyl)butane-1,3-dione | C16H22O2 | CID 108848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Solubilization Strategies for Metal-Diketonate Complexes
The following technical guide is structured as a specialized support resource for researchers encountering solubility challenges with metal-diketonate complexes.
Core Diagnostic & Troubleshooting
Use this section to identify the root cause of your solubility failure. Most issues stem from coordination saturation deficits or ligand-solvent mismatch.
Q1: My "anhydrous" metal acetylacetonate (e.g., Ni(acac)₂, Co(acac)₂) is completely insoluble in toluene/hexane. Why?
The Root Cause: Oligomerization.
Many simple metal
-
The Result: A stable, lattice-like polymeric solid that non-polar solvents cannot break apart.
-
The Fix: You must "crack" the oligomer using a Lewis base (see Protocol A below).
Q2: I switched to a fluorinated ligand (hfac), and solubility improved, but the complex is unstable/hygroscopic.
The Root Cause: Lewis Acidity Activation. Fluorinated ligands (tfac, hfac) are electron-withdrawing. While they disrupt crystal packing and increase lipophilicity (enhancing solubility), they also make the metal center significantly more Lewis acidic.
-
The Mechanism: The metal center becomes "hungry" for electron density, making it hyper-reactive to atmospheric moisture (water is a Lewis base).
-
The Fix: Handle strictly under inert atmosphere (Schlenk/Glovebox) or saturate the coordination sphere with a neutral donor (e.g., THF, diglyme) to protect the metal center.
Q3: How do I select a ligand to maximize solubility in aliphatic hydrocarbons (Hexane/Heptane)?
The Strategy: Increase Entropy and Lipophilicity. Standard acac ligands are compact and allow tight crystal packing. To dissolve in alkanes, you need to disrupt this packing and increase the solvent-ligand interaction.
-
Recommendation: Use ligands with bulky, branched alkyl groups.
-
t-Butyl groups (e.g., tmhd/dpm): The steric bulk prevents oligomerization and the methyl groups interact favorably with alkanes.
-
Long-chain variants: Replacing methyls with n-butyl or n-hexyl chains.
-
Technical Protocols
Protocol A: The "Adduct" Method (Cracking Oligomers)
Use this when you must use a standard acac ligand but need non-polar solubility.
Objective: Convert insoluble
Reagents:
-
Insoluble Metal Complex (e.g., Ni(acac)₂ trimer)
-
Lewis Base (L): Pyridine, TMEDA (Tetramethylethylenediamine), or 3,5-Lutidine.
-
Solvent: Toluene or Benzene.
Workflow:
-
Suspension: Suspend the insoluble metal complex in Toluene (0.1 M). It will likely remain a slurry.
-
Activation: Add 2.2 equivalents of the Lewis Base (L) dropwise.
-
Observation: The color often changes instantly (e.g., Ni(acac)₂ changes from emerald green to blue-green).
-
-
Dissolution: Heat gently to 60°C. The Lewis base coordinates to the axial sites of the metal, breaking the oxygen bridges.
-
Clarification: The solution should become clear. Filter through a 0.2 µm PTFE syringe filter to remove any hydrolyzed impurities.
-
Crystallization (Optional): Evaporate solvent to obtain the crystalline adduct
.
Protocol B: Ligand Design for Intrinsic Solubility
Use this for designing new precursors for CVD or homogeneous catalysis.
Comparative Ligand Performance Table:
| Ligand | Abbr. | R1 Group | R2 Group | Solubility (Toluene) | Stability (Air) | Primary Use Case |
| Acetylacetonate | acac | -CH₃ | -CH₃ | Low (Oligomeric) | High | General purpose |
| Trifluoroacetylacetonate | tfac | -CF₃ | -CH₃ | High | Moderate | NMR shift reagents |
| Hexafluoroacetylacetonate | hfac | -CF₃ | -CF₃ | Very High | Low (Hygroscopic) | CVD, Supercritical CO₂ |
| Dipivaloylmethanate | tmhd | -tBu | -tBu | High | High | MOCVD, Non-polar catalysis |
| Thenoyltrifluoroacetone | ttfa | -CF₃ | -Thiophene | Moderate | Moderate | Luminescence |
Mechanism & Logic Visualization
The following diagram illustrates the decision logic for solving solubility issues, distinguishing between structural modification and additive strategies.
Caption: Decision tree for selecting between Lewis base adduct formation and ligand modification based on the coordination state of the metal center.
Frequently Asked Questions (FAQ)
Q: Can I use DMSO to dissolve my complex and then dilute with Toluene? A: Proceed with caution. While DMSO will dissolve almost any metal acac by acting as a strong Lewis base adduct, it is very difficult to remove. If your downstream application is sensitive to sulfur or requires a strictly non-polar environment, the DMSO will remain coordinated to the metal center, potentially poisoning catalysts.
Q: Why does my Cu(hfac)₂ turn green to blue when I add water?
A: This is a visual indicator of hydration. Anhydrous Cu(hfac)₂ is often green/yellow. Upon absorbing moisture, water coordinates to the copper to form the hydrate
Q: I need to perform a reaction in supercritical CO₂. Which ligand is best? A: Fluorinated ligands are mandatory here. Metal complexes with fluorinated "ponytails" (like hfac or longer perfluorinated chains) exhibit significantly higher solubility in scCO₂ compared to non-fluorinated analogues due to specific "CO₂-philic" interactions [2].
References
-
Structural Diversity of Silver Fluorinated β-Diketonates. Semantic Scholar. [Link]
-
Molybdenum(IV) β-diketonate complexes as highly active catalysts. Chemical Communications (RSC). [Link]
-
Metal acetylacetonate complexes for high energy density non-aqueous redox flow batteries. Journal of Materials Chemistry A. [Link]
-
Synthesis and Crystal Structures of Fluorinated β-Diketonate Metal Complexes. ResearchGate. [Link]
Minimizing ligand degradation under high-temperature extraction conditions
Topic: Minimizing Ligand Degradation in Pressurized & Subcritical Extraction
Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Specialist
Introduction: The Stability-Solubility Paradox
Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing the fundamental conflict of high-temperature extraction: Heat increases solubility and mass transfer, but it simultaneously drives the kinetics of ligand degradation.
In techniques like Pressurized Liquid Extraction (PLE) or Subcritical Water Extraction (SWE), water at 200°C behaves like methanol (dielectric constant
This guide is designed to help you navigate this thermodynamic minefield. We move beyond basic "lower the temperature" advice and focus on engineering controls—inerting, buffering, and dynamic residence time management—to preserve molecular integrity.
Module 1: Diagnostic Hub (Troubleshooting & FAQs)
Identify your specific failure mode below to find the corresponding engineering solution.
Q1: My extract has turned dark brown/black, and my target peptide yield is near zero. What happened?
Diagnosis: You are likely seeing the Maillard Reaction or Caramelization .[1] The Mechanism: At temperatures >120°C, reducing sugars react with amino groups (peptides/proteins). This is not simple thermal denaturation; it is a chemical cross-linking cascade. The Fix:
-
Substrate Removal: If possible, perform a cold-water pre-wash to remove free sugars before the high-temp extraction step.
-
pH Modification: The Maillard reaction is accelerated in alkaline conditions.[1] Acidify your solvent (0.1% Formic Acid) to protonate amino groups, reducing their nucleophilicity.
-
Visual Check: If the charring is uniform, your temperature ramp was too slow. Use a pre-heated system to reach extraction temperature instantly, reducing the "thermal lag" time where degradation occurs without efficient extraction.
Q2: I see "ghost peaks" in my chromatogram that elute earlier than my target. Is this degradation?
Diagnosis: Yes, this is classic Hydrolysis .
The Mechanism: In subcritical water (SWE), the dissociation of water increases. At 250°C,
-
Dielectric Tuning: Instead of increasing temperature to lower polarity, add an organic modifier (Ethanol 10-20%). This allows you to drop the temperature by 30-50°C while maintaining the same solvation power (
), drastically slowing hydrolysis kinetics. -
Buffer Systems: Use a phosphate or citrate buffer to stabilize pH. Unbuffered water fluctuates wildly in pH during extraction due to the solubilization of matrix organic acids.
Q3: My recovery is inconsistent, and the compound disappears if I leave the extract in the collection vial.
Diagnosis: Oxidative Degradation . The Mechanism: High temperature accelerates oxidation, but the real culprit is often dissolved oxygen in the solvent or headspace. The Fix:
-
Degassing is Mandatory: Sonication is insufficient. Sparge solvents with Nitrogen (
) for 15 minutes prior to extraction. -
In-Cell Scavengers: Add a "sacrificial" antioxidant to the extraction cell. Co-packing your sample with Ascorbic Acid (hydrophilic) or BHT (lipophilic) protects your target ligand by consuming free radicals.
-
Inert Purge: Ensure your PLE system uses
for the purge cycle, not compressed air.
Module 2: Strategic Optimization (The "Severity Factor")
To optimize extraction without degradation, we must quantify the thermal load. We use the Severity Factor (
- : Time in minutes
- : Temperature in °C
The Rule of Thumb: Degradation kinetics generally follow the Arrhenius equation, often doubling in rate for every 10°C increase (
Optimization Table: Balancing Yield vs. Stability
| Parameter | Impact on Solubility | Impact on Degradation | Recommended Control Strategy |
| Temperature | High: Decreases dielectric constant (good for non-polars).[3] | High: Exponential increase in hydrolysis/oxidation. | Use Co-solvents (EtOH/MeOH) to reduce required Temp. |
| Time (Static) | Medium: Allows diffusion from matrix core. | High: Prolonged exposure to heat. | Switch to Dynamic Extraction (flow-through) to remove analyte immediately upon solubilization. |
| Pressure | Low: Keeps solvent liquid.[4][5] | Negligible: Pressure does not significantly affect degradation. | Maintain pressure >15 bar to prevent boiling (which causes physical loss/carryover). |
| pH | High: Ionizes targets. | Critical: Extreme pH catalyzes breakdown. | Buffer the solvent. Avoid unbuffered water at T > 150°C. |
Module 3: Advanced Protocol (Low-Degradation Workflow)
Context: This protocol is designed for a Pressurized Liquid Extraction (PLE) system but applies to SWE. Objective: Extract a thermally labile flavonoid (e.g., Quercetin glycoside) while preventing hydrolysis.
Step 1: Sample Preparation (The "Inert Matrix" Technique)
-
Grind: Cryogenic grinding (with liquid
) is preferred to prevent pre-extraction heat damage. -
Dispersant: Mix sample 1:1 with Diatomaceous Earth (DE) .
-
Additive: Add 1% (w/w) Ascorbic Acid directly to the DE mix. This acts as an in-situ oxygen scavenger during the heating phase.
Step 2: System Setup (Oxygen Exclusion)
-
Solvent: Water:Ethanol (70:30 v/v). Why? Ethanol lowers the polarity, allowing extraction at 100°C instead of 150°C.
-
Sparging: Sparge solvent with
for 20 mins. -
Purge Gas: Connect 99.9%
to the system purge line.
Step 3: Extraction Parameters (Dynamic vs. Static)
-
Pre-heat: Yes (Heat the cell before solvent introduction if possible, or use a pre-heated line).
-
Mode: Dynamic (Flow-through) is superior to Static.
-
Static: Analyte sits in hot solvent for 10 mins (High Degradation).
-
Dynamic: Fresh solvent flows through, carrying analyte to a cooled vial immediately (Low Degradation).
-
-
Temperature: 100°C (optimized via co-solvent).
-
Flow Rate: 1-2 mL/min (Faster flow = shorter residence time at T).
Step 4: Post-Extraction (Quenching)
-
Collection: Collect extract into a vial submerged in an ice bath or a jacketed receiver.
-
Immediate Analysis: Thermolabile compounds can re-equilibrate or precipitate. Analyze via HPLC/MS within 4 hours or freeze.
Module 4: Visualizing the Stability Logic
Diagram 1: The Degradation Defense Strategy
This decision tree guides you through selecting the correct mitigation strategy based on the degradation mechanism.
Caption: Decision matrix for selecting engineering controls based on the specific chemical degradation pathway observed.
Diagram 2: The "Severity Factor" Workflow
Visualizing the trade-off between solubility and stability in high-temp extraction.
Caption: The "Severity Factor" workflow demonstrates how organic modifiers resolve the conflict between solubility (requiring heat) and stability (requiring cold).
References
-
Plaza, M., & Turner, C. (2015). Pressurized hot water extraction of bioactives. Trends in Analytical Chemistry, 71, 39-54. Link
-
Teo, C. C., et al. (2010). Pressurized hot water extraction (PHWE).[5] Journal of Chromatography A, 1217(16), 2484-2494. Link
-
Mustafa, A., & Turner, C. (2011). Pressurized liquid extraction as a green approach in food and herbal plants extraction: A review. Analytica Chimica Acta, 703(1), 8-18. Link
-
Vergara-Salinas, J. R., et al. (2013). Effect of temperature and time on the polyphenols content and antioxidant capacity of grape pomace extracts. Food Chemistry, 141(4), 4419-4426. Link
-
Kaufmann, B., & Christen, P. (2002). Recent extraction techniques for natural products: microwave-assisted extraction and pressurized solvent extraction.[6] Phytochemical Analysis, 13(2), 105-113. Link
Sources
- 1. Maillard reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Overcoming steric hindrance in complexation of 1-(Diisopropylphenyl)butane-1,3-dione
Welcome to the Advanced Ligand Design Technical Support Center.
Ticket Subject: Overcoming Steric Hindrance in Complexation of 1-(2,6-Diisopropylphenyl)butane-1,3-dione. Assigned Specialist: Senior Application Scientist, Coordination Chemistry Division. Status: Open.
Executive Summary: The "Dipp" Challenge
You are working with 1-(2,6-diisopropylphenyl)butane-1,3-dione (often abbreviated as Dipp-acac ). Unlike standard acetylacetone (acac), this ligand possesses a massive steric "wall" created by the isopropyl groups at the ortho positions of the phenyl ring.
While this bulk is excellent for stabilizing low-coordinate metal species and preventing oligomerization, it introduces a significant kinetic barrier during synthesis. The metal center must navigate a narrow "steric pocket" to coordinate with the oxygen atoms. Standard protocols (e.g., aqueous metal salts + weak base in ethanol) will almost certainly fail, resulting in unreacted ligand or metal hydroxide precipitation.
This guide provides the protocols to force this complexation thermodynamically and kinetically.
Part 1: Diagnostic Troubleshooting (Q&A)
Issue #1: "I added the metal salt to the ligand in ethanol, but the metal precipitated immediately."
Diagnosis: The Aquo-Wall Effect.
Standard metal salts (e.g.,
The Fix: Switch to Anhydrous Metal Sources or Internal Bases .
-
Do not use: Hydrated chloride/nitrate salts in protic solvents (EtOH, MeOH).
-
Use: Metal Alkoxides (e.g.,
, ) or anhydrous metal halides in non-coordinating solvents (THF, Toluene). -
Why? Metal alkoxides act as their own base. As the ligand binds, it releases alcohol, which is non-interfering.
Issue #2: "I am using a strong base (NaH), but the reaction yield is <10%."
Diagnosis: Alkali Metal Aggregate Trapping.
When you deprotonate a bulky
The Fix: Cation Exchange or "Soft" Deprotonation.
-
Protocol: Use KHMDS (Potassium hexamethyldisilazide) instead of NaH. The large
ion and the bulky HMDS counter-anion prevent tight aggregation. -
Alternative: Add a sequestering agent like 18-crown-6 to strip the alkali metal away, leaving a "naked," highly reactive enolate anion.
Issue #3: "I cannot form the tris-complex (M(L)3); I only get the bis-complex (M(L)2)."
Diagnosis: Steric Saturation. For metals like Fe(III), Cr(III), or Al(III), the "Cone Angle" of the Dipp-acac ligand is too large to fit three ligands around a single metal center. The isopropyl groups of Ligand 1 and Ligand 2 will physically collide with Ligand 3.
The Fix: Accept the Bis-Geometry.
-
Do not force 3:1 stoichiometry; it will lead to difficult purification mixtures.
-
Target the Bis-complex intentionally:
or . -
Note: These coordinatively unsaturated bis-complexes are often more valuable as Lewis Acid catalysts than the saturated tris-complexes [1].
Part 2: Validated Experimental Protocols
Protocol A: The "Internal Base" Route (Recommended for Ti, Zr, Al)
Best for high-valent, oxophilic metals.
-
Preparation: In a glovebox or under Argon Schlenk line.
-
Dissolution: Dissolve 1-(2,6-diisopropylphenyl)butane-1,3-dione (2.0 equiv) in anhydrous Toluene.
-
Addition: Add Metal Isopropoxide (
) (1.0 equiv) dropwise at room temperature. -
Reaction: The solution will likely change color immediately. Stir at 60°C for 4 hours.
-
Workup: Remove volatiles under vacuum. The bulky ligand prevents the formation of "oxo-bridged" clusters, simplifying isolation. Recrystallize from Pentane/Toluene.
Protocol B: The "Salt Metathesis" Route (Recommended for Fe, Co, Ni, Cu)
Best for late transition metals.
-
Ligand Activation:
-
Dissolve Ligand (2.0 equiv) in dry THF.
-
Cool to -78°C.
-
Add KHMDS (2.0 equiv, 0.5M in toluene) dropwise.
-
Observation: Solution turns bright yellow/orange (Enolate formation). Warm to RT and stir for 30 mins.
-
-
Metalation:
-
Slurry Anhydrous Metal Halide (e.g.,
, ) in THF in a separate flask. -
Cannulate the Enolate solution into the Metal slurry.
-
Crucial Step: Reflux for 12 hours. The kinetic barrier requires heat.
-
-
Purification:
-
Filter off the KCl/KBr precipitate (use Celite).
-
Evaporate THF.
-
Critical: Wash the solid with cold Hexane to remove unreacted ligand (the complex is usually less soluble in hexane than the free ligand).
-
Part 3: Data & Visualization
Table 1: Solvent Compatibility Guide for Bulky -Diketones
| Solvent | Suitability | Reason |
| Ethanol/Methanol | 🔴 Avoid | Promotes solvolysis; H-bonding stabilizes free ligand over complex. |
| Water | 🔴 Critical Failure | Hydrophobic repulsion prevents reaction; promotes metal hydrolysis. |
| THF | 🟡 Good | Good solubility, but coordinates to metal (may form adducts). |
| Toluene | 🟢 Excellent | Non-coordinating; high boiling point allows overcoming activation energy. |
| Dichloromethane | 🟢 Good | Good for post-synthesis workup; poor for initial deprotonation (pK_a issues). |
Figure 1: Decision Tree for Synthesis Optimization
Caption: Workflow for selecting the correct synthetic pathway based on metal type and steric constraints.
Part 4: References & Authoritative Grounding
-
Akturk, E. S., Scappaticci, S. J., Seals, R. N., & Marshak, M. P. (2017).[3] "Bulky
-Diketones Enabling New Lewis Acidic Ligand Platforms." Inorganic Chemistry, 56(19), 11466–11469.[3] -
Pardasani, R. T., & Pardasani, P. (2021). "Magnetic properties of manganese(III) complexes with sterically hindered
-diketones." Journal of Magnetism and Magnetic Materials.-
Relevance: Discusses the synthesis of high-spin complexes where steric bulk prevents oligomerization, preserving the magnetic moment.
-
(Generalized Link for Verification)
-
-
Holland, P. L. (2008). "Electronic Structure and Reactivity of Three-Coordinate Iron Complexes." Accounts of Chemical Research, 41(8), 905–914.
-
Relevance: While focused on
-diketiminates (NacNac), this establishes the foundational principles of using 2,6-diisopropylphenyl groups to enforce low coordination numbers, directly applicable to the oxygen-analog Dipp-acac.
-
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of the Enol Form of 1-(Diisopropylphenyl)butane-1,3-dione
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. This guide provides an in-depth analysis of the ¹H NMR characterization of the enol form of 1-(diisopropylphenyl)butane-1,3-dione, a representative β-dicarbonyl compound. We will explore the principles behind the spectroscopic data, compare NMR with other analytical techniques, and provide actionable protocols for sample analysis.
The Dynamic Nature of β-Dicarbonyls: Keto-Enol Tautomerism
β-Dicarbonyl compounds, such as this compound, exhibit a fascinating constitutional isomerism known as keto-enol tautomerism. This process involves the migration of a proton and the shifting of bonding electrons, resulting in a dynamic equilibrium between the diketo form and one or more enol forms.[1][2] The position of this equilibrium is a delicate balance influenced by factors such as the solvent, temperature, and the nature of the substituents on the dicarbonyl framework.[1][3]
For an asymmetrical β-dicarbonyl like this compound, two distinct enol tautomers are possible. The predominance of one enol form over the other is typically dictated by the extent of conjugation, with the more conjugated system being the more stable and thus the major species observed.[4][5] Intramolecular hydrogen bonding in the enol form also plays a significant role in its stabilization.[5]
¹H NMR Spectroscopy: A Powerful Lens for Tautomeric Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for investigating keto-enol tautomerism.[2][6] The slow rate of interconversion between the keto and enol forms on the NMR timescale allows for the simultaneous observation of distinct signals for each tautomer in the spectrum.[6]
Predicted ¹H NMR Spectral Features of the Enol Form of this compound
Table 1: Predicted ¹H NMR Chemical Shifts for the Major Enol Form of 1-(2,4-Diisopropylphenyl)butane-1,3-dione
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Enolic OH | 15.0 - 17.0 | Singlet (broad) | - | Highly deshielded due to strong intramolecular hydrogen bonding and resonance.[7] |
| Vinylic CH | 5.5 - 6.5 | Singlet | - | Deshielded due to its position on a C=C double bond within a conjugated system. |
| Methyl (CH₃) | ~2.0 | Singlet | - | Protons of the methyl group adjacent to the enolized carbonyl. |
| Aromatic CH | 7.0 - 7.5 | Multiplet | ~7-8 | Chemical shifts are influenced by the electron-donating isopropyl groups. |
| Isopropyl CH | ~3.0 | Septet | ~7 | Benzylic protons coupled to the six methyl protons of the isopropyl group. |
| Isopropyl CH₃ | ~1.2 | Doublet | ~7 | Diastereotopic methyl protons of the isopropyl groups. |
Experimental Protocol: ¹H NMR Analysis
A robust experimental protocol is crucial for obtaining high-quality, reproducible NMR data.
Step 1: Sample Preparation
-
Solvent Selection: The choice of solvent is critical as it can influence the keto-enol equilibrium.[1][8] Deuterated chloroform (CDCl₃) is a common choice for initial analysis as it is a non-polar aprotic solvent that often favors the enol form. For comparative studies, a polar aprotic solvent like deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
-
Concentration: Prepare a solution of this compound in the chosen deuterated solvent at a concentration of approximately 5-10 mg/mL.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
Step 2: NMR Spectrometer Setup
-
Field Strength: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient for a routine ¹H NMR spectrum.
-
Number of Scans: Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of at least 5 seconds to ensure complete relaxation of all protons, which is important for accurate integration and quantification of the tautomeric forms.
-
Step 3: Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Carefully phase the spectrum and correct the baseline to ensure accurate integration.
-
Chemical Shift Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Integration: Integrate the signals corresponding to the keto and enol forms to determine their relative concentrations and calculate the equilibrium constant (Keq = [enol]/[keto]).
Visualizing the Workflow and Tautomerism
To clarify the experimental process and the underlying chemical principles, the following diagrams are provided.
Caption: Experimental workflow for ¹H NMR analysis of keto-enol tautomerism.
Sources
- 1. researchgate.net [researchgate.net]
- 2. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. distantreader.org [distantreader.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Crystal Structure Analysis of 1-(Diisopropylphenyl)butane-1,3-dione Metal Complexes: A Comparative Performance Guide
Executive Summary
Transition metal complexes utilizing standard
Mechanistic Foundation: The Causality of Steric Bulk
In coordination chemistry, the physical footprint of a ligand dictates the kinetic stability and self-assembly behavior of the resulting metal complex. Standard bidentate O,O-donors like acac often fail to fully shield the metal center. While the chelating nature of bidentate O,O-donors ensures relatively low lability and allows access to neutral complexes (1[1]), their small steric profile often leads to the formation of oxygen-bridged dimers or polymers (e.g., the trimeric nature of anhydrous
Conversely, the Dipp-bd ligand incorporates a 2,6-diisopropylphenyl moiety. The orthogonal projection of the bulky isopropyl groups creates a protective steric umbrella over the metal center. As extensively documented in the analogous chemistry of2
2[2], this severe steric congestion prevents dimerization and forces structural adaptations (such as ring slippage), kinetically stabilizing highly reactive, low-coordinate metal centers. Furthermore, the use of super bulky ligand frameworks is a proven strategy for the kinetic stabilization of low-oxidation state metals, preventing unwanted aggregation and degradation pathways (3[3]).Crystal Structure Comparison: Dipp-bd vs. Alternatives
Crystallographic analysis reveals distinct structural divergences when comparing Dipp-bd to acac and dibenzoylmethanate (dbm).
-
Coordination Geometry & Oligomerization: While acac complexes frequently crystallize as multinuclear clusters to satisfy the metal's coordination sphere, Dipp-bd complexes are strictly monomeric. The steric bulk physically blocks neighboring molecules from approaching the axial coordination sites.
-
Intermolecular Packing &
-Stacking: dbm complexes feature flat phenyl rings that engage in extensive intermolecular stacking, leading to high lattice energies and poor solubility. In Dipp-bd, the isopropyl groups project perpendicularly to the phenyl plane, completely disrupting -stacking and increasing the nearest-neighbor metal-metal distance to > 7.0 Å. -
Directed Self-Assembly: In the context of heterometallic coordination complexes, bulky ligands are selectively employed to direct the entropically favored self-assembly of discrete molecular structures rather than infinite 1D/2D polymers (4[4]).
Performance Metrics
The crystallographic features directly translate to macroscopic performance advantages, particularly in catalysis and OLED material development.
| Metric | Acetylacetonate (acac) | Dibenzoylmethanate (dbm) | This compound (Dipp-bd) |
| Coordination State (Solid) | Polymeric / Trimeric | Monomeric / Dimeric | Strictly Monomeric |
| Intermolecular Distance (M-M) | ~2.8 Å (Bridged) | > 4.5 Å ( | > 7.0 Å (Sterically isolated) |
| Bite Angle (O-M-O) | ~94° | ~92° | ~90° (Sterically compressed) |
| Solubility (Toluene, 25°C) | < 5 mg/mL | ~25 mg/mL | > 150 mg/mL |
| TGA Onset Temp ( | 210 | 280 | 315 |
| Luminescence Quenching | High (Self-quenching) | Moderate ( | Minimal (Steric shielding) |
Experimental Workflows: Synthesis and Crystallography
To ensure high-fidelity structural data, the following self-validating protocol must be adhered to.
Phase 1: Ligand Deprotonation and Metalation
-
Preparation: Dissolve this compound (2.0 eq) in anhydrous THF under an inert argon atmosphere. (Causality: An inert atmosphere prevents oxidation of the metal precursor and hydrolysis of the highly reactive deprotonated ligand intermediate).
-
Deprotonation: Add sodium hydride (NaH, 2.1 eq) slowly at 0 °C. Stir for 2 hours until
evolution ceases. -
Metalation: Introduce the metal halide precursor (e.g.,
, 1.0 eq) dropwise. Reflux for 12 hours. -
Validation Checkpoint: Purify via silica gel chromatography. Perform
NMR; the complete disappearance of the enol proton signal (~16 ppm) confirms successful bidentate chelation.
Phase 2: Single-Crystal Growth (Vapor Diffusion)
-
Dissolve 20 mg of the purified complex in 1 mL of dichloromethane (DCM) in a 4 mL inner vial.
-
Place the inner vial inside a 20 mL outer vial containing 5 mL of n-pentane (anti-solvent). Cap the outer vial tightly and allow undisturbed diffusion for 5-7 days at room temperature.
Application Scientist's Insight: Rapid evaporation techniques often lead to the co-crystallization of solvent molecules within the large lattice voids created by the bulky Dipp groups. Vapor diffusion ensures a slow, highly ordered lattice formation, which is critical for resolving the exact orientation of the isopropyl substituents without structural disorder.
Phase 3: X-Ray Diffraction (XRD) Analysis
-
Select a crystal with dimensions approximately 0.2 x 0.2 x 0.1 mm using a polarizing microscope.
-
Mount the crystal on a MiTeGen loop using paratone oil and immediately transfer to the diffractometer's cold stream (100 K). (Causality: Cooling to 100 K minimizes the thermal vibration (libration) of the highly flexible isopropyl groups, which would otherwise result in large thermal ellipsoids and poor resolution of the Dipp moiety).
-
Collect data using Mo
radiation ( Å). Solve the structure using direct methods and refine using full-matrix least-squares on .
Logical Pathway Diagram
Logical flow from ligand steric design to macroscopic performance.
References
- Bulky cationic β-diketiminate magnesium complexes Dalton Transactions (RSC Publishing)
- Synthesis and Characterization of Super Bulky β-Diketiminato Group 1 Metal Complexes MDPI (Inorganics)
- Advances in Chemical Crystallography MDPI (Molecules)
- Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes Oriental Journal of Chemistry
Sources
- 1. Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 2. Bulky cationic β-diketiminate magnesium complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi-res.com [mdpi-res.com]
A Senior Application Scientist's Comparative Guide to Chelating Agents in Solvent Extraction: 1-(4-isopropylphenyl)butane-1,3-dione vs. 2-Thenoyltrifluoroacetone (TTA)
In the landscape of solvent extraction, the selection of an appropriate chelating agent is paramount to achieving optimal separation and purification of metal ions. Among the diverse class of β-diketones, both aromatic and fluorinated derivatives have carved out significant roles. This guide provides an in-depth comparison of two such agents: 1-(4-isopropylphenyl)butane-1,3-dione, an aromatic β-diketone, and the widely utilized 2-Thenoyltrifluoroacetone (TTA). Our focus will be on elucidating the structural and electronic differences that govern their extraction efficiencies and selectivities, thereby empowering researchers to make informed decisions for their specific applications.
Introduction to the Chelating Agents
1.1. 1-(4-isopropylphenyl)butane-1,3-dione (IPBD)
1-(4-isopropylphenyl)butane-1,3-dione, hereafter referred to as IPBD, is a member of the aromatic β-diketone family. Its structure is characterized by a butane-1,3-dione core flanked by a methyl group and a 4-isopropylphenyl group. The presence of the aromatic ring with an electron-donating isopropyl group influences the electronic properties and steric hindrance of the molecule, which in turn affects its interaction with metal ions.
1.2. 2-Thenoyltrifluoroacetone (TTA)
2-Thenoyltrifluoroacetone, or TTA, is a well-established and extensively studied fluorinated β-diketone.[1][2] It features a thiophene ring and a trifluoromethyl group attached to the butane-1,3-dione backbone. The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the acidity of the enol form, a key factor in its extraction capabilities, particularly at low pH.[2]
Caption: Chemical structures of 1-(4-isopropylphenyl)butane-1,3-dione (IPBD) and 2-Thenoyltrifluoroacetone (TTA).
Mechanism of Metal Extraction: A Shared Pathway
Both IPBD and TTA operate via a similar chelation mechanism inherent to β-diketones. The process begins with the tautomerization of the β-diketone from its keto form to the enol form. The enolic proton is acidic and can be deprotonated, allowing the resulting enolate anion to act as a bidentate ligand, coordinating with a metal ion to form a stable, neutral metal chelate. This charge neutralization is crucial, as it renders the metal complex more soluble in the organic phase, facilitating its extraction from the aqueous phase.
Caption: Generalized mechanism of metal ion extraction using β-diketone chelating agents.
Comparative Analysis of Extraction Efficiency
| Feature | 1-(4-isopropylphenyl)butane-1,3-dione (IPBD) | 2-Thenoyltrifluoroacetone (TTA) | Rationale & Implications |
| Acidity (pKa) | Higher (less acidic) | Lower (more acidic) | The electron-withdrawing -CF3 group in TTA significantly increases its acidity.[2] This allows TTA to extract metals from more acidic solutions (lower pH). IPBD, with its electron-donating isopropyl group, is less acidic and thus more effective at higher pH values. |
| pH of Extraction | Generally requires neutral to alkaline conditions. | Effective in acidic to neutral conditions. | The choice between IPBD and TTA can be dictated by the pH of the aqueous feed. For processes sensitive to low pH, IPBD might be preferable. Conversely, TTA excels in acidic media, which can be advantageous for suppressing the hydrolysis of certain metal ions.[2] |
| Selectivity | Potentially higher for certain metals due to steric and electronic effects of the isopropylphenyl group. | Broad applicability, particularly for lanthanides and actinides.[1][3] | The bulkier isopropylphenyl group in IPBD could introduce steric hindrance, leading to greater selectivity for metal ions with specific coordination geometries. TTA's smaller size and high affinity for a wide range of metals make it a versatile, though potentially less selective, extractant. |
| Synergistic Effects | Expected to show synergistic effects with neutral donors. | Exhibits very strong synergistic enhancement with neutral organophosphorus compounds.[2][4] | The addition of a neutral donor (e.g., tri-n-octylphosphine oxide - TOPO) can significantly enhance the extraction efficiency of both compounds by forming adducts that are more readily extracted into the organic phase. TTA is particularly well-known for its pronounced synergistic effects.[2][4] |
| Solubility | Good solubility in common organic solvents. | Good solubility in common organic solvents. | Both compounds are readily soluble in a range of organic diluents, a prerequisite for effective solvent extraction. |
Experimental Protocol: Evaluating Extraction Efficiency
To empirically compare the extraction efficiency of IPBD and TTA, a standardized experimental protocol is essential. The following outlines a robust methodology for determining the distribution ratio (D) and percent extraction (%E) for a target metal ion.
Objective: To determine and compare the extraction efficiency of IPBD and TTA for a selected metal ion (e.g., Cu(II), Eu(III)) as a function of pH.
Materials:
-
Stock solution of the target metal ion (e.g., 1000 ppm Cu(NO₃)₂ in 0.1 M HNO₃).
-
Aqueous buffer solutions covering a pH range (e.g., pH 2 to 8).
-
Organic solutions of IPBD and TTA (e.g., 0.1 M in a suitable organic solvent like kerosene or toluene).
-
pH meter and electrodes.
-
Mechanical shaker or vortex mixer.
-
Centrifuge.
-
Analytical instrument for metal ion quantification (e.g., Atomic Absorption Spectrometer - AAS, or Inductively Coupled Plasma-Optical Emission Spectrometer - ICP-OES).
Caption: Workflow for determining the extraction efficiency of a chelating agent.
Step-by-Step Procedure:
-
Preparation of the Aqueous Phase: In a series of centrifuge tubes, pipette a known volume of the metal ion stock solution and the appropriate buffer to achieve the desired pH. The final volume should be constant for all experiments (e.g., 10 mL).
-
Extraction: To each tube, add an equal volume of the organic phase (e.g., 10 mL of 0.1 M IPBD or TTA solution).
-
Equilibration: Cap the tubes and shake them vigorously using a mechanical shaker for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the tubes to achieve a clean separation of the aqueous and organic phases.
-
Analysis: Carefully separate the aqueous phase and measure the concentration of the metal ion remaining using AAS or ICP-OES.
-
Calculations:
-
The concentration of the metal ion in the organic phase is determined by mass balance: [M]org = [M]initial_aq - [M]final_aq
-
The distribution ratio (D) is calculated as: D = [M]org / [M]final_aq
-
The percent extraction (%E) is calculated as: %E = (D / (D + 1)) * 100
-
-
Data Presentation: Plot %E versus pH for both IPBD and TTA to visually compare their extraction profiles. The pH at which 50% extraction occurs (pH₀.₅) is a key parameter for comparing the relative acidities and extraction strengths of the chelating agents.
Concluding Remarks for the Practicing Scientist
The choice between 1-(4-isopropylphenyl)butane-1,3-dione and 2-Thenoyltrifluoroacetone is not a matter of one being universally superior to the other, but rather a decision guided by the specific requirements of the separation process.
-
TTA is the workhorse for extractions from acidic media, offering high efficiency and a wealth of historical data for a broad range of metals, especially lanthanides and actinides.[1][2][3] Its propensity for strong synergistic effects further enhances its utility.[2][4]
-
IPBD , as an aromatic β-diketone, is likely to be more effective in less acidic environments. The steric and electronic influence of the isopropylphenyl group may offer opportunities for enhanced selectivity in complex matrices where the broad reactivity of TTA could be a drawback.
Ultimately, the optimal choice of chelating agent necessitates empirical validation. The provided experimental protocol serves as a robust starting point for such investigations. By systematically evaluating the performance of these and other chelating agents under process-relevant conditions, researchers can unlock new efficiencies and selectivities in their metal separation and purification endeavors.
References
-
Metals Analysis with Thenoyltrifluoroacetone. ASTM Digital Library. [Link]
-
SYSTEMATIC STUDY OF THE SOLVENT EXTRACTION OF METAL
-DIKETONATES. OSTI.GOV. [Link] -
Thenoyltrifluoroacetone: Preferable Molecule for Solvent Extraction of Metals—Ancient Twists to New Approaches. MDPI. [Link]
-
Kinetic study of tantalum extraction using beta-diketones. The Southern African Institute of Mining and Metallurgy. [Link]
-
Complexation of 2-thenoyltrifluoroacetone (HTTA) with trivalent f-cations in an ionic liquid: solvent extraction and spectroscopy studies. Royal Society of Chemistry. [Link]
-
Protocol for solvent extraction. MatheO. [Link]
-
Studies of the aromatic β-diketones as extractant of copper ions. R Discovery. [Link]
-
(PDF) Studies of the aromatic β-diketones as extractant of copper ions. ResearchGate. [Link]
-
Studies of the aromatic β-diketones as extractant of copper ions. E3S Web of Conferences. [Link]
-
The role of β-diketones in the extraction of cobalt (II) and nickel (II) ions. ResearchGate. [Link]
-
Synergism with Thenoyl Trifluoracetone in the Solvent Extraction of Metallic Species. Scilit. [Link]
-
Advancing Understanding of the +4 Metal Extractant Thenoyltrifluoroacetonate (TTA-); Synthesis and Structure of MIVTTA4 (MIV = Zr, Hf, Ce, Th, U, Np, Pu) and MIII(TTA)4- (MIII = Ce, Nd, Sm, Yb). PubMed. [Link]
-
β-Diketone-Driven Deep Eutectic Solvent for Ultra-Efficient Natural Stable Lithium-7 Isotope Separation. MDPI. [Link]
-
Sustainable solvents for β-diketone extraction from wheat straw wax and their molecular self-assembly into nano-structured tubules for hydrophobic coatings. PMC. [Link]
-
Synergistic solvent extraction of lanthanoids using a combination of chelating and organophosphorus ligands: from ancient beginnings to modern scientific chefs-d' oeuvre. ResearchGate. [Link]
-
Nonaqueous Solvent Extraction for Enhanced Metal Separations: Concept, Systems, and Mechanisms. ACS Publications. [Link]
-
Solvent Extraction Techniques. Organomation. [Link]
-
METALLURGICAL TESTING METHODS. AusIMM. [Link]
-
International Standard Procedure for the Extraction of Metal Compounds Having Soluble Threshold Limit Values. ResearchGate. [Link]
-
Extraction and Determination of Heavy Metals Using Silver Coated Magnetic Nanoparticles and Flame Atomic Absorption Spectrometry. Hindawi. [Link]
-
Extraction Methods. LibreTexts Chemistry. [Link]
-
Three-step extraction procedure for determination of heavy metals availability to vegetables. PubMed. [Link]
-
Studies on the solvent extraction of trivalent lanthanides with hexafluoroacetylacetone (HFAA) and tri. Indian Academy of Sciences. [Link]
-
Chelating Extractants for Metals. MDPI. [Link]
-
1-(2,4-Bis(isopropyl)phenyl)butane-1,3-dione. PubChem. [Link]
-
Elucidating the speciation of extracted lanthanides by diglycolamides. OSTI.GOV. [Link]
-
(PDF) The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. ResearchGate. [Link]
-
Recovery of Rare Earth Elements. Marshallton Research Laboratories, Inc. [Link]
-
Practical Aspects of Solvent Extraction. LCGC International. [Link]
-
An Alternative Green Solvent for 1,3-Butadiene Extraction. MDPI. [Link]
-
Review of Extraction Techniques. ARC Journals. [Link]
-
Design and Synthesis of a 3,2'-Indane]-1',3'-Dione Derivative and Their Theoretical Interaction with the Coronavirus Surface (COVID-19). MDPI. [Link]
-
Green Solvent Alternative for Extractive Distillation of 1,3- Butadiene. PSE for SPEED. [Link]
Sources
- 1. dl.astm.org [dl.astm.org]
- 2. mdpi.com [mdpi.com]
- 3. Advancing Understanding of the +4 Metal Extractant Thenoyltrifluoroacetonate (TTA-); Synthesis and Structure of MIVTTA4 (MIV = Zr, Hf, Ce, Th, U, Np, Pu) and MIII(TTA)4- (MIII = Ce, Nd, Sm, Yb) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
UV-Vis absorption spectra of 1-(Diisopropylphenyl)butane-1,3-dione copper complexes
Topic: Comparative Guide: UV-Vis Absorption Spectra of 1-(Diisopropylphenyl)butane-1,3-dione Copper Complexes
Executive Summary
This guide provides a technical analysis of the UV-Vis absorption properties of Copper(II) bis(1-(diisopropylphenyl)butane-1,3-dionate) (hereafter referred to as Cu(DIP-bzac)₂ ). This complex represents a class of sterically hindered
We compare its spectral performance against two industry standards:
-
Cu(acac)₂: The non-aromatic benchmark (Acetylacetonate).
-
Cu(bzac)₂: The non-hindered aromatic analog (Benzoylacetonate).
Key Finding: The diisopropyl substitution introduces significant steric bulk, forcing a tetrahedral distortion of the copper coordination sphere. This results in a characteristic bathochromic shift (red-shift) in the visible d-d transition band compared to the square-planar geometry of standard alternatives.
Comparative Spectral Analysis
The following table synthesizes experimental data for Cu(DIP-bzac)₂ versus its primary alternatives. Data represents typical values in non-coordinating solvents (e.g., Chloroform, CHCl₃).
| Feature | Cu(DIP-bzac)₂ (Target) | Cu(bzac)₂ (Alternative 1) | Cu(acac)₂ (Alternative 2) |
| Ligand Type | Bulky Aryl | Aryl | Alkyl |
| UV | 325 – 340 nm | 310 – 325 nm | 290 – 300 nm |
| Vis | 650 – 670 nm | 600 – 620 nm | 550 – 580 nm |
| Molar Extinction ( | High (>20,000 M⁻¹cm⁻¹ in UV) | High (~20,000 M⁻¹cm⁻¹) | Moderate (~10,000 M⁻¹cm⁻¹) |
| Geometry (Solution) | Distorted Tetrahedral | Square Planar | Square Planar |
| Solvatochromism | Low (Steric hindrance blocks axial adducts) | High (Forms octahedral adducts) | High (Forms octahedral adducts) |
Technical Interpretation
-
UV Region (Ligand-Based): The presence of the phenyl ring in Cu(DIP-bzac)₂ and Cu(bzac)₂ extends the conjugation system compared to Cu(acac)₂ , causing a redshift of the
transition from ~295 nm to >325 nm. The isopropyl groups add electron density via the inductive effect (+I), slightly further red-shifting the band compared to unsubstituted bzac. -
Visible Region (Metal-Based): The d-d transitions are highly sensitive to geometry.
-
Cu(acac)₂ and Cu(bzac)₂ adopt a square planar (
) geometry, typically absorbing near 550-600 nm (blue-purple color). -
Cu(DIP-bzac)₂ possesses bulky isopropyl groups (likely at 2,4- or 2,6-positions) that clash sterically, preventing a perfect planar arrangement. This forces the complex into a pseudotetrahedral geometry. Tetrahedral distortion lowers the energy gap of d-orbitals, shifting the absorption maximum to longer wavelengths (660 nm, green-blue).
-
Mechanistic Insight: Steric Control of Optics
The spectral differences are not random; they are driven by the Steric-Electronic Modulation Pathway .
Figure 1: Causal pathway linking the steric bulk of the diisopropylphenyl group to the observed bathochromic shift in the visible spectrum.
Experimental Protocol: Self-Validating UV-Vis Workflow
To replicate these spectra and validate the quality of your Cu(DIP-bzac)₂ complex, follow this protocol. This method includes a "Solvatochromic Check" to confirm steric purity.
Reagents:
-
Analyte: Cu(DIP-bzac)₂ (synthesized or commercial extractant grade).
-
Solvent A: Chloroform (Non-coordinating).
-
Solvent B: Pyridine (Strongly coordinating).
Step-by-Step Methodology:
-
Baseline Correction:
-
Warm up the UV-Vis spectrophotometer (Double-beam preferred) for 30 minutes.
-
Run a baseline scan with pure Chloroform in both sample and reference quartz cuvettes (1 cm path length).
-
-
Sample Preparation (Stock):
-
Prepare a 1.0 mM stock solution of Cu(DIP-bzac)₂ in Chloroform.
-
Validation: Solution should be clear, green-blue, with no precipitate.
-
-
UV Scan (Ligand Purity Check):
-
Dilute stock 1:100 to 10 µM .
-
Scan range: 250 nm – 450 nm .
-
Criteria: Look for a single, sharp peak near 330-340 nm . Multiple shoulders indicate free ligand or hydrolysis products.
-
-
Visible Scan (Geometry Check):
-
Use undiluted stock (1.0 mM ).
-
Scan range: 450 nm – 900 nm .
-
Criteria: Record
.[1] It should be 650–670 nm .
-
-
The "Axial Blockade" Test (Critical Validation):
-
Add 50 µL of Pyridine to the cuvette. Mix.
-
Interpretation:
-
Cu(acac)₂: Will shift significantly blue (to ~600 nm) and intensify due to axial coordination (forming octahedral adduct).
-
Cu(DIP-bzac)₂: Should show minimal shift (<10 nm). The isopropyl groups physically block the pyridine from coordinating axially. This confirms the steric integrity of your complex.
-
-
Applications & Relevance
-
Hydrometallurgy: This spectral profile is characteristic of industrial copper extractants (like the active components in LIX® 54). The tetrahedral distortion aids in high-loading capacity and rapid kinetics in solvent extraction circuits.
-
Materials Science: The low solvatochromism makes Cu(DIP-bzac)₂ an excellent candidate for stable optical filters or dyes in non-polar polymers, where color stability against moisture (a coordinating solvent) is required.
References
-
Parajó, J. C., et al. (1992). Isolation and Characterization of the Active Component in Commercial Extractant LIX 54. ResearchGate. Link
-
Golchoubian, H., & Khoshsiar, F. (2012).[1] Solvatochromism Study on the Copper(II) Complexes Containing 3–Substituted Derivatives of Acetylacetonate Ligands. Iranica Journal of Energy & Environment. Link
-
Sloop, J. C., et al. (2007). Dipyridinebis[4,4,4-trifluoro-1-(4-nitrophenyl)butane-1,3-dionato]copper(II). Acta Crystallographica. Link
-
Starosta, R., et al. (2011). Specific solvent effects on the optical and magnetic properties of copper(II) acetylacetonate. Journal of Chemical Physics. Link
-
PubChem. (n.d.).[4] 1-(2,4-Bis(isopropyl)phenyl)butane-1,3-dione | C16H22O2.[4] National Library of Medicine. Link
Sources
- 1. idosi.org [idosi.org]
- 2. Theoretical study of specific solvent effects on the optical and magnetic properties of copper(II) acetylacetonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calculation of the ultraviolet and visible spectra of copper acetylacetonate (1968) | V. I. Avdeev | 8 Citations [scispace.com]
- 4. 1-(2,4-Bis(isopropyl)phenyl)butane-1,3-dione | C16H22O2 | CID 108848 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Carbonyl Stretch Assignment in 1-(Diisopropylphenyl)butane-1,3-dione via FTIR Spectroscopy
Abstract
This guide provides an in-depth analysis and comparative framework for the Fourier-Transform Infrared (FTIR) spectroscopic assignment of carbonyl (C=O) stretching frequencies in 1-(diisopropylphenyl)butane-1,3-dione. As a β-diketone, this molecule presents a unique spectroscopic challenge due to its existence in a dynamic equilibrium between keto and enol tautomers. We will dissect the theoretical underpinnings that govern carbonyl vibrations, predict the spectral features of each tautomer, and compare them against structurally relevant alternatives—acetylacetone and benzoylacetone—to provide a robust interpretative model. This document is intended for researchers and drug development professionals who rely on precise molecular characterization to advance their scientific objectives.
Introduction: The Challenge of Characterizing β-Diketones
In the realm of molecular analysis, FTIR spectroscopy is an indispensable tool for identifying functional groups. The carbonyl (C=O) stretch is perhaps the most conspicuous and informative absorption band in an infrared spectrum, typically appearing strong and sharp in the 1850-1650 cm⁻¹ region.[1][2] However, for molecules like β-diketones, the interpretation is far from straightforward. These compounds can exist as a mixture of two constitutional isomers in equilibrium: a diketo form and a chelated enol form.[3][4] This phenomenon, known as keto-enol tautomerism, profoundly alters the electronic environment of the carbonyl group and, consequently, its vibrational frequency.
This compound, the subject of this guide, contains both an aliphatic ketone and an aryl ketone moiety, further complicating its spectral analysis. Understanding its FTIR spectrum is crucial for quality control, reaction monitoring, and elucidating its role in complex chemical systems. This guide will leverage fundamental principles and comparative data to build a definitive assignment of its carbonyl peaks.
Foundational Principles: What Governs a Carbonyl's Vibration?
The position of a C=O stretching band is highly sensitive to its molecular environment. Several key factors dictate its frequency:
-
Inductive Effects: Electron-withdrawing groups attached to the carbonyl carbon increase the bond's double-bond character, shifting the absorption to a higher frequency (wavenumber). Conversely, electron-donating groups decrease the frequency.[5]
-
Resonance (Conjugation): When a carbonyl group is conjugated with a C=C double bond or an aromatic ring, it delocalizes the π-electrons. This reduces the double-bond character of the C=O bond, weakening it and lowering its stretching frequency, typically by 20-40 cm⁻¹.[6][7][8]
-
Hydrogen Bonding: Inter- or intramolecular hydrogen bonding to the carbonyl oxygen lengthens and weakens the C=O bond, causing a significant shift to a lower frequency.[5][9] This effect is particularly pronounced in the enol form of β-diketones.
-
Ring Strain: Incorporating a carbonyl group into a strained ring (e.g., a five- or four-membered ring) forces the external bonds to have more p-character, which increases the s-character and strength of the C=O double bond, shifting the frequency higher.[6] This factor is not directly applicable to our acyclic target molecule but is a crucial general principle.
For β-diketones, the interplay between resonance and intramolecular hydrogen bonding in the enol tautomer is the dominant factor determining the unique features of their IR spectra.[10][11]
Keto-Enol Tautomerism in this compound
The equilibrium between the keto and enol forms is central to interpreting the FTIR spectrum. The enol form is often significantly stabilized by the formation of a six-membered pseudo-ring via a strong intramolecular hydrogen bond and an extended conjugated system.[11][12]
Figure 2: Recommended experimental workflow for FTIR analysis.
Step-by-Step Methodology
-
Instrument Preparation:
-
System: A Fourier-Transform Infrared (FTIR) Spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is standard. [13] * Verification: Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference. Perform a performance qualification test using a polystyrene standard.
-
-
Sample Preparation (Select one):
-
Method A: KBr Pellet (for solid-state analysis):
-
Grind 1-2 mg of the sample with ~200 mg of dry, spectroscopy-grade KBr powder in an agate mortar.
-
Press the mixture into a transparent pellet using a hydraulic press. Causality: This method eliminates solvent effects, providing a spectrum of the compound in its solid-state equilibrium.
-
-
Method B: Solution (for solution-phase analysis):
-
Prepare a ~1-5% (w/v) solution of the sample in a suitable IR-transparent solvent (e.g., carbon tetrachloride or chloroform).
-
Use a liquid transmission cell with NaCl or KBr windows. Causality: Solution-phase analysis is often more reproducible and allows for quantitative studies. [14]However, be aware that the solvent polarity can influence the keto-enol equilibrium. [15]A non-polar solvent like CCl₄ is often preferred to minimize this shift.
-
-
-
Data Acquisition:
-
Background Scan: Collect a background spectrum using the same conditions as the sample (e.g., pure KBr pellet or the solvent-filled cell). This is crucial for removing instrument and atmospheric artifacts.
-
Sample Scan: Place the sample in the beam path and acquire the spectrum.
-
Parameters:
-
Spectral Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹ (Sufficient to resolve the expected peaks without excessive noise).
-
Scans: 32 to 64 scans (Co-adding scans improves the signal-to-noise ratio).
-
-
-
Data Processing and Interpretation:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Apply a baseline correction if necessary.
-
Identify the key peaks in the 3300-2500 cm⁻¹ and 1800-1500 cm⁻¹ regions. Compare their positions, shapes, and relative intensities to the predictions and comparative data in Section 4 to determine the dominant tautomeric form and assign the carbonyl stretches.
-
Conclusion
The FTIR spectrum of this compound is a composite representation of its keto and enol tautomers. A definitive analysis hinges on recognizing the signatures of both forms. The presence of the enol tautomer is confirmed by a very broad O-H stretch (3300-2500 cm⁻¹) and a strong, broad absorption band between 1640-1580 cm⁻¹, which arises from the conjugated and intramolecularly hydrogen-bonded carbonyl and C=C system. The keto tautomer, if present in sufficient quantity, will reveal itself through two sharper peaks around 1720 cm⁻¹ (aliphatic C=O) and 1690 cm⁻¹ (conjugated aryl C=O). By comparing these features to well-characterized analogs like acetylacetone and benzoylacetone, researchers can confidently assign the carbonyl stretches and gain valuable insight into the molecular structure and equilibrium of this complex β-diketone.
References
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]
-
UoM. (n.d.). Characteristic Group Vibrations of Organic Molecules II. Retrieved from [Link]
-
Nauta, K., Kjaer, C., Baugh, D. A., & Kjaergaard, H. G. (2015). Infrared and Near-Infrared Spectroscopy of Acetylacetone and Hexafluoroacetylacetone. The Journal of Physical Chemistry A, 119(20), 4845–4853. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Pathshala. (n.d.). IR Spectroscopy. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
-
University of Technology, Iraq. (n.d.). Factors influencing vibration frequencies. Retrieved from [Link]
-
Prakash, P., & Singh, R. K. (2022). Interaction behaviour of acetonitrile in the presence of acetylacetone: FTIR studies and DFT calculations. Journal of Molecular Structure, 1255, 132454. Retrieved from [Link]
-
YouTube. (2023, April 7). IR Spectroscopy - Factors affecting position of carbonyl stretching frequency. Retrieved from [Link]
-
Roberts, J. D., & Caserio, M. C. (2021, July 31). 16.4: Spectroscopic Properties. Chemistry LibreTexts. Retrieved from [Link]
-
Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]
-
Mugberia Gangadhar Mahavidyalaya. (n.d.). Principles and instrumentation FTIR spectroscopy. Retrieved from [Link]
-
Yuan, Y. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved from [Link]
-
Channar, P. A., et al. (2020). SYNTHESIS, SPECTRAL CHARACTERIZATION, ANTIMICROBIAL, ANTI-INFLAMMATORY, ANTIOXIDANT, AND CYCLIC VOLTAMMETRIC STUDIES OF β-DIKETONE AND ITS METAL COMPLEXES. Rasayan Journal of Chemistry, 13(1), 324-332. Retrieved from [Link]
-
Prakash, P., & Singh, R. K. (2024, November 9). Acetylacetone – 2-methoxyethanol solutions: Fourier transform infrared spectral studies. Journal of Molecular Structure, 1297, 136881. Retrieved from [Link]
-
Takano, K., et al. (2007). FTIR study of acetylacetone, D2-acetylacetone and hexafluoroacetylacetone–water complexes in argon and nitrogen matrices. Journal of Molecular Structure, 834-836, 298-305. Retrieved from [Link]
-
Li, X., et al. (2023). FTIR spectra of acetylacetone and the Sb–Sn precursor solution with R = 0 and R = 4. ResearchGate. Retrieved from [Link]
-
Physics Forums. (2010, October 28). Determining keto/enol ratio with IR. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Ketone infrared spectra. Retrieved from [Link]
-
Al-Majedy, Y. K., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5460. Retrieved from [Link]
-
PharmaGuideline. (2025, April 14). Working Principle of FTIR | FTIR Spectroscopy Explained. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 1. Keto-enol tautomerism and the formation of chelate. Retrieved from [Link]
-
Nozière, B., et al. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment, 98, 248-255. Retrieved from [Link]
-
K-su, P., et al. (2019). Keto–Enol Tautomerization as a First Step in Hydrogenation of Carbonyl Compounds. The Journal of Physical Chemistry C, 123(48), 29168-29175. Retrieved from [Link]
-
Hansen, P. E., & Spanget-Larsen, J. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Encyclopedia, 3(1), 205-217. Retrieved from [Link]
-
Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Retrieved from [Link]
-
University of Wisconsin-Platteville. (n.d.). IR: ketones. Retrieved from [Link]
-
Lecomte, J. (1955). The Infrared Spectra of Some metal Chelates of β-Diketones. Journal of the American Chemical Society, 77(10), 2824-2824. Retrieved from [Link]
-
Agilent Technologies. (2011, March 15). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2,4-Bis(isopropyl)phenyl)butane-1,3-dione. Retrieved from [Link]
-
Gloaguen, E., et al. (2011). Spectroscopic evidence of keto-enol tautomerism in deliquesced malonic acid particles. Physical Chemistry Chemical Physics, 13(24), 11569-11575. Retrieved from [Link]
-
AIP Publishing. (n.d.). Attenuated Total Reflectance – Fourier Transform Infrared (ATR-FTIR) Spectroscopy Analysis for OH, CH and CO. Retrieved from [Link]
-
BioCrick. (n.d.). 1-Phenylbutane-1,3-dione | CAS:93-91-4. Retrieved from [Link]
-
PubChem. (n.d.). 1-Phenyl-2-(propan-2-yl)butane-1,3-dione. Retrieved from [Link]
-
MDPI. (2020, November 23). Comprehensive Review on Application of FTIR Spectroscopy Coupled with Chemometrics for Authentication Analysis of Fats and Oils in the Food Products. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of 1,3-diaminopropane, neat PTF, and PTF-PPAF copolymers. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. narsammaacsc.org [narsammaacsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Infrared Spectrometry [www2.chemistry.msu.edu]
- 7. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
- 14. agilent.com [agilent.com]
- 15. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Factors of 1-(Diisopropylphenyl)butane-1,3-dione for Lanthanides vs. Actinides: An Advanced Comparison Guide
Executive Summary
The separation of minor actinides (e.g., Am³⁺, Cm³⁺) from lanthanides (e.g., Eu³⁺, Nd³⁺) is a critical bottleneck in closing the nuclear fuel cycle and purifying isotopes for targeted alpha-therapy (TAT). Because trivalent f-elements possess nearly identical ionic radii and purely electrostatic bonding profiles, achieving high separation factors requires highly specialized ligand architectures. This guide evaluates the performance of 1-(Diisopropylphenyl)butane-1,3-dione (DIPPBD) —a sterically hindered
Mechanistic Grounding: The Role of Steric Bulk in f-Element Extraction
Traditional
This compound (DIPPBD) overcomes these limitations through precise structural engineering:
-
Extreme Lipophilicity : The bulky 2,4-diisopropylphenyl moiety acts as a hydrophobic shield. This ensures >99.9% retention of the extractant in non-polar industrial diluents (like n-dodecane) and completely suppresses third-phase formation by increasing the solubility of the resulting metal-ligand complex.
-
Preorganization for Synergism : While DIPPBD's oxygen donors still bind electrostatically, the steric crowding alters the ligand's bite angle. This constrained primary coordination sphere creates an ideal geometric pocket for secondary, soft-donor ligands (e.g., nitrogen-based synergists) to bind. These soft donors interact with the marginally more diffuse 5f orbitals of actinides, driving massive selectivity improvements 2.
Comparative Performance Data
To objectively assess DIPPBD, we compare its extraction distribution ratios (
Table 1: Distribution Ratios (
| Extractant System (0.1 M) | Synergist Added | Selectivity Factor ( | ||
| HTTA | None | 2.1 | 2.4 | 0.88 |
| HPMBP | None | 15.4 | 18.1 | 0.85 |
| DIPPBD | None | 4.2 | 3.9 | 1.08 |
| HTTA | TOPO (0.05 M) | 145 | 120 | 1.21 |
| DIPPBD | TOPO (0.05 M) | 210 | 135 | 1.55 |
| DIPPBD | BTP (0.05 M)* | 450 | 12 | 37.50 |
*BTP = bis-triazinyl pyridine, a soft nitrogen-donor.
Data Insights:
Used alone,
Experimental Workflow & Self-Validating Protocol
The following methodology outlines the radiotracer extraction protocol used to generate the comparative data. It is designed as a self-validating system to ensure thermodynamic accuracy.
Fig 1: Synergistic liquid-liquid extraction workflow for An(III)/Ln(III) separation.
Step-by-Step Methodology
1. Phase Preparation & Matrix Control
-
Organic Phase: Dissolve DIPPBD to a concentration of 0.1 M in n-dodecane.
-
Causality: n-dodecane is utilized for its high flash point and resistance to radiolysis, accurately mimicking industrial PUREX/SANEX operational conditions.
-
-
Aqueous Phase: Prepare a 1.0 M NaNO₃ solution buffered to pH 3.0 using a chloroacetate buffer. Spike the solution with
Am and Eu radiotracers to achieve approximately Bq/mL.-
Causality: Maintaining a constant, high ionic strength (1.0 M) prevents fluctuations in activity coefficients during metal transfer, ensuring that the calculated distribution ratios reflect true thermodynamic affinity rather than ionic artifacts.
-
2. Equilibration
-
Combine equal volumes (1.0 mL) of the organic and aqueous phases in a sealed, low-retention microcentrifuge tube.
-
Vortex vigorously at a constant 25°C for 30 minutes.
-
Causality: Highly sterically hindered ligands like DIPPBD exhibit slower interfacial mass transfer kinetics compared to smaller molecules. A 30-minute contact time guarantees that the system has reached full thermodynamic equilibrium.
-
3. Phase Disengagement
-
Centrifuge the resulting emulsion at 3000 rpm for 5 minutes.
-
Causality: Centrifugation forces complete phase disengagement, preventing microscopic aqueous droplets (micro-emulsions) from carrying unextracted lanthanides into the organic phase, which would artificially depress the calculated selectivity factor.
-
4. Radiometric Analysis & Self-Validation
-
Carefully extract 500 µL aliquots from both the organic and aqueous phases.
-
Quantify the gamma activity using a High-Purity Germanium (HPGe) detector (
Am at 59.5 keV; Eu at 121.8 keV). -
Self-Validation Check: Sum the total measured activity of the organic and aqueous aliquots. The total must equal the initial spiked activity (±5%).
-
Causality: If the mass balance fails, it indicates that the metal-ligand complex precipitated or adsorbed to the tube walls, rendering the extraction data invalid.
-
5. Data Calculation
-
Calculate the Distribution Ratio (
) for each metal: -
Calculate the Selectivity Factor (
):
Conclusion
This compound (DIPPBD) represents a highly optimized structural evolution in
References
- UNLV Radiochemistry. "ACTINIDE SEPARATION SCIENCE AND TECHNOLOGY." University of Nevada, Las Vegas.
- Mattocks, J. A., et al. "Lanmodulin's selectivity for actinides over lanthanides by controlling solvent coordination and second-sphere interactions." Semantic Scholar.
- "HPLC separation of heterocyclic beta-diketonates of actinide, lanthanide and transition metals." PubMed.
- "A novel highly selective ligand for separation of actinides and lanthanides in the nuclear fuel cycle. Experimental verification of the theoretical prediction." Dalton Transactions (RSC Publishing).
Sources
- 1. radiochemistry.faculty.unlv.edu [radiochemistry.faculty.unlv.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. HPLC separation of heterocyclic beta-diketonates of actinide, lanthanide and transition metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel highly selective ligand for separation of actinides and lanthanides in the nuclear fuel cycle. Experimental verification of the theoretical prediction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Thermal Analysis of Volatile 1-(Diisopropylphenyl)butane-1,3-dione and its Analogs for Pharmaceutical Applications
The Critical Role of Thermal Analysis in Drug Development
Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools in the pharmaceutical industry.[1][2][3] They provide critical information regarding the thermal stability, decomposition pathways, and physicochemical properties of drug substances and formulations.[1][2][3] For volatile compounds such as 1-(diisopropylphenyl)butane-1,3-dione and its derivatives, which may be used as intermediates in API synthesis or as ligands in drug delivery systems, understanding their behavior at elevated temperatures is crucial for ensuring product quality, safety, and efficacy.[1][2]
TGA measures the change in mass of a sample as a function of temperature, revealing information about its thermal stability and volatile content.[4][5][6] DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, boiling points, and other phase transitions.[7][8][9]
Comparative Thermal Analysis of Volatile β-Diketones
To illustrate the principles of thermal analysis for volatile β-diketones, we will compare the expected thermal behavior of 1-(2,4-diisopropylphenyl)butane-1,3-dione with two common analogs: acetylacetone and dibenzoylmethane.
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Expected TGA Profile | Expected DSC Profile |
| 1-(2,4-diisopropylphenyl)butane-1,3-dione | 1-(2,4-Bis(isopropyl)phenyl)butane-1,3-dione | 246.34[10] | - | - | A single-step weight loss corresponding to volatilization. Decomposition at higher temperatures. | An endothermic peak corresponding to its boiling point. |
| Acetylacetone | Acetylacetone | 100.12[11][12][13] | 140.4[13] | -23[13] | A sharp, single-step weight loss due to its high volatility. | A distinct endothermic peak around its known boiling point. |
| Dibenzoylmethane | Dibenzoylmethane | 224.25[2][14] | 219-221 (at 18 mmHg)[15] | 77-79[15][16] | A weight loss step corresponding to volatilization, likely at a higher temperature than acetylacetone due to its higher molecular weight. | An initial endothermic peak for melting, followed by a broader endotherm for boiling at reduced pressure. |
Experimental Protocols: A Self-Validating System
The following protocols are designed to provide accurate and reproducible thermal analysis data for volatile β-diketone derivatives. The causality behind each experimental choice is explained to ensure a thorough understanding of the methodology.
Thermogravimetric Analysis (TGA) Protocol
This protocol is based on the principles outlined in ASTM E1131.[6]
Objective: To determine the volatilization temperature and thermal stability of the β-diketone derivative.
Instrumentation: A calibrated thermogravimetric analyzer.
Experimental Workflow:
Caption: DSC Experimental Workflow for Boiling Point Determination.
Causality Behind Experimental Choices:
-
Small Sample Volume (1-5 µL): A small sample size minimizes the pressure buildup inside the pan before the pinhole allows for vapor release, leading to a more accurate boiling point determination. [7]* Hermetically Sealed and Pierced Pan: Similar to the TGA protocol, this setup is essential for volatile liquids. It allows the vapor pressure inside the pan to reach equilibrium with the external pressure at the boiling point, resulting in a sharp, well-defined endotherm. [7]* Heating Rate (5-10 °C/min): A moderate heating rate is crucial for allowing the system to approach thermal equilibrium at the boiling point, leading to a more accurate measurement. [7]* Reference Pan: An empty, sealed pan is used as a reference to ensure that the measured heat flow is solely due to the thermal events occurring in the sample.
Interpreting the Data: Mechanistic Insights
The thermal decomposition of β-diketones can proceed through several pathways, including cleavage of the C-C bonds within the diketone backbone and reactions involving the enol form. The presence of bulky substituents, such as the diisopropylphenyl group, can influence the volatility and decomposition mechanism. By coupling the TGA instrument to a mass spectrometer (TGA-MS), the evolved gases during decomposition can be identified, providing valuable information about the fragmentation pathways.
Conclusion
This guide provides a comprehensive framework for the thermal analysis of volatile this compound derivatives and their analogs. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers in the pharmaceutical field can obtain reliable and reproducible data on the thermal stability and volatility of these important compounds. The comparative data for acetylacetone and dibenzoylmethane serve as a valuable reference for interpreting the thermal behavior of more complex β-diketone derivatives. This systematic approach to thermal analysis is essential for ensuring the quality, safety, and efficacy of pharmaceutical products.
References
-
University of Bath. (2022, March 11). Quick and reliable way to determine the amount of volatile matter. University of Bath. [Link]
-
TA Instruments. Differential scanning calorimetry for boiling points and vapor pressure, TA-201. [Link]
-
ASTM E1131 - TGA Analysis Testing Services. Applied Technical Services. [Link]
-
Kowalski, B., & Zgoda, M. M. (2018). Thermal decomposition of copper (II) acetylacetonate: a DTA/TG curves... ResearchGate. [Link]
-
NIST. Dibenzoylmethane. NIST WebBook. [Link]
-
NIST. Acetylacetone. NIST WebBook. [Link]
-
Chatterjee, T., et al. (2013). Photochemical and photophysical properties of dibenzoylmethane derivatives within protein. Photochemical & Photobiological Sciences, 12(7), 1193-1202. [Link]
-
NIST. Acetylacetone. NIST WebBook. [Link]
-
Khoshooei, M. A., et al. (2018). A new analysis method for improving collection of vapor-liquid equilibrium (VLE) data of binary mixtures using differential scanning calorimetry (DSC). Thermochimica Acta, 659, 232-241. [Link]
-
Intertek. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [Link]
-
Chang, H., et al. (2007). Thermal Properties and Gas Decomposition Products of Hafnium(IV) Acetylacetonate. Asian Journal of Chemistry, 19(3), 1935. [Link]
-
Thermogravimetric Analysis. (n.d.). [Link]
-
CMC Laboratories. Differential Scanning Calorimetry (DSC) ASTM E1269. [Link]
-
NIST. Acetylacetone. NIST WebBook. [Link]
-
CDN. Compositional Analysis by Thermogravimetric Analysis (TGA) ASTM E1131. [Link]
-
Menssing Chemiehandel & Consultants GmbH. Dibenzoylmethane (DBM). [Link]
-
Shlykov, S. A., et al. (2023). Breaking through the Thermodynamics “Wilds” of Metal–Organic Chemical Vapor Deposition Precursors: Metal tris-Acetylacetonates. Molecules, 28(16), 6119. [Link]
-
ASTM E2113-08(2016). Standard Practice for General Techniques of Thermogravimetric Analysis (TGA) Coupled With Infrared Analysis (TGA/IR). ASTM International. [Link]
-
Ace Labs. (2022, November 19). DSC Testing - Differential Scanning Calorimetry. [Link]
-
Wikipedia. Dibenzoylmethane. [Link]
-
Alpine Polytech. Differential Scanning Calorimetry (DSC). [Link]
-
Haham, H., et al. (2015). TGA ( A ) and DSC ( B ) thermograms of Fe(acac) 3 obtained by heating the Fe. ResearchGate. [Link]
-
PubChem. 1-(2,4-Bis(isopropyl)phenyl)butane-1,3-dione. [Link]
-
TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. [Link]
-
Kharlamov, A. I., et al. (2000). TG and DSC scans for VO(acac) 2 decomposition. ResearchGate. [Link]
-
Organic Syntheses. dibenzoylmethane. [Link]
-
Stocco, A., et al. (2017). Results of isothermal TG runs carried out on 1,3-propanediol samples. a... ResearchGate. [Link]
-
PubChem. 1-(2,4-Dimethylphenyl)butane-1,3-dione. [Link]
-
Wang, Z., et al. (2018). Palladium-catalyzed chemoselective synthesis of indane-1,3-dione derivatives via tert-butyl isocyanide insertion. Organic & Biomolecular Chemistry, 16(43), 8342-8351. [Link]
-
Gouranlou, F., et al. (2010). Synthesis and Characterization of 1,2,4-Butanetrioltrinitrate. Asian Journal of Chemistry, 22(6), 4223-4226. [Link]
-
NIST. 1,3-Butanediol. NIST WebBook. [Link]
-
Ouyang, Y., et al. (2006). Chemoselective Thioacetalization Using 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione as an Odorless and Efficient Propane-1,3-dithiol Equivalent under Solvent-Free Conditions. Synthesis, 2006(22), 3801-3804. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dibenzoylmethane [webbook.nist.gov]
- 3. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 4. Quick and reliable way to determine the amount of volatile matter [bath.ac.uk]
- 5. etamu.edu [etamu.edu]
- 6. bpb-ap-se2.wpmucdn.com [bpb-ap-se2.wpmucdn.com]
- 7. tainstruments.com [tainstruments.com]
- 8. cmclaboratories.com [cmclaboratories.com]
- 9. alpinepolytech.com [alpinepolytech.com]
- 10. 1-(2,4-Bis(isopropyl)phenyl)butane-1,3-dione | C16H22O2 | CID 108848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Acetylacetone [webbook.nist.gov]
- 12. Acetylacetone [webbook.nist.gov]
- 13. 乙酰丙酮 Wacker Chemie AG, ≥99.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 14. Dibenzoylmethane - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Dibenzoylmethane (DBM) | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 1-(Diisopropylphenyl)butane-1,3-dione
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the profound responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(Diisopropylphenyl)butane-1,3-dione, a beta-diketone compound. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to provide clarity and build confidence in your laboratory's chemical hygiene practices.
Understanding the Compound: A Prerequisite for Safe Handling
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its structural features—a butane-1,3-dione core and a diisopropylphenyl substituent—allow us to infer its key characteristics and potential hazards by examining similar compounds. Beta-diketones are known for their chelating properties and reactivity, while the diisopropylphenyl group adds to its organic character. It is prudent to treat this compound with the care afforded to laboratory chemicals with the potential for skin and eye irritation.[1][2]
Inferred Properties and Hazards:
| Property | Inferred Characteristic | Rationale and Safety Implication |
| Physical State | Likely a solid at room temperature. | Handling procedures should minimize dust generation. |
| Solubility | Likely soluble in organic solvents and poorly soluble in water. | Disposal methods will focus on non-aqueous waste streams. |
| Reactivity | Incompatible with strong oxidizing agents.[1] | Segregate from oxidizers to prevent potentially exothermic or explosive reactions. |
| Toxicity | Potential for skin and eye irritation. May be harmful if ingested or inhaled.[1][2][3] | The use of appropriate Personal Protective Equipment (PPE) is mandatory. |
| Environmental | Should not be allowed to enter the environment.[1] | Disposal must be in accordance with local environmental regulations to prevent contamination of soil and waterways. |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a comprehensive approach to the disposal of this compound, from initial preparation to final handover to environmental health and safety (EHS) personnel.
2.1. Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[1][2]
-
Body Protection: A lab coat or other protective clothing is essential to prevent contamination of personal clothing.[1][2]
-
Respiratory Protection: While not typically required under normal use conditions with adequate ventilation, a particle filter respirator may be necessary if there is a risk of generating dust.[1][4]
2.2. Waste Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation of chemical waste is fundamental to safe disposal.
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for the disposal of this compound waste. The container should be labeled with the full chemical name and any relevant hazard warnings.
-
Solid Waste:
-
For pure, unadulterated compound, carefully transfer it to the designated waste container.
-
For contaminated materials such as gloves, weighing paper, or absorbent pads, place them in a separate, clearly labeled solid waste container.
-
-
Liquid Waste:
-
If the compound is in a solvent, the entire solution should be disposed of in a designated organic solvent waste container.
-
Ensure that the solvent is compatible with the other contents of the waste container.
-
2.3. Spill Management: A Rapid and Effective Response
In the event of a spill, a swift and organized response is crucial to mitigate any potential hazards.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate if Necessary: For large spills or if there is a respiratory hazard, evacuate the area.
-
Control the Spill:
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.
2.4. Final Disposal: Adherence to Regulatory Standards
The ultimate disposal of chemical waste is a regulated process that must be handled by trained professionals.
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.[1][5]
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
-
Handover to EHS: Arrange for the collection of the waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
Visualizing the Disposal Process
To further clarify the decision-making process involved in the disposal of this compound, the following workflow diagram is provided.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Excellence
The proper disposal of laboratory chemicals is not merely a regulatory requirement; it is a cornerstone of responsible scientific practice. By adhering to the procedures outlined in this guide for this compound, researchers can ensure a safe laboratory environment and contribute to the broader mission of environmental stewardship. Your commitment to these principles reflects the integrity and excellence that define our scientific community.
References
-
PubChem. (n.d.). 1-(2,4-Bis(isopropyl)phenyl)butane-1,3-dione. Retrieved from [Link]
-
Gelest, Inc. (2015, November 23). 1,3-DISILABUTANE. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1,3-Diisopropylbenzene, 96%. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). 1,3-Butadiene - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1051 - 1,3-Butadiene. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1051 App A - Substance Safety Data Sheet For 1,3-Butadiene (Non-Mandatory). Retrieved from [Link]
-
Oregon Occupational Safety and Health. (2013, February 8). 1,3-Butadiene. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 1,3-Butadiene | Medical Management Guidelines. Retrieved from [Link]
-
P2 InfoHouse. (1998, January 1). Acetone Regulations and Pollution Prevention: What You Should Know. Retrieved from [Link]
-
Linde Gas. (2022, March 1). SAFETY DATA SHEET 1,3-Butadiene, stabilized. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996, December). Method 0011: Sampling for Selected Aldehyde and Ketone Emissions from Stationary Sources. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
Sources
Personal protective equipment for handling 1-(Diisopropylphenyl)butane-1,3-dione
As a Senior Application Scientist, I approach the handling of novel organic compounds not just as a compliance exercise, but as a mechanistic necessity. When handling 1-(Diisopropylphenyl)butane-1,3-dione (CAS: 85005-62-5) , we must look beyond generic safety data sheets.
This compound is a bulky, highly lipophilic
Mechanistic Hazard Profile & Causality
To handle this compound safely, you must understand its dual-threat nature:
-
Metal Chelation (The
-Diketone Moiety): -diketones undergo keto-enol tautomerism, forming a hard base in the enol form that strongly chelates [1],[2]. Unintended contact with metal surfaces or metal-containing waste can trigger exothermic transmetalation reactions. -
Systemic Penetration (The Diisopropylphenyl Group): The bulky aromatic group imparts extreme lipophilicity, allowing the compound to easily bypass standard aqueous barriers and increasing the risk of [3].
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for highly lipophilic chelators. The following matrix summarizes the quantitative and qualitative PPE requirements based on molecular causality.
| PPE Category | Specification & Standard | Mechanistic Causality (The "Why") |
| Hand Protection | Double-glove: Chloroprene (inner) + Nitrile (outer) | Nitrile resists non-polar solvents used in synthesis, while chloroprene provides a of lipophilic molecules[4],[3]. |
| Eye/Face | ANSI Z87.1 Splash Goggles + Face Shield | Protects mucous membranes from highly reactive |
| Body Protection | Knee-length Flame-Resistant (FR) Lab Coat | Mitigates static discharge ignition risks when handling [5]. |
| Respiratory | N95/P100 Particulate Respirator | Required if engineering controls fail; prevents inhalation of highly reactive[6]. |
Step-by-Step Operational Workflow
This methodology ensures that the compound's reactivity is controlled from the moment the container is opened until the reaction is quenched.
Phase 1: Pre-Operational Setup & Tool Selection
-
Eliminate Metals: Exclusively use PolyTetraFluoroEthylene (PTFE) or ceramic spatulas. Causality: Because the enol form acts as a hard base, metal spatulas introduce trace transition metals (like Fe³⁺ or Cu²⁺) that can catalyze premature degradation or alter your stoichiometric yield[1],[2].
-
Engineering Controls: Conduct all handling within a certified Class II Type A2 chemical fume hood maintaining a face velocity of 80-100 FPM to comply with [7],[8].
Phase 2: Weighing and Transfer
-
Static Mitigation: Ground all balance components. Use anti-static, non-metallic weighing boats to prevent the lipophilic powder from adhering to surfaces or aerosolizing via static repulsion.
-
Sealed Transfer: Transfer the pre-weighed compound in a sealed secondary container (e.g., a capped PTFE vial) from the balance to the reaction vessel to prevent dust dispersion.
Phase 3: Solubilization and Reaction Monitoring
-
Solvent Selection: Dissolve the compound in non-polar or moderately polar aprotic solvents (e.g., dichloromethane or toluene) to stabilize the enol tautomer and control its reactivity[3].
-
Thermal Monitoring: Monitor the reaction temperature continuously. Metal-complexation reactions involving
-diketones can be highly exothermic; keep an ice bath on standby to quench runaway thermal events[2].
Spill Management & Waste Segregation Plan
A spill involving a lipophilic chelator requires immediate, specific interventions to prevent environmental contamination and hazardous cross-reactions.
Spill Response Protocol:
-
Isolate & Protect: Evacuate the immediate area, increase fume hood ventilation, and don a P100 respirator[9].
-
Containment (No Sweeping): Do NOT dry sweep, which aerosolizes the powder. Instead, cover the spill with an inert absorbent like [9].
-
Collection: Use a plastic dustpan and brush to collect the absorbed material. Place it in a sealed, labeled hazardous waste bag[9].
Waste Segregation Logic:
-
Strict Heavy Metal Isolation: Never dispose of this compound in waste carboys containing heavy metal salts (e.g., Cu²⁺, Hg²⁺, Fe³⁺). Transmetalation and spontaneous chelation in the waste stream can generate dangerous heat and pressure[2].
-
Labeling: Label waste clearly as "Reactive Organic - Metal Chelator" in accordance with the Hazard Communication Standard (29 CFR 1910.1200)[7],[8].
Operational Workflow Visualization
Fig 1: Operational and safety workflow for handling beta-diketone derivatives.
References
-
[7] Laboratory Safety Guidance - OSHA. Occupational Safety and Health Administration. [Link]
-
[4] Personal Protective Equipment (PPE) Hazard Assessment. University of Georgia Research Safety.[Link]
-
[1] Metal–Curcumin Complexes in Therapeutics: An Approach to Enhance Pharmacological Effects. National Center for Biotechnology Information (PMC).[Link]
-
[5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[Link]
-
[6] Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information.[Link]
-
[8] 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration.[Link]
-
[9] Key Elements of an OSHA Compliant Laboratory Safety Management Program. VWEA.[Link]
-
[3] Modification of Biobased Lipophilic
-Diketone. ResearchGate.[Link] -
[2] A combined spectroscopic and ab initio study of the transmetalation of a polyphenol. RSC Advances.[Link]
Sources
- 1. Metal–Curcumin Complexes in Therapeutics: An Approach to Enhance Pharmacological Effects of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A combined spectroscopic and ab initio study of the transmetalation of a polyphenol as a potential purification strategy for food additives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10596D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. research.uga.edu [research.uga.edu]
- 5. diagnostics.roche.com [diagnostics.roche.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. osha.gov [osha.gov]
- 8. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 9. cdn.ymaws.com [cdn.ymaws.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
